neocuproine hydrochloride
Description
The exact mass of the compound 2,9-Dimethyl-1,10-phenanthroline hydrochloride is 244.0767261 g/mol and the complexity rating of the compound is 227. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.ClH/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h3-8H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGBNSJLQDNNPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7296-20-0, 484-11-7 (Parent) | |
| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |
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| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |
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| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?) | |
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DSSTOX Substance ID |
DTXSID00884367 | |
| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |
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Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41066-08-4, 7296-20-0 | |
| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41066-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?) | |
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| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?) | |
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| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |
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| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |
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| Record name | 2,9-dimethyl-1,10-phenanthroline | |
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| Record name | 2,9-dimethyl-1,10-phenanthroline hydrochloride | |
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Foundational & Exploratory
An In-depth Technical Guide to Neocuproine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocuproine (B1678164) hydrochloride, a heterocyclic organic compound, is a valuable tool in a wide array of chemical and biological research applications. Its primary utility stems from its function as a high-affinity chelating agent for copper(I) ions. This property makes it an indispensable reagent in analytical chemistry for the quantification of copper and a crucial molecular probe in biological systems to investigate the roles of copper in physiological and pathological processes. This technical guide provides a comprehensive overview of neocuproine hydrochloride, including its chemical properties, detailed experimental protocols for its key applications, and an exploration of its known interactions with cellular signaling pathways.
Core Properties of this compound
This compound is commercially available in anhydrous and hydrated forms. It is essential for researchers to be aware of the specific form they are using, as this affects its molecular weight and solution preparation.
| Property | Value | References |
| Chemical Name | 2,9-Dimethyl-1,10-phenanthroline hydrochloride | [1] |
| Synonyms | Neocuproine HCl | [1] |
| CAS Number | 7296-20-0 (anhydrous) | [1] |
| 303136-82-5 (monohydrate) | ||
| 332360-00-6 (trihydrate) | [2] | |
| Molecular Formula | C₁₄H₁₂N₂·HCl (anhydrous) | |
| C₁₄H₁₂N₂·HCl·H₂O (monohydrate) | ||
| Molecular Weight | 244.72 g/mol (anhydrous) | |
| 262.73 g/mol (monohydrate) | [3] | |
| Appearance | White to pale yellow or tan powder/crystals | [3] |
| Solubility | Soluble in water (25 mg/mL), ethanol, and chloroform. | |
| Storage | Store at room temperature in a dry, well-ventilated place, protected from light. | [3][4] |
| Purity | Typically >99% | [3] |
Key Applications and Experimental Protocols
This compound's strong and specific chelation of Cu(I) ions is the basis for its most common applications.
Spectrophotometric Determination of Copper (CUPRAC Assay)
The Cupric Reducing Antioxidant Capacity (CUPRAC) assay is a widely used method to determine the total antioxidant capacity of a sample. In this assay, Cu(II)-neocuproine complex is reduced by antioxidants to the Cu(I)-neocuproine complex, which has a distinct orange-yellow color with a maximum absorbance at approximately 450-457 nm.
Experimental Protocol: CUPRAC Assay for Antioxidant Capacity
Materials:
-
Copper(II) chloride (CuCl₂) solution (10 mM)
-
Neocuproine solution (7.5 mM in ethanol)
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 7.0)
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Trolox (antioxidant standard)
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Sample (dissolved in an appropriate solvent)
-
Spectrophotometer
Procedure:
-
Preparation of CUPRAC Reagent: Mix equal volumes of the CuCl₂, neocuproine, and ammonium acetate buffer solutions. This working solution should be prepared fresh daily.
-
Standard Curve Preparation: Prepare a series of Trolox standards of known concentrations.
-
Assay:
-
In a microplate well or a cuvette, add a specific volume of the sample or standard.
-
Add the CUPRAC reagent to the sample/standard.
-
Incubate the mixture at room temperature for 30 minutes in the dark.
-
-
Measurement: Measure the absorbance of the solution at 450 nm against a reagent blank (containing the CUPRAC reagent and the solvent used for the sample).
-
Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve generated with Trolox and is typically expressed as Trolox equivalents.
Investigation of Oxidative Stress in Cellular Systems
This compound can be employed to study the role of copper in oxidative stress. By chelating intracellular copper, it can either mitigate or, in some contexts, exacerbate oxidative damage, providing insights into copper-dependent redox cycling.
Experimental Protocol: Induction of Oxidative Stress in Cell Culture
Materials:
-
Mammalian cell line (e.g., hepatocytes, neurons)
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Cell culture medium and supplements
-
This compound stock solution (dissolved in water or DMSO)
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An agent to induce oxidative stress (e.g., hydrogen peroxide, menadione)
-
Reagents for assessing cell viability (e.g., MTT, LDH assay)
-
Reagents for measuring reactive oxygen species (ROS) (e.g., DCFDA)
-
Reagents for detecting DNA damage (e.g., Comet assay)
Procedure:
-
Cell Seeding: Plate the cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specific duration.
-
Co-treat the cells with this compound and an oxidative stress-inducing agent.
-
Include appropriate controls (untreated cells, cells treated with the vehicle, cells treated with the stressor alone).
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 1 to 24 hours).
-
Endpoint Analysis:
-
Cell Viability: Perform an MTT or LDH assay to assess the cytotoxic effects of the treatments.
-
ROS Production: Use a fluorescent probe like DCFDA to measure intracellular ROS levels via fluorometry or flow cytometry.
-
DNA Damage: Employ the Comet assay to quantify DNA strand breaks.
-
Modulation of Cellular Signaling Pathways
While direct modulation of specific signaling pathways by this compound is an area of ongoing research, its ability to interfere with copper homeostasis suggests potential interactions with redox-sensitive signaling cascades. The following diagrams illustrate plausible points of intervention based on the known roles of copper and oxidative stress in these pathways.
Experimental Workflow for Investigating Neocuproine's Effect on Signaling Pathways
Caption: Workflow for studying neocuproine's impact on cellular signaling.
Potential Interaction with the Nrf2-ARE Pathway
The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Copper is known to influence the stability and activity of Nrf2. Neocuproine, by chelating copper, could potentially modulate this pathway.
Caption: Hypothesized modulation of the Nrf2-ARE pathway by neocuproine.
Potential Interaction with MAPK and NF-κB Signaling
Mitogen-activated protein kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are key regulators of cellular responses to stress, including inflammation and apoptosis. Copper has been implicated in the activation of these pathways.
Caption: Potential points of neocuproine interaction with MAPK and NF-κB pathways.
Safety and Handling
This compound is an irritant to the eyes, skin, and respiratory system.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the solid powder and its solutions. Work should be conducted in a well-ventilated area or a fume hood.[6] In case of contact, flush the affected area with copious amounts of water.[7] Refer to the Safety Data Sheet (SDS) for complete safety information.[4][5][6][7]
Conclusion
This compound is a versatile and powerful tool for researchers in chemistry, biology, and drug development. Its well-characterized ability to specifically chelate copper(I) ions provides a foundation for robust analytical methods and for probing the intricate roles of copper in biological systems. A thorough understanding of its properties and careful adherence to experimental protocols are essential for obtaining reliable and reproducible results. Further research into its effects on cellular signaling pathways will undoubtedly uncover new applications and deepen our understanding of copper homeostasis and its implications for human health and disease.
References
Neocuproine Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of neocuproine (B1678164) hydrochloride, a key chelating agent with significant applications in analytical chemistry and biomedical research. This document details its chemical properties, experimental protocols for its use, and its role in modulating specific biological signaling pathways.
Core Properties of Neocuproine Hydrochloride
This compound is a heterocyclic organic compound that acts as a highly selective chelating agent for copper(I) ions.[1] It is the hydrochloride salt of neocuproine (2,9-dimethyl-1,10-phenanthroline). It is available in both anhydrous and monohydrate forms.
Quantitative Data Summary
The key quantitative data for both anhydrous and monohydrate forms of this compound are summarized in the table below for easy comparison.
| Property | This compound (Anhydrous) | This compound Monohydrate |
| Molecular Formula | C₁₄H₁₃ClN₂ or C₁₄H₁₂N₂ · HCl[2][3] | C₁₄H₁₂N₂ · HCl · H₂O or C₁₄H₁₃ClN₂ · H₂O[4][5][6] |
| Molecular Weight | 244.7 g/mol [2][3] | 262.73 g/mol [4][5] |
| CAS Number | 7296-20-0[2][3][7] | 303136-82-5[4][5] |
| Melting Point | 230 - 240 °C[2], 250 °C (decomposes)[1][7] | 250 °C (decomposes)[8][9] |
| Solubility | Soluble in Methanol (B129727) (50 mg/mL)[2]. Slightly soluble in cold water. Soluble in ethanol, isoamyl alcohol, chloroform, and benzene. | Water: 25 mg/mL (clear solution)[4][8] |
| Appearance | White to yellow with a tan cast powder.[1] | Light yellow crystalline powder.[9] |
Experimental Protocols
This compound is a versatile reagent in various experimental procedures, primarily due to its ability to form a stable, colored complex with copper(I).
Spectrophotometric Determination of Copper
This protocol outlines the use of neocuproine for the colorimetric quantification of copper in a sample. The method is highly selective for copper(I).[1]
Principle: Cupric ions (Cu²⁺) in the sample are first reduced to cuprous ions (Cu⁺) using a reducing agent like hydroxylamine (B1172632) hydrochloride. The Cu⁺ ions then react with neocuproine to form a stable orange-red [Cu(neocuproine)₂]⁺ complex, which can be quantified by measuring its absorbance at approximately 457 nm.[4]
Methodology:
-
Sample Preparation: If necessary, digest the sample to remove interfering organic matter. Acidify the sample to prevent adsorption of copper ions onto the container surface.
-
Reduction of Copper(II): To the sample, add hydroxylamine hydrochloride solution to reduce Cu²⁺ to Cu⁺.
-
Complexation: Add a solution of sodium citrate (B86180) to complex other metal ions that might precipitate. Adjust the pH to between 4 and 6 using ammonium (B1175870) hydroxide. Add a methanolic solution of neocuproine.
-
Extraction: Extract the formed copper(I)-neocuproine complex into an organic solvent like chloroform.
-
Measurement: Dilute the organic extract with methanol and measure the absorbance at 457 nm using a spectrophotometer.
-
Quantification: Determine the copper concentration from a calibration curve prepared using standard copper solutions.
Caption: Workflow for Spectrophotometric Copper Determination.
CUPRAC (CUPric Reducing Antioxidant Capacity) Assay
The CUPRAC assay is a widely used method to determine the total antioxidant capacity of a sample.
Principle: The assay is based on the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by antioxidants present in the sample. The resulting colored complex has a maximum absorption at 450 nm, and the absorbance is proportional to the total antioxidant capacity of the sample.
Methodology:
-
Reagent Preparation:
-
Prepare a copper(II) chloride solution.
-
Prepare an ammonium acetate (B1210297) buffer solution (pH 7.0).
-
Prepare a neocuproine solution in ethanol.
-
The CUPRAC reagent is a mixture of these three solutions.
-
-
Standard Preparation: Prepare a series of standard solutions of a known antioxidant, such as Trolox, to generate a calibration curve.
-
Assay Procedure:
-
To a microplate well or a test tube, add the sample or standard solution.
-
Add the CUPRAC reagent.
-
Incubate the mixture at room temperature for 30 minutes.
-
Measure the absorbance at 450 nm against a reagent blank.
-
-
Calculation: Calculate the antioxidant capacity of the sample by comparing its absorbance to the calibration curve of the standard. Results are typically expressed as Trolox equivalents.
Caption: CUPRAC Assay Experimental Workflow.
Role in Signaling Pathways
Neocuproine's ability to chelate copper(I) ions makes it a valuable tool for investigating the role of copper in various biological processes. Copper is an essential cofactor for numerous enzymes and is involved in a range of signaling pathways. By sequestering copper, neocuproine can inhibit these pathways, providing insights into their mechanisms.
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a complex process that is crucial for tumor growth and metastasis. Several key enzymes in the angiogenic signaling cascade are copper-dependent. Neocuproine has been shown to inhibit angiogenesis, likely by chelating the copper ions required by these enzymes.
Caption: Neocuproine's Putative Inhibition of Angiogenesis.
Modulation of the HIF-1α Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). The stability and activity of HIF-1α are regulated by copper-dependent enzymes. By chelating copper, neocuproine can modulate the HIF-1α signaling pathway.
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which are copper-dependent enzymes. This hydroxylation leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α. Under hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-1α, its translocation to the nucleus, and the transcription of target genes involved in angiogenesis, glucose metabolism, and cell survival. Neocuproine, by chelating copper, can mimic a hypoxic response by inhibiting PHD activity, leading to the stabilization of HIF-1α.
Caption: Neocuproine's Influence on the HIF-1α Pathway.
References
- 1. Neocuproine - Wikipedia [en.wikipedia.org]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. NEMI Method Summary - 3500-Cu B [nemi.gov]
- 5. Cupric ion reducing antioxidant capacity assay for antioxidants in human serum and for hydroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gfschemicals.com [info.gfschemicals.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. imrpress.com [imrpress.com]
- 9. osti.gov [osti.gov]
An In-depth Technical Guide to the Synthesis and Structure of Neocuproine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocuproine (B1678164) hydrochloride, the hydrochloride salt of 2,9-dimethyl-1,10-phenanthroline, is a heterocyclic organic compound with significant applications in analytical chemistry and biomedical research. Its strong and specific chelating affinity for copper(I) ions makes it an invaluable reagent for the spectrophotometric determination of copper. Furthermore, the biological activities of its copper complex, including the generation of reactive oxygen species and induction of DNA damage, have garnered interest in the field of drug development. This technical guide provides a comprehensive overview of the synthesis, structure, and key applications of neocuproine hydrochloride, tailored for professionals in research and development.
Chemical Structure and Properties
This compound is the hydrochloride salt of neocuproine (2,9-dimethyl-1,10-phenanthroline). The chemical structure consists of a planar 1,10-phenanthroline (B135089) core with two methyl groups at the 2 and 9 positions. These methyl groups introduce steric hindrance around the nitrogen atoms, which is crucial for its selective chelation of tetrahedral copper(I) ions.
Chemical Structure of this compound:
Table 1: Physicochemical Properties of Neocuproine and this compound
| Property | Neocuproine | This compound |
| Chemical Formula | C₁₄H₁₂N₂ | C₁₄H₁₃ClN₂ |
| Molar Mass | 208.26 g/mol [1] | 244.72 g/mol [2] |
| Appearance | Pale yellow solid[1] | Light yellow crystalline powder |
| Melting Point | 162-164 °C[1] | ~250 °C (decomposes) |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695), acetone, ether, benzene[1] | Soluble in water |
Synthesis of this compound
The synthesis of this compound is typically a two-step process: first, the synthesis of the neocuproine base, followed by its conversion to the hydrochloride salt.
Synthesis of Neocuproine
Two primary methods are reported for the synthesis of neocuproine:
-
Skraup Reaction: This classic method involves the reaction of o-nitroaniline with crotonaldehyde (B89634) diacetate in the presence of an oxidizing agent. The overall yield for this multi-step process is approximately 7%.[3]
-
Condensation Reaction: A higher-yield, though less economical, alternative involves the condensation of o-phenylenediamine (B120857), m-nitrobenzenesulphonate, and crotonaldehyde diacetate.[1] A direct synthesis of 2,9-dimethyl-1,10-phenanthroline has also been developed using a Skraup-type reaction between o-phenylenediamine and crotonaldehyde.[4]
Experimental Protocol: Generalized Skraup Synthesis of Neocuproine
Disclaimer: The following is a generalized protocol based on the principles of the Skraup reaction for quinoline (B57606) synthesis and should be adapted and optimized for the synthesis of neocuproine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of o-nitroaniline and glycerol.
-
Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as arsenic pentoxide or nitrobenzene.
-
Heating: Heat the reaction mixture to approximately 130-140°C for several hours. The reaction is exothermic and should be carefully controlled.
-
Work-up: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purification: The crude neocuproine is then purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water.
Conversion to this compound
The neocuproine base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve the purified neocuproine base in a suitable organic solvent, such as ethanol or isopropanol.
-
Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring.
-
Precipitation: The this compound will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Isolation and Drying: The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.
Structural Characterization
The structure of this compound is confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for Neocuproine
| Technique | Data |
| ¹H NMR (in CDCl₃) | δ (ppm): 8.18 (d, 2H), 7.75 (s, 2H), 7.59 (d, 2H), 2.91 (s, 6H) |
| ¹³C NMR | Specific chemical shifts for the hydrochloride salt are not readily available in the searched literature. Data for the free base would be similar with slight downfield shifts for the carbons near the protonated nitrogens. |
| FTIR (KBr pellet) | Characteristic peaks for the hydrochloride salt would include N-H stretching vibrations in the region of 2400-3000 cm⁻¹ (broad), C=N and C=C stretching of the aromatic rings around 1600-1400 cm⁻¹, and C-H stretching and bending vibrations. |
Applications
Spectrophotometric Determination of Copper
This compound is a highly selective and sensitive reagent for the determination of copper(I). The method is based on the formation of a stable, orange-red complex between two molecules of neocuproine and one ion of copper(I), [Cu(neocuproine)₂]⁺.[1]
Experimental Workflow: Spectrophotometric Determination of Copper
Caption: Workflow for the spectrophotometric determination of copper using this compound.
Role in Biological Systems
The copper(I)-neocuproine complex is redox-active and can participate in reactions that generate reactive oxygen species (ROS), such as the hydroxyl radical (•OH). This property has been exploited in studies investigating DNA damage and has potential applications in the development of anticancer agents.
Signaling Pathway: Cellular Effects of the Copper-Neocuproine Complex
References
An In-depth Technical Guide to the Mechanism of Copper Chelation by Neocuproine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of copper chelation by neocuproine (B1678164), a highly selective process with significant applications in analytical chemistry and biomedical research. The document details the coordination chemistry, stoichiometry, and physicochemical properties of the resulting complex, alongside detailed experimental protocols and the biological implications of this chelation.
Core Mechanism of Copper Chelation
Neocuproine, a derivative of 1,10-phenanthroline, is a heterocyclic organic compound that acts as a potent and highly selective chelating agent for copper(I) ions.[1][2] The core of its mechanism lies in the specific steric and electronic properties of the neocuproine molecule.
The chelation process involves the formation of a stable complex between one copper(I) ion and two molecules of neocuproine.[3] The chemical equation for this reaction is:
Cu⁺ + 2 C₁₄H₁₂N₂ → [Cu(C₁₄H₁₂N₂)₂]⁺
The resulting complex, bis(2,9-dimethyl-1,10-phenanthroline)copper(I), possesses a distinct orange-red color, which is the basis for its widespread use in the spectrophotometric quantification of copper.[1][2]
A key feature of neocuproine's selectivity for Cu(I) is the presence of methyl groups at the 2 and 9 positions of the phenanthroline ring system. These methyl groups create steric hindrance that favors the formation of a tetrahedral coordination geometry around the central metal ion.[1] Copper(I) ions, with a d¹⁰ electronic configuration, have a strong preference for tetrahedral coordination. In contrast, copper(II) ions (d⁹) typically favor a square planar geometry. The steric bulk of the methyl groups in neocuproine disfavors the formation of a stable complex with Cu(II), thus imparting high selectivity for the Cu(I) oxidation state.
Quantitative Data
The chelation of copper(I) by neocuproine results in a complex with well-defined spectrophotometric properties. The quantitative data for this complex are summarized in the table below. While the complex is known to be highly stable, a precise, experimentally determined thermodynamic stability constant (log β₂) is not consistently reported in the literature. However, its high molar absorptivity and the specificity of the reaction allow for sensitive and accurate quantification of copper.
| Parameter | Value | Reference(s) |
| Stoichiometry (Neocuproine:Cu(I)) | 2:1 | [3] |
| Molar Absorptivity (ε) | ~8000 M⁻¹cm⁻¹ at 457 nm | [4] |
| 7950 M⁻¹cm⁻¹ at 454 nm | [5] | |
| 7.9 x 10³ L mol⁻¹cm⁻¹ at 460 nm | [6] | |
| 7.5 x 10³ dm³ mol⁻¹cm⁻¹ at 450 nm | [7] | |
| Wavelength of Maximum Absorbance (λmax) | 450 - 460 nm | [6][7] |
| Optimal pH Range for Complex Formation | 3 - 9 | [4] |
Experimental Protocols
This protocol is a standard method for the quantification of copper in aqueous samples.
Principle: Copper(II) ions in the sample are first reduced to copper(I) ions using a suitable reducing agent. Neocuproine is then added to selectively chelate the Cu(I) ions, forming the colored [Cu(neocuproine)₂]⁺ complex. The absorbance of this complex is measured spectrophotometrically, and the concentration of copper is determined by comparison to a standard curve.
Reagents:
-
Standard Copper Solution (100 ppm): Dissolve 0.3929 g of CuSO₄·5H₂O in deionized water and dilute to 1 L.
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium Citrate (B86180) Solution (30% w/v): Dissolve 30 g of sodium citrate dihydrate in 100 mL of deionized water. This solution acts as a complexing agent to prevent the precipitation of other metal hydroxides at the optimal pH for the reaction.
-
Neocuproine Solution (0.1% w/v in ethanol): Dissolve 0.1 g of neocuproine in 100 mL of absolute ethanol.
-
Ethanol, absolute
Procedure:
-
Sample Preparation: Pipette a known volume of the sample (containing 5-75 µg of copper) into a 125 mL separatory funnel.
-
Reduction of Cu(II): Add 5 mL of the 10% hydroxylamine hydrochloride solution to the separatory funnel and mix. This reduces any Cu(II) to Cu(I).
-
Complexation and pH Adjustment: Add 10 mL of the 30% sodium citrate solution. Adjust the pH to between 4 and 6 with ammonium (B1175870) hydroxide.
-
Chelation: Add 10 mL of the 0.1% neocuproine solution and mix well. The characteristic orange-red color of the [Cu(neocuproine)₂]⁺ complex should develop.
-
Extraction: Add 10 mL of chloroform to the separatory funnel. Shake vigorously for 30 seconds to extract the complex into the organic phase. Allow the layers to separate.
-
Measurement: Carefully drain the lower chloroform layer into a 25 mL volumetric flask. Dilute to the mark with absolute ethanol. Measure the absorbance of the solution at 457 nm against a reagent blank prepared in the same manner without a copper sample.
-
Quantification: Prepare a series of copper standards and treat them in the same way as the sample to generate a standard curve of absorbance versus copper concentration. Determine the copper concentration in the sample from this curve.
Principle: Job's plot is a method used to determine the stoichiometry of a binding event. In this method, the total molar concentration of the metal ion and the ligand is kept constant, while their mole fractions are varied. A physical property that is proportional to the concentration of the complex formed (in this case, absorbance) is plotted against the mole fraction of one of the components. The maximum of the plot corresponds to the stoichiometry of the complex.[8]
Reagents:
-
Equimolar Stock Solutions of Copper(I) and Neocuproine: Prepare stock solutions of a copper(I) salt (e.g., [Cu(CH₃CN)₄]PF₆) and neocuproine of the same molarity (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile (B52724) or a buffered aqueous solution with a reducing agent to maintain the Cu(I) state).
Procedure:
-
Preparation of Solutions: Prepare a series of solutions with varying mole fractions of copper(I) and neocuproine, keeping the total volume and the total molar concentration of the two species constant. For example, prepare a series of 10 mL solutions where the volumes of the equimolar copper(I) and neocuproine stock solutions are varied from 0:10 to 10:0 in 1 mL increments.
-
Incubation: Allow the solutions to stand for a sufficient time to ensure that the complex formation equilibrium is reached.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the [Cu(neocuproine)₂]⁺ complex (around 457 nm).
-
Data Analysis: Plot the absorbance as a function of the mole fraction of neocuproine. The mole fraction of neocuproine at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 2:1 complex of neocuproine to copper(I), the maximum should occur at a mole fraction of neocuproine of approximately 0.67.
Visualization of Key Processes
Caption: Diagram of the 2:1 chelation of a Cu(I) ion by two neocuproine molecules.
Caption: Experimental workflow for the quantification of copper using neocuproine.
Caption: Neocuproine chelates Cu(I), inhibiting its participation in Fenton-like reactions.
Biological Significance and Applications
The ability of neocuproine to selectively chelate copper(I) has made it an invaluable tool in biological research, particularly in studies of copper homeostasis and copper-mediated cellular processes.
-
Oxidative Stress: Copper ions can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals and subsequent oxidative damage to lipids, proteins, and DNA.[8] By sequestering Cu(I), neocuproine can inhibit this redox cycling and protect cells from oxidative stress.[9] This has made it a useful compound for studying the role of copper in neurodegenerative diseases and other conditions associated with oxidative damage.
-
Copper Homeostasis: Neocuproine is a lipophilic molecule that can cross cell membranes, allowing it to chelate intracellular copper.[2] This property has been exploited to investigate the effects of copper depletion on various cellular functions and signaling pathways.
-
Anti-tumor Activity: The copper-neocuproine complex itself has been shown to exhibit cytotoxic activity against certain cancer cell lines.[10] This is in contrast to the protective effects of neocuproine alone against oxidative stress. The complex appears to facilitate the uptake of copper into cells, leading to cytotoxic effects through mechanisms that are still under investigation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Neocuproine - Wikipedia [en.wikipedia.org]
- 3. info.gfschemicals.com [info.gfschemicals.com]
- 4. Heteroleptic copper(I) complexes prepared from phenanthroline and bis-phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Job's method [franklychemistry.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Job plot - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) | C28H24CuN4+ | CID 5186088 - PubChem [pubchem.ncbi.nlm.nih.gov]
Neocuproine Hydrochloride: A Technical Guide to Purity and Grade for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocuproine (B1678164) hydrochloride, a heterocyclic organic compound, is a critical reagent in various fields of scientific research and drug development. Its primary utility lies in its function as a highly selective chelating agent for cuprous ions (Cu(I)). This property makes it an indispensable tool for the spectrophotometric determination of copper, a vital trace element in numerous biological and chemical systems. Furthermore, recent studies have highlighted its role as an inhibitor of copper-catalyzed nitric oxide (NO) release from S-nitrosothiols, implicating it in the modulation of critical signaling pathways. The purity and grade of neocuproine hydrochloride are paramount for obtaining accurate, reproducible, and meaningful experimental results. This technical guide provides an in-depth overview of the available grades of this compound, methods for its quality assessment, and its application in research.
Purity and Grade Specifications
This compound is commercially available in several grades, with purity levels suitable for different research needs. The most common grade for laboratory use is the Analytical Reagent (AR) grade, which is characterized by a high level of purity and low content of impurities. The quality of this compound is typically assessed by its minimum assay (purity) and the maximum allowable content of sulphated ash, which represents the inorganic impurity content.
| Parameter | Specification | Supplier Example(s) |
| Minimum Assay (Purity) | ≥99.0% | Alpha Chemika, Oxford Lab Fine Chem LLP, CP Lab Safety[1][2][3] |
| ≥98.0% | Spectrum Chemical[4] | |
| Sulphated Ash | ≤0.1% | Alpha Chemika, NILE CHEMICALS[2][5] |
| Appearance | White to yellow or tan crystalline powder | Alpha Chemika, NILE CHEMICALS[2][5] |
Table 1: Quantitative Specifications of Research-Grade this compound
Experimental Protocols
Purity Determination by Non-Aqueous Titration
Non-aqueous titration is a common method for the assay of hydrochloride salts of weak organic bases like neocuproine. This method avoids the interference of water, which can act as a weak base and obscure the endpoint.
Principle: this compound is dissolved in a non-aqueous solvent, typically glacial acetic acid. The hydrochloride salt is treated with mercuric acetate (B1210297) to replace the chloride ion with the more basic acetate ion. The resulting acetate salt is then titrated with a standard solution of a strong acid, such as perchloric acid, in a non-aqueous solvent. The endpoint is determined using a visual indicator, like crystal violet, which exhibits a distinct color change in the non-aqueous medium.
Reagents and Equipment:
-
This compound sample
-
Glacial acetic acid (anhydrous)
-
Perchloric acid, 0.1 N in glacial acetic acid
-
Mercuric acetate solution (5% w/v in glacial acetic acid)
-
Crystal violet indicator (0.5% w/v in glacial acetic acid)
-
Analytical balance
-
Burette, 50 mL
-
Erlenmeyer flask, 250 mL
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh approximately 0.25 g of the this compound sample and transfer it to a 250 mL Erlenmeyer flask.
-
Add 50 mL of glacial acetic acid to the flask and dissolve the sample, warming gently if necessary.
-
Add 10 mL of mercuric acetate solution to the flask.
-
Add 2-3 drops of crystal violet indicator solution. The solution will appear violet.
-
Titrate the solution with 0.1 N perchloric acid, with constant stirring, until the color changes from violet to a blue-green endpoint.
-
Perform a blank titration using the same quantities of reagents but without the this compound sample.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = [(V_sample - V_blank) * N * E] / W * 100
Where:
-
V_sample = Volume of perchloric acid consumed by the sample (mL)
-
V_blank = Volume of perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid solution
-
E = Equivalent weight of this compound (244.72 g/mol )
-
W = Weight of the this compound sample (g)
-
Spectrophotometric Determination of Copper(I)
This protocol describes the use of this compound as a chromogenic reagent for the quantitative determination of copper(I) ions.
Principle: this compound reacts specifically with cuprous ions (Cu(I)) in a slightly acidic to neutral solution to form a stable, orange-red colored complex, [Cu(neocuproine)₂]⁺. The intensity of the color, which is directly proportional to the concentration of Cu(I), is measured spectrophotometrically at its wavelength of maximum absorbance (λmax), approximately 454-457 nm. Cupric ions (Cu(II)) can be reduced to Cu(I) using a reducing agent like hydroxylamine (B1172632) hydrochloride, allowing for the determination of total copper.[6][7]
Reagents and Equipment:
-
This compound solution (0.1% w/v in ethanol (B145695) or methanol)
-
Hydroxylamine hydrochloride solution (10% w/v in water)
-
Sodium citrate (B86180) solution (to buffer and complex other metal ions)
-
Standard copper solution (1000 ppm)
-
Ammonium (B1175870) hydroxide (B78521) solution (for pH adjustment)
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of copper with known concentrations by diluting the standard copper solution.
-
To each standard solution, add hydroxylamine hydrochloride solution to reduce any Cu(II) to Cu(I).
-
Add sodium citrate solution, followed by the this compound solution.
-
Adjust the pH to between 4 and 6 with ammonium hydroxide.
-
Dilute to a final volume with deionized water and mix well.
-
Measure the absorbance of each standard at the λmax (around 457 nm) against a reagent blank.
-
Plot a calibration curve of absorbance versus copper concentration.
-
-
Analysis of Unknown Sample:
-
Treat the unknown sample containing copper in the same manner as the standards (reduction, addition of citrate and neocuproine, pH adjustment).
-
Measure the absorbance of the sample solution.
-
Determine the concentration of copper in the sample by interpolating its absorbance on the calibration curve.
-
Signaling Pathway and Experimental Workflow Visualization
Inhibition of Copper-Catalyzed Nitric Oxide Release
Neocuproine's ability to chelate Cu(I) ions makes it a valuable tool for studying copper-dependent biological processes. One such process is the copper-catalyzed decomposition of S-nitrosothiols (RSNOs), which are important biological carriers of nitric oxide (NO). Neocuproine can inhibit this process by sequestering the catalytically active Cu(I) ions.[8]
Caption: Inhibition of Cu(I)-catalyzed NO release from S-nitrosothiols by neocuproine.
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the quality control and purity assessment of a this compound sample for research use.
Caption: Quality control workflow for this compound.
Conclusion
The selection of an appropriate grade and the verification of the purity of this compound are critical steps in ensuring the validity of experimental outcomes. For applications such as the sensitive detection of copper or the investigation of copper-dependent signaling pathways, the use of high-purity, AR grade this compound is strongly recommended. Researchers should consult the supplier's Certificate of Analysis and, where necessary, perform in-house quality control checks using standardized protocols to confirm the suitability of the reagent for their specific research needs. This diligence will contribute to the generation of reliable and reproducible scientific data.
References
- 1. Neocuproine, a selective Cu(I) chelator, and the relaxation of rat vascular smooth muscle by S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nsdl.niscpr.res.in [nsdl.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. 新铜试剂 盐酸盐 一水合物 for spectrophotometric det. of Cu, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Neocuproine - Wikipedia [en.wikipedia.org]
- 6. info.gfschemicals.com [info.gfschemicals.com]
- 7. Metal ion catalysis of s-nitrosothiol decompositions - Durham e-Theses [etheses.dur.ac.uk]
- 8. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? [mdpi.com]
A Comprehensive Technical Guide to 2,9-Dimethyl-1,10-phenanthroline Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of 2,9-Dimethyl-1,10-phenanthroline hydrochloride, a heterocyclic organic compound commonly known as neocuproine (B1678164) hydrochloride. It is a well-regarded chelating agent with high specificity for copper(I) ions.[1] This guide details its chemical and physical properties, biological activities, and primary applications, with a focus on its use in research and potential therapeutic development. Key experimental protocols are described, and complex mechanisms and workflows are illustrated through diagrams to facilitate understanding. The cytotoxic properties of its copper complex, which show potential anti-tumor activity, are also explored, highlighting its relevance in drug development.[2]
Core Properties: Physical and Chemical Data
2,9-Dimethyl-1,10-phenanthroline, also known as neocuproine, is a pale yellow, solid organic compound.[1] It is the hydrochloride salt form that is frequently used in laboratory settings due to its solubility characteristics. The defining feature of neocuproine is the presence of methyl groups at the 2 and 9 positions, adjacent to the nitrogen donor sites.[1] This steric hindrance makes it a highly selective ligand for copper(I), which favors a tetrahedral coordination geometry, over other metal ions.[1]
The compound is available in anhydrous, hemihydrate, and monohydrate forms; the properties of the hydrochloride monohydrate are summarized below.
| Property | Data | Reference(s) |
| IUPAC Name | 2,9-dimethyl-1,10-phenanthroline;hydrate (B1144303);hydrochloride | [3] |
| Synonyms | Neocuproine hydrochloride monohydrate, 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate | [3][4] |
| CAS Number | 303136-82-5 | [3][4] |
| Molecular Formula | C₁₄H₁₂N₂·HCl·H₂O (Monohydrate) | [3] |
| Molecular Weight | 262.73 g/mol (Monohydrate) | [3][4] |
| Appearance | Pale yellow or white to brown crystalline powder | [1][5] |
| Melting Point | 162°C to 164°C (for parent compound, neocuproine) | [1][6] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like methanol (B129727), ethanol, acetone, and benzene. | [1][5] |
| Chemical Incompatibility | Incompatible with strong oxidizing agents. | [5] |
Biological Activity and Mechanism of Action
The biological significance of 2,9-Dimethyl-1,10-phenanthroline is intrinsically linked to its interaction with copper. While the ligand itself is not the primary toxic agent, it functions as a highly effective ionophore, transporting copper ions across cell membranes.[7]
Copper-Dependent Cytotoxicity
2,9-Dimethyl-1,10-phenanthroline (also referred to as 2,9-DMP) exhibits potent cytotoxic activity against various cell lines, but this effect is strictly dependent on the presence of copper (Cu²⁺) in the medium.[2] Other divalent ions like Fe²⁺ and Zn²⁺ do not promote this growth inhibition.[2] The resulting copper(I) complex, [Cu(neocuproine)₂]⁺, is the active cytotoxic agent.[7][8] Studies have shown that a 4 µM solution of the copper-neocuproine complex can result in a 4-log kill of L1210 leukemia cells after just a one-hour incubation.[2] This complex has also demonstrated significant chemotherapeutic activity against P388 murine lymphoma in vivo.[2]
Mechanism of Action
The primary mechanism involves the transport of copper into the cell, where it subsequently dissociates and exerts its toxic effects.[7]
-
Extracellular Complex Formation: In the extracellular medium, neocuproine chelates with available copper(I) ions, which may be formed by the reduction of copper(II).
-
Cellular Uptake: The lipophilic [Cu(neocuproine)₂]⁺ complex is transported across the cell membrane. This transport is an energy-dependent process, allowing the drug to be concentrated over 200-fold inside the cell.[2]
-
Intracellular Dissociation: Once inside the cell, the complex appears to dissociate. Studies using radiolabeled copper and neocuproine showed that significantly more copper than the ligand is bound to the mycoplasmal cell, suggesting the ligand's main role is as a delivery vehicle.[7]
-
Copper-Mediated Toxicity: The released intracellular copper ions are believed to be the ultimate toxic species. This toxicity may arise from several downstream effects:
-
Enzyme Inhibition: Copper ions can inhibit crucial enzymes. The complex has been shown to block the conversion of pyruvate (B1213749) to lactate (B86563), indicating a selective inhibition of lactate dehydrogenase.[8] It also strongly decreases the rate of oxygen uptake and inhibits NADH oxidase.[8]
-
Interaction with Sulfhydryl Groups: The toxicity is associated with the interaction of copper ions with protein sulfhydryl groups, leading to a decrease in the total amount of accessible sulfhydryl groups in the cell.[8]
-
DNA Damage: By analogy with the related 1,10-phenanthroline, copper complexes can generate reactive oxygen species (ROS) that lead to oxidative cleavage of DNA, inducing cell death.[9]
-
Caption: Proposed mechanism of copper-dependent cytotoxicity of Neocuproine.
Applications in Research and Drug Development
Spectrophotometric Determination of Copper
The most widespread application of 2,9-Dimethyl-1,10-phenanthroline is as a highly sensitive and selective reagent for the colorimetric determination of copper.[5] The methodology is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by an agent like hydroxylamine (B1172632) hydrochloride, followed by the formation of the intensely colored orange-red [Cu(neocuproine)₂]⁺ complex.[10][11] This complex is then extracted into an organic solvent, and its absorbance is measured, typically around 457 nm.[11][12] The method is robust, free from most interferences, and applicable to a wide variety of samples, including water and metal alloys.[11][12]
Drug Development and Other Applications
-
Anticancer Agent: As detailed in Section 2.0, the copper-neocuproine complex has demonstrated significant anti-tumor and cytotoxic activity, making it a lead compound for further investigation in cancer therapy.[2]
-
Antioxidant Capacity Assays: this compound has been used in preparing the complexing agent solution for studying the antioxidant capacity of biological samples based on copper-reducing complexes.[6]
-
Organic Synthesis: It is also utilized as a ligand in the synthesis of various organic molecules, such as aryl ketones.[5]
Experimental Protocols
Spectrophotometric Determination of Copper in an Aqueous Sample
This protocol is a generalized procedure adapted from standard methods for determining copper concentration in water.[11][12]
1. Principle: Cupric ions (Cu²⁺) are reduced to cuprous ions (Cu⁺) by hydroxylamine hydrochloride. The Cu⁺ ions then react with 2,9-dimethyl-1,10-phenanthroline (neocuproine) in a solution buffered between pH 3 and 9 to form a stable, colored complex.[11] This complex is extracted into an organic solvent phase, and the concentration is determined by measuring its absorbance at 457 nm.[11][12]
2. Reagents:
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium Citrate (B86180) Solution (30% w/v): Dissolve 30 g of sodium citrate in 100 mL of deionized water. This is used to complex other metal ions that could precipitate.[11][12]
-
Neocuproine Reagent (0.1% w/v): Dissolve 0.1 g of 2,9-dimethyl-1,10-phenanthroline hydrochloride in 100 mL of methanol or ethanol.[12]
-
Ammonium Hydroxide (NH₄OH): For pH adjustment.
-
Chloroform (B151607) (CHCl₃) or other suitable organic solvent.
-
Standard Copper Solution: Prepare a stock solution and a series of working standards with known copper concentrations (e.g., 5, 10, 15, 25 mg/L).[12]
3. Procedure:
-
Sample Preparation: Pipette a 10 mL aliquot of the sample into a separatory funnel. Prepare a blank (10 mL deionized water) and a series of standards in separate funnels.[12]
-
Reduction Step: Add 5 mL of the 10% hydroxylamine hydrochloride solution to each funnel.[12]
-
Complexation: Add 10 mL of the 30% sodium citrate solution. Adjust the pH to approximately 4-6 using NH₄OH.[11][12]
-
Color Development: Add 10 mL of the 0.1% neocuproine reagent to each funnel.[12]
-
Extraction: Add 10 mL of chloroform to each funnel. Shake vigorously for 30-60 seconds, venting occasionally to release pressure.[12]
-
Phase Separation: Allow the layers to separate. The colored copper-neocuproine complex will be in the lower chloroform layer.
-
Measurement: Drain the chloroform layer into a suitable container or cuvette. Measure the absorbance of the solution at 457 nm using a spectrophotometer, zeroed against the blank.[12]
-
Quantification: Prepare a calibration curve by plotting the absorbance of the standards versus their known concentrations. Determine the copper concentration in the sample from this curve.[12]
Caption: Workflow for Spectrophotometric Determination of Copper using Neocuproine.
References
- 1. Neocuproine - Wikipedia [en.wikipedia.org]
- 2. 2,9-Dimethyl-1,10-phenanthroline (neocuproine): a potent, copper-dependent cytotoxin with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate | C14H15ClN2O | CID 2723838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,9-Dimethyl-1,10-phenanthroline hydrochloride monohydrate - CAS:303136-82-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. 2,9-Dimethyl-1,10-phenanthroline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound AR | Oman CHEMICAL [omanchem.com]
- 7. Mechanism of action of the copper(I) complex of 2,9-dimethyl-1,10-phenanthroline on Mycoplasma gallisepticum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of action of the copper(I) complex of 2,9-dimethyl-1,10-phenanthroline on Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 2,9-Dimethyl-1,10-phenanthroline, Hi-AR™/ACS [himedialabs.com]
- 11. NEMI Method Summary - 3500-Cu B [nemi.gov]
- 12. Procedure [chem.fsu.edu]
Neocuproine as a Cu(I) Specific Chelator: A Technical Guide for Researchers
Introduction
Neocuproine (B1678164), a heterocyclic organic compound, is a highly specific and sensitive chelator for cuprous ion (Cu(I)). Its unique properties make it an invaluable tool in a multitude of research and drug development applications, ranging from the quantification of copper in biological and environmental samples to the modulation of copper-dependent signaling pathways in cancer and neuroscience. This technical guide provides an in-depth overview of neocuproine's core functionalities, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Core Properties and Mechanism of Action
Neocuproine, chemically known as 2,9-dimethyl-1,10-phenanthroline, exhibits a high affinity and selectivity for Cu(I) ions.[1] This specificity arises from the steric hindrance created by the two methyl groups adjacent to the nitrogen atoms in its structure. This configuration favors the tetrahedral coordination geometry preferred by Cu(I), while disfavoring the coordination of other metal ions that typically prefer octahedral geometries.
The chelation of Cu(I) by two neocuproine molecules results in the formation of a stable, intensely colored orange-red complex, [Cu(neocuproine)₂]⁺.[1] This complex is readily extractable into organic solvents and exhibits a strong absorbance maximum, which forms the basis for its widespread use in spectrophotometric quantification of copper.
Quantitative Data
The following tables summarize key quantitative parameters related to neocuproine's interaction with Cu(I) and its biological activity.
| Parameter | Value | Conditions | Reference(s) |
| Molar Absorptivity (ε) of [Cu(neocuproine)₂]⁺ | ~8000 M⁻¹cm⁻¹ | at 457 nm in chloroform-methanol | [2] |
| Molar Absorptivity (ε) of [Cu(neocuproine)₂]⁺ | 7950 M⁻¹cm⁻¹ | at 454 nm in isoamyl alcohol | [3] |
| Molar Absorptivity (ε) of [Cu(neocuproine)₂]⁺ | 7.5 x 10³ M⁻¹cm⁻¹ | at 450 nm in aqueous buffer | [4] |
| Stability Constant (log β₂) for [Cu(neocuproine)₂]⁺ | High (specific for Cu(I)) | Aqueous solution | [3][5] |
| Wavelength of Maximum Absorbance (λmax) | 457 nm | Chloroform-methanol | [2] |
| Cell Line | Compound | IC₅₀ (µM) | Reference(s) |
| L1210 (murine leukemia) | Copper-neocuproine complex | < 4 µM | [4] |
| PC-3 (prostate cancer) | Co(II)-diflunisal-neocuproine complex | 0.020 µM | [6] |
| MDA-MB-468 (breast cancer) | Cu(II)-diflunisal-neocuproine complex | 0.031 µM | [6] |
| HT-29 (colon adenocarcinoma) | Neocuproine + Cu(II) | Cytotoxicity order: Dp44mT > neocuproine | [7] |
| HCT-15 (colon adenocarcinoma) | Neocuproine + Cu(II) | Cytotoxicity order: Dp44mT > neocuproine | [7] |
| HCT-116 (colon adenocarcinoma) | Neocuproine + Cu(II) | Cytotoxicity order: Dp44mT > neocuproine | [7] |
| HT-1080 (fibrosarcoma) | Neocuproine + Cu(II) | Cytotoxicity order: Dp44mT > neocuproine | [7] |
| A-375 (malignant melanoma) | Neocuproine + Cu(II) | Cytotoxicity order: Dp44mT > neocuproine | [7] |
| MCF-7 (breast adenocarcinoma) | Neocuproine + Cu(II) | Cytotoxicity order: Dp44mT > neocuproine | [7] |
| MDA-MB-231 (breast adenocarcinoma) | Neocuproine + Cu(II) | Cytotoxicity order: Dp44mT > neocuproine | [7] |
| ZR-75-1 (breast adenocarcinoma) | Neocuproine + Cu(II) | Cytotoxicity order: Dp44mT > neocuproine | [7] |
Experimental Protocols
Spectrophotometric Quantification of Copper(I) using Neocuproine
This protocol is adapted from standard methods for the determination of copper in aqueous samples.
Materials:
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v)
-
Sodium citrate (B86180) solution (30% w/v)
-
Neocuproine solution (0.1% w/v in ethanol)
-
Methanol
-
Standard copper solution (1000 ppm)
-
Spectrophotometer
Procedure:
-
Sample Preparation: To a 50 mL sample (or an aliquot diluted to 50 mL), add 5 mL of hydroxylamine hydrochloride solution to reduce Cu(II) to Cu(I).
-
Add 10 mL of sodium citrate solution to complex other metal ions.
-
Adjust the pH of the solution to between 4 and 6 using ammonium hydroxide.
-
Complex Formation: Add 10 mL of the neocuproine solution and mix well. A yellow-orange color will develop in the presence of Cu(I).
-
Extraction: Transfer the solution to a separatory funnel and add 10 mL of chloroform. Shake vigorously for 2 minutes to extract the [Cu(neocuproine)₂]⁺ complex into the organic phase. Allow the layers to separate.
-
Measurement: Collect the chloroform layer and dilute to a known volume with methanol. Measure the absorbance at 457 nm using a spectrophotometer.
-
Quantification: Prepare a calibration curve using standard copper solutions treated with the same procedure. Determine the copper concentration in the sample by comparing its absorbance to the calibration curve.
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure to assess the cytotoxicity of neocuproine on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Neocuproine stock solution (in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of neocuproine (and/or copper-neocuproine complexes) in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include untreated control wells and solvent control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
Western Blot Analysis
This protocol provides a general workflow for analyzing changes in protein expression in cells treated with neocuproine.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Signaling Pathways and Experimental Workflows
Cuproptosis Signaling Pathway
Cuproptosis is a recently identified form of regulated cell death that is dependent on copper. It is triggered by the accumulation of intracellular copper, which leads to the aggregation of lipoylated mitochondrial enzymes and the loss of iron-sulfur cluster proteins, ultimately causing proteotoxic stress and cell death. Neocuproine, by modulating intracellular copper levels, can influence this pathway.
References
- 1. Copper Regulation of Hypoxia-Inducible Factor-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,9-Dimethyl-1,10-phenanthroline (neocuproine): a potent, copper-dependent cytotoxin with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. issr.edu.kh [issr.edu.kh]
- 6. Novel Zn(II), Co(II) and Cu(II) diflunisalato complexes with neocuproine and their exceptional antiproliferative activity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in vitro investigation of anticancer copper chelating agents [repo.lib.semmelweis.hu]
Neocuproine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocuproine (B1678164) hydrochloride (HCl), a heterocyclic organic compound, is a derivative of 1,10-phenanthroline. It is widely recognized in the scientific community for its potent and selective chelation of copper(I) ions. This property makes it an invaluable tool in analytical chemistry for the spectrophotometric determination of copper. Beyond its analytical applications, neocuproine and its hydrochloride salt are utilized in various research and drug development contexts, including the study of metal-dependent biological processes, as an inhibitor of copper-mediated cellular damage, and in exploring its potential therapeutic effects in conditions associated with dysregulated copper homeostasis. This technical guide provides an in-depth overview of the core physical and chemical characteristics of neocuproine HCl, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action.
Physical and Chemical Characteristics
Neocuproine hydrochloride is commercially available in different forms, primarily as the anhydrous and monohydrate salt. It is crucial to distinguish between these forms as their physical properties, such as molecular weight, can differ.
Table 1: Physical and Chemical Properties of Neocuproine and its Hydrochloride Salts
| Property | Neocuproine (Free Base) | Neocuproine HCl (Anhydrous) | Neocuproine HCl Monohydrate |
| Synonyms | 2,9-Dimethyl-1,10-phenanthroline | 2,9-Dimethyl-1,10-phenanthroline hydrochloride | 2,9-Dimethyl-1,10-phenanthroline hydrochloride monohydrate |
| CAS Number | 484-11-7 | 7296-20-0 | 303136-82-5 |
| Molecular Formula | C₁₄H₁₂N₂ | C₁₄H₁₃ClN₂ | C₁₄H₁₃ClN₂・H₂O |
| Molecular Weight | 208.26 g/mol | 244.72 g/mol | 262.73 g/mol |
| Appearance | White to yellow crystalline powder | White to yellow crystalline powder | Yellow crystalline powder |
| Melting Point | 159-164 °C | ~250 °C (decomposes)[1] | ~250 °C (decomposes) |
| pKa (of conjugate acid) | ~6.01 (Predicted for free base) | Not explicitly found | Not explicitly found |
Table 2: Solubility of Neocuproine and its Hydrochloride Salts
| Solvent | Neocuproine (Free Base) | Neocuproine HCl (Anhydrous/Monohydrate) |
| Water | Slightly soluble | Soluble (25 mg/mL) |
| Methanol (B129727) | Soluble (50 mg/mL) | Soluble (50 mg/mL) |
| Ethanol | Soluble | Soluble |
| Chloroform (B151607) | Soluble | Data not available |
| Benzene | Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |
| Dimethylformamide (DMF) | Soluble | Soluble |
Spectroscopic Properties
The spectroscopic signature of neocuproine HCl is fundamental for its identification and quantification.
UV-Visible Spectroscopy
Neocuproine itself exhibits absorption maxima in the UV region. However, its most notable spectroscopic feature is the intense orange-red color that develops upon chelation of copper(I) ions. This complex, [Cu(neocuproine)₂]⁺, has a strong absorbance in the visible region, which forms the basis for its use in copper quantification.
-
λmax of Neocuproine: Approximately 231 nm and 269 nm.
-
λmax of [Cu(neocuproine)₂]⁺ complex: Approximately 454-457 nm.
Infrared (IR) Spectroscopy
The FT-IR spectrum of neocuproine HCl displays characteristic peaks corresponding to its aromatic structure and the presence of the hydrochloride. Key absorptions include C-H stretching of the aromatic rings and methyl groups, C=C and C=N stretching vibrations of the phenanthroline core, and broad absorptions associated with the N-H⁺ stretching of the protonated nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of neocuproine HCl. The ¹H NMR spectrum shows distinct signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons are influenced by their position on the phenanthroline ring system. The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including the quaternary carbons of the aromatic rings.
Experimental Protocols
The following are detailed methodologies for the determination of key physical and chemical characteristics of neocuproine HCl.
Melting Point Determination
Principle: The melting point of a crystalline solid is a key indicator of its purity. For a pure substance, the melting range is typically narrow. The capillary method is a standard technique for determining the melting point.[1][2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[2]
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be pulverized)
Procedure:
-
Ensure the neocuproine HCl sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the dry powder into a capillary tube by tapping the open end into the sample until a small amount enters the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.[3]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting point.[2]
-
For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reducing the heating rate to 1-2°C per minute.[3]
-
Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
Solubility Determination
Principle: Solubility is determined by adding a solute to a solvent until no more solute dissolves, creating a saturated solution. For a qualitative assessment, the following procedure can be used.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Graduated pipettes
-
Analytical balance
Procedure:
-
Weigh a specific amount of neocuproine HCl (e.g., 10 mg) and place it into a test tube.
-
Add a small, measured volume of the desired solvent (e.g., 1 mL of water) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution. If the solid has completely dissolved, the substance is soluble at that concentration.
-
If the solid has not completely dissolved, incrementally add more solvent and repeat the agitation process until the solid dissolves completely or it becomes apparent that it is insoluble at a practical concentration.
-
Record the approximate volume of solvent required to dissolve the initial mass of the solute to estimate the solubility.
UV-Visible Spectrophotometry of the Neocuproine-Copper(I) Complex
Principle: This protocol describes the formation of the colored [Cu(neocuproine)₂]⁺ complex and its measurement using a UV-Vis spectrophotometer, a standard method for the determination of copper.
Apparatus:
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
-
Volumetric flasks
-
Pipettes
Reagents:
-
Neocuproine HCl solution (e.g., 0.1% w/v in ethanol)
-
Hydroxylamine (B1172632) hydrochloride solution (e.g., 10% w/v in water) to reduce Cu(II) to Cu(I)
-
Sodium citrate (B86180) solution (e.g., 30% w/v in water) to complex other metal ions
-
Ammonium (B1175870) hydroxide (B78521) solution for pH adjustment
-
Standard copper(II) solution (for calibration)
-
Chloroform and Methanol (for extraction)
Procedure:
-
To a sample solution containing copper, add hydroxylamine hydrochloride solution to reduce Cu(II) to Cu(I).
-
Add sodium citrate solution to prevent the precipitation of other metal hydroxides.
-
Adjust the pH of the solution to between 4 and 6 using ammonium hydroxide.
-
Add the neocuproine HCl solution. A yellow-orange color will develop in the presence of copper(I).
-
Extract the colored complex into a known volume of chloroform.
-
Dilute the chloroform extract with methanol to a final known volume.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is approximately 457 nm, using a UV-Vis spectrophotometer.
-
A reagent blank (containing all reagents except the copper sample) should be prepared and used to zero the spectrophotometer.
-
The concentration of copper in the original sample can be determined by comparing its absorbance to a calibration curve prepared from standard copper solutions.
Mechanism of Action and Biological Interactions
The primary and most well-understood mechanism of action of neocuproine is its role as a specific, high-affinity chelator of copper(I) ions. This interaction has significant biological implications.
Copper Chelation and Intracellular Effects
Neocuproine is lipophilic and can cross cell membranes. Once inside the cell, it can bind to intracellular copper(I), thereby altering the homeostasis of this essential metal. This chelation can have several downstream effects:
-
Inhibition of Copper-Dependent Enzymes: Many enzymes rely on copper as a cofactor for their catalytic activity. By sequestering copper(I), neocuproine can inhibit the function of these enzymes.
-
Modulation of Oxidative Stress: Copper can participate in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS). By chelating copper(I), neocuproine can prevent this redox cycling and thus exhibit antioxidant properties.[4] Conversely, the neocuproine-copper complex itself can, under certain conditions, promote the generation of hydroxyl radicals from hydrogen peroxide, leading to cellular damage.[5]
-
Alteration of Intracellular Zinc Levels: The influx of a neocuproine-copper complex into cells can lead to a transient increase in free intracellular zinc. This is thought to occur because the complexed copper can displace zinc from metalloproteins.[6]
The following diagram illustrates the proposed mechanism of neocuproine's action on intracellular metal ion homeostasis.
Caption: Mechanism of neocuproine action on intracellular metal ions.
Involvement in Signaling Pathways
While neocuproine is not a direct modulator of specific signaling pathways in the way a receptor agonist or antagonist is, its ability to alter copper homeostasis can indirectly influence various cellular signaling cascades. Copper is a known cofactor for enzymes involved in pathways such as the hypoxia-inducible factor-1α (HIF-1α) and NF-κB signaling pathways . By chelating copper, neocuproine has the potential to indirectly affect these pathways, which are critical in cancer progression, inflammation, and immune responses. Further research is needed to fully elucidate these indirect effects.
Conclusion
This compound is a versatile chemical with well-established applications in analytical chemistry and growing importance in biological research and drug development. Its physical and chemical properties are well-characterized, allowing for its reliable use in experimental settings. A thorough understanding of its primary mechanism of action as a copper(I) chelator is essential for interpreting its biological effects and exploring its therapeutic potential. This guide provides a foundational resource for professionals working with this important compound.
References
- 1. thinksrs.com [thinksrs.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protective effects of neocuproine copper chelator against oxidative damage in NSC34 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation-reduction reactions in Ehrlich cells treated with copper-neocuproine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of Neocuproine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for neocuproine (B1678164) hydrochloride. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work.
Chemical and Physical Properties
Neocuproine hydrochloride is the hydrochloride salt of neocuproine (2,9-dimethyl-1,10-phenanthroline), a heterocyclic organic compound. Its stability is inherently linked to its aromatic structure, which imparts a high degree of chemical resilience.
| Property | Value |
| Chemical Formula | C₁₄H₁₂N₂ · HCl · H₂O |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol (B145695) and methanol (B129727). |
Stability Profile
This compound is generally stable under normal laboratory conditions. However, its stability can be influenced by several factors, including moisture, temperature, light, and pH.
Moisture and Temperature Stability
This compound exists in hydrated forms, and its stability is sensitive to moisture and temperature. Thermal analysis has shown that dehydration occurs in a stepwise manner.
Table 1: Thermal Dehydration of this compound Hydrates
| Hydrate Form | Dehydration Step | Temperature Range (°C) | Mass Loss |
| Trihydrate | Step 1: Trihydrate to Monohydrate | 40 - 55 | Loss of 2 moles of water |
| Monohydrate | Step 2: Monohydrate to Anhydrous | 60 - 110 | Loss of 1 mole of water |
Note: These values are based on thermal analysis studies and may vary depending on the specific experimental conditions.
The anhydrous form may exhibit different solubility and stability characteristics, making control of humidity during storage crucial.
Photostability
This compound is reported to be light-sensitive.[1] Prolonged exposure to light, particularly UV radiation, should be avoided to prevent potential photodegradation. To ensure the integrity of the compound, it should be stored in light-resistant containers.
pH Stability
Oxidative Stability
Neocuproine itself is a chelating agent, and its interaction with metal ions, particularly copper, is a key aspect of its chemical reactivity. In the presence of copper ions and hydrogen peroxide, neocuproine can participate in oxidation-reduction reactions.[2] While this points to the potential for oxidative degradation, specific studies on the oxidative degradation of this compound in the absence of these reagents are not extensively documented. It is prudent to avoid storage with strong oxidizing agents.[1]
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality and stability of this compound.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To prevent thermal degradation and moisture uptake. |
| Light | Protect from light. Store in amber vials or other light-resistant containers. | To prevent photodegradation.[1] |
| Atmosphere | Keep container tightly closed in a well-ventilated area.[1] | To prevent moisture uptake and potential degradation from atmospheric components. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[1] | To avoid chemical reactions that could degrade the compound. |
| Aqueous Solutions | Prepare fresh and use promptly. Avoid long-term storage. | To minimize potential hydrolysis and other solution-state degradation. |
Experimental Protocols for Stability Assessment
Due to the limited availability of specific stability data, the following section outlines recommended experimental protocols for a comprehensive stability assessment of this compound. These protocols are based on general guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder and the stock solution to 80°C for 48 hours.
-
Photodegradation: Expose the solid powder and the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method (see Protocol 2).
-
Data Evaluation: Quantify the amount of this compound remaining and identify and quantify any degradation products formed.
Development of a Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately assessing the stability of this compound.
Protocol 2: Development and Validation of a Stability-Indicating RP-HPLC Method
-
Column and Mobile Phase Screening:
-
Screen various C18 and other appropriate reversed-phase columns.
-
Evaluate different mobile phase compositions (e.g., acetonitrile/water or methanol/water with various buffers like phosphate (B84403) or acetate) and pH values to achieve optimal separation of the parent compound from its degradation products.
-
-
Method Optimization: Optimize chromatographic parameters such as gradient profile, flow rate, and column temperature to achieve good resolution, peak shape, and a reasonable run time.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths to ensure all degradation products are detected.
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity and Range: Establish a linear relationship between the detector response and the concentration of this compound.
-
Accuracy and Precision: Determine the closeness of the test results to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Visualizations
Logical Workflow for Storage and Handling
The following diagram illustrates a decision-making process for the appropriate storage and handling of this compound.
Caption: Decision tree for proper storage and handling of this compound.
Hypothetical Degradation Pathway
While specific degradation pathways for this compound have not been extensively reported, a hypothetical pathway can be proposed based on the chemical structure and common degradation mechanisms for similar aromatic, nitrogen-containing compounds. This diagram illustrates potential degradation routes under hydrolytic, oxidative, and photolytic stress.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
Disclaimer: The degradation products shown in the diagram are hypothetical and based on general chemical principles. Actual degradation pathways and products would need to be confirmed through experimental studies.
Conclusion
This compound is a stable compound when stored under appropriate conditions. Key factors to control are moisture, light, and temperature. For research and development purposes, it is crucial to perform thorough stability studies, including forced degradation, to understand the potential degradation pathways and to develop and validate a stability-indicating analytical method. The protocols and information provided in this guide serve as a foundation for ensuring the quality and reliability of this compound in scientific applications.
References
Methodological & Application
Application Notes and Protocols for Serum Copper Quantification Using Neocuproine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element vital for numerous physiological processes, including cellular respiration, neurotransmission, and antioxidant defense. Aberrations in copper homeostasis are implicated in various pathological conditions, such as Wilson's disease, Menkes disease, and neurodegenerative disorders. Accurate quantification of serum copper levels is therefore crucial for clinical diagnosis, monitoring disease progression, and in the development of therapeutic interventions targeting copper metabolism.
This document provides a detailed application note and protocol for the quantification of copper in human serum using a spectrophotometric method based on the chromogenic chelator, neocuproine (B1678164) hydrochloride. The method relies on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by a reducing agent, followed by the formation of a stable, colored complex with neocuproine. The intensity of the resulting yellow-orange complex, which is directly proportional to the copper concentration, is measured spectrophotometrically at approximately 457 nm. This method is noted for its specificity and relative freedom from interferences.[1]
Principle of the Method
The neocuproine-based assay for copper quantification involves a two-step reaction. First, cupric ions (Cu²⁺) present in the serum are reduced to their cuprous state (Cu⁺) by a suitable reducing agent, typically hydroxylamine (B1172632) hydrochloride.[1] Subsequently, two molecules of neocuproine (2,9-dimethyl-1,10-phenanthroline) chelate one cuprous ion to form a stable [Cu(neocuproine)₂]⁺ complex. This complex exhibits a strong absorbance in the visible spectrum, allowing for sensitive and accurate quantification. The optimal pH for color development is between 3 and 9.[1]
Proteins in serum can interfere with the assay by binding to copper ions. Therefore, a critical step in the protocol is the deproteinization of the serum sample, commonly achieved by precipitation with an acid like trichloroacetic acid (TCA).
Data Presentation
The following table summarizes the typical performance characteristics of colorimetric assays for serum copper. While specific data for the neocuproine method in serum is not extensively consolidated in the literature, the provided data from a validation study of a similar colorimetric method offers a benchmark for expected performance.[2]
| Parameter | Reported Value | Reference |
| Linearity Range | 1.8 - 35.6 µmol/L | [2] |
| Intra-assay Imprecision (%CV) | < 9% | [2] |
| Inter-assay Imprecision (%CV) | < 9% | [2] |
| Limit of Detection (LOD) | 1 mg/L (for a protein assay using neocuproine) | [3] |
| Wavelength of Max. Absorbance (λmax) | ~457 nm | [1] |
Experimental Protocols
Reagent Preparation
-
Trichloroacetic Acid (TCA) Solution (20% w/v):
-
Dissolve 20 g of TCA in deionized water and bring the final volume to 100 mL. Store at 4°C.
-
-
Hydroxylamine Hydrochloride Solution (10% w/v):
-
Dissolve 10 g of hydroxylamine hydrochloride in deionized water and bring the final volume to 100 mL. This solution should be prepared fresh.
-
-
Sodium Citrate (B86180) Buffer (pH 6.0):
-
Prepare solutions of 0.1 M citric acid and 0.1 M trisodium (B8492382) citrate. Mix them in appropriate ratios to achieve a pH of 6.0.
-
-
Neocuproine Hydrochloride Solution (0.1% w/v in Ethanol):
-
Dissolve 0.1 g of this compound in 100 mL of absolute ethanol. Store in a dark bottle at room temperature.
-
-
Copper Standard Stock Solution (1000 µg/mL):
-
Use a commercially available certified copper standard solution or prepare by dissolving 0.3929 g of CuSO₄·5H₂O in deionized water, adding a few drops of concentrated sulfuric acid, and bringing the final volume to 100 mL.
-
-
Working Copper Standards:
-
Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations ranging from 0.2 to 2.0 µg/mL.
-
Serum Sample Preparation (Deproteinization)
-
To 1.0 mL of serum in a centrifuge tube, add 0.5 mL of 20% TCA solution.
-
Vortex the mixture thoroughly for 30 seconds to ensure complete protein precipitation.
-
Allow the mixture to stand for 10 minutes at room temperature.
-
Centrifuge at 3000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the clear supernatant for the copper quantification assay.
Assay Protocol
-
Pipette 0.5 mL of the deproteinized supernatant (from serum samples) or working standards into clean test tubes.
-
Add 0.5 mL of 10% hydroxylamine hydrochloride solution to each tube to reduce Cu²⁺ to Cu⁺.
-
Add 2.0 mL of sodium citrate buffer (pH 6.0) to each tube.
-
Add 2.0 mL of 0.1% this compound solution to each tube and vortex.
-
Allow the reaction to proceed for 15 minutes at room temperature for full color development.
-
Measure the absorbance of the solution at 457 nm using a spectrophotometer against a reagent blank (prepared using deionized water instead of the sample/standard).
-
Construct a standard curve by plotting the absorbance of the working standards against their respective concentrations.
-
Determine the copper concentration in the serum samples from the standard curve, remembering to account for the initial dilution during deproteinization.
Mandatory Visualizations
Signaling Pathway of Copper Detection
Caption: Chemical pathway for the detection of copper in serum.
Experimental Workflow
Caption: Step-by-step workflow for serum copper quantification.
Logical Relationship of Assay Components
Caption: Logical relationships of the assay components.
References
Application Notes and Protocols: Neocuproine Hydrochloride Antioxidant Capacity (CUPRAC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay is a widely utilized spectrophotometric method for determining the total antioxidant capacity of a sample.[1][2] This method is based on the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺) by antioxidants in the presence of neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline). The resulting Cu(I)-neocuproine chelate complex is a stable, orange-yellow chromophore with a maximum absorbance at 450 nm.[1][3] The intensity of the color is directly proportional to the antioxidant capacity of the sample.
The CUPRAC assay is versatile and can be applied to both hydrophilic and lipophilic antioxidants.[4] A key advantage of the CUPRAC method is that it is performed at a pH of 7.0, which is close to physiological pH, making it particularly relevant for biological samples.[2][4] This assay is sensitive to a wide range of antioxidants, including phenolic compounds, flavonoids, and thiol-containing antioxidants like glutathione, for which some other assays are not effective.[4]
Principle of the Assay
The core of the CUPRAC assay is a redox reaction. The CUPRAC reagent, a complex of copper(II) chloride and neocuproine, is mixed with the antioxidant-containing sample. Antioxidants present in the sample reduce the cupric (Cu²⁺) ions in the reagent to cuprous (Cu⁺) ions. Neocuproine then acts as a chelating agent, forming a stable, colored complex with the reduced cuprous ions. The absorbance of this complex is measured at 450 nm to quantify the antioxidant capacity.[1][3] The results are typically expressed as Trolox equivalents (TE), a water-soluble vitamin E analog commonly used as an antioxidant standard.[4]
Reagents and Materials
Reagent Preparation
-
Copper(II) Chloride (CuCl₂) Solution (10 mM): Dissolve copper(II) chloride dihydrate in distilled water.[5]
-
Neocuproine (Nc) Solution (7.5 mM): Dissolve neocuproine hydrochloride in 96% ethanol.[5][6]
-
Ammonium (B1175870) Acetate (B1210297) Buffer (1 M, pH 7.0): Dissolve ammonium acetate in distilled water and adjust the pH to 7.0.[5]
-
Trolox Standard Solution: Prepare a stock solution of Trolox in 96% ethanol. Working standards are prepared by diluting the stock solution with the same solvent.
Experimental Protocols
Two common protocols are provided below: a standard cuvette-based method and a high-throughput 96-well microplate method.
Protocol 1: Cuvette-Based CUPRAC Assay
-
Reaction Mixture Preparation: In a test tube, mix the following reagents in the specified order:
-
Incubation: Mix the contents of the tube thoroughly and let it stand at room temperature for 30 minutes. For slow-reacting antioxidants, incubation at 50°C for 20 minutes may be necessary.[2][7][8]
-
Absorbance Measurement: Measure the absorbance of the solution at 450 nm against a reagent blank.[1] The reagent blank is prepared by substituting the antioxidant solution with the solvent used for the sample.[5]
Protocol 2: 96-Well Microplate CUPRAC Assay
-
Plate Setup: Add 40 µL of the sample or standard solution to each well.
-
Reagent Addition:
-
Add 40 µL of the Copper(II) chloride solution to each well.
-
Add 40 µL of the Neocuproine solution to each well.
-
Add 40 µL of the Ammonium acetate buffer to each well.
-
Add 40 µL of distilled water to each well.
-
-
Incubation: Allow the plate to incubate at room temperature for 30 minutes.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
Standard Curve Generation
A standard curve is generated by plotting the absorbance values of different concentrations of Trolox against their respective concentrations. The antioxidant capacity of the samples is then determined from this curve and expressed as µM Trolox Equivalents (TE).
| Trolox Concentration (µM) | Absorbance at 450 nm (Example) |
| 0 | 0.000 |
| 0.25 | 0.150 |
| 0.5 | 0.300 |
| 1.0 | 0.600 |
| 1.5 | 0.900 |
| 2.0 | 1.200 |
Note: The absorbance values are for illustrative purposes only. Actual values will vary depending on the specific experimental conditions.
Sample Preparation
-
General: Samples with particulate matter should be centrifuged or filtered.[3] To minimize oxygen exposure, avoid high-speed vortexing.
-
Plant Extracts: For some plant materials, such as those containing flavonoid glycosides, an acid hydrolysis step (e.g., refluxing in 1.2 M HCl in 50% MeOH) may be required to release the aglycones and achieve a maximal antioxidant response.[2][8]
-
Biological Fluids (e.g., Serum): For serum samples, a separation of lipophilic and hydrophilic antioxidants is often performed. Lipophilic antioxidants can be extracted with n-hexane from an ethanolic solution of the serum. Hydrophilic antioxidants can be assayed in the remaining aqueous phase after protein precipitation with an acid like perchloric acid.[4][9][10]
Visualizations
Experimental Workflow
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. Cupric ion reducing antioxidant capacity assay for food antioxidants: vitamins, polyphenolics, and flavonoids in food extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oxfordbiomed.com [oxfordbiomed.com]
- 4. Cupric ion reducing antioxidant capacity assay for antioxidants in human serum and for hydroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants: Vitamins, Polyphenolics, and Flavonoids in Food Extracts | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Total antioxidant capacity assay of human serum using copper(II)-neocuproine as chromogenic oxidant: the CUPRAC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neocuproine Hydrochloride in Biological Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of neocuproine (B1678164) hydrochloride in the analysis of biological samples. The primary applications covered are the determination of total antioxidant capacity (TAC) via the CUPRAC assay and the spectrophotometric quantification of specific analytes, including copper and various pharmaceutical compounds.
Application 1: Total Antioxidant Capacity (TAC) Measurement by CUPRAC Assay
The Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay is a widely used method that employs neocuproine hydrochloride to measure the total antioxidant capacity of a sample.[1] It is recognized for its stability, selectivity, and applicability to both hydrophilic and lipophilic antioxidants at a physiological pH.[1]
Principle of the CUPRAC Assay
The CUPRAC method is based on the reduction of the cupric ion (Cu(II)) to the cuprous ion (Cu(I)) by antioxidants present in the sample. In the presence of neocuproine (Nc), the resulting Cu(I) ion forms a stable, orange-yellow chelate complex, [Cu(Nc)₂]⁺.[2] The absorbance of this complex is measured spectrophotometrically at approximately 450 nm.[3][4] The intensity of the color is directly proportional to the total antioxidant capacity of the sample. The reaction is typically carried out in an ammonium (B1175870) acetate (B1210297) buffer at pH 7.[3]
Figure 1: Principle of the CUPRAC antioxidant capacity assay.
Experimental Protocols
Protocol 1: General Spectrophotometric CUPRAC Assay (Microplate)
This protocol is adapted from commercially available kits and published literature.[1]
1. Reagent Preparation:
-
Copper(II) Chloride Solution (10 mM): Prepare by dissolving copper(II) chloride dihydrate in distilled water.[5]
-
Neocuproine Solution (7.5 mM): Dissolve this compound in 96% ethanol.[5]
-
Ammonium Acetate Buffer (1 M, pH 7.0): Dissolve ammonium acetate in distilled water and adjust the pH to 7.0.[5]
-
CUPRAC Reagent Mixture: Immediately before use, mix equal volumes of the Copper(II) chloride solution, neocuproine solution, and ammonium acetate buffer.[6]
-
Standard Solution (e.g., Trolox): Prepare a stock solution of Trolox in ethanol. Create a calibration curve by preparing serial dilutions.
2. Assay Procedure:
-
Set up a 96-well microplate.
-
Add 40 µL of the standard or sample to each well.[1]
-
For samples that show inherent absorbance at 450 nm, prepare a sample blank well.
-
Add 40 µL of the CUPRAC Reagent Mixture to each standard and sample well. For sample blanks, add 40 µL of the ammonium acetate buffer instead.[1]
-
Incubate the plate for 30 minutes at room temperature in the dark.[6] For certain slow-reacting antioxidants (e.g., naringin), incubation at 50°C for 20 minutes may be necessary to ensure the reaction reaches completion.[3]
-
Read the absorbance at 450 nm using a microplate reader.[1]
-
Subtract the absorbance of the reagent blank from the standard readings and the sample blank absorbance from the sample readings.
-
Plot the standard curve (absorbance vs. concentration) and determine the antioxidant capacity of the samples, often expressed as µM Trolox Equivalents.
Protocol 2: Sample Preparation for Biological Fluids
-
Human Serum/Plasma:
-
For Hydrophilic Antioxidants: Precipitate proteins by adding perchloric acid. Centrifuge and collect the supernatant for analysis.[4][7]
-
For Lipophilic Antioxidants: Extract from an ethanolic solution of serum using n-hexane. The extract can then be assayed.[4][7]
-
Simplified Method: Mix 60 µL of plasma with 120 µL of a suitable reagent (Reagent D in some kits) to precipitate proteins. Vortex and centrifuge at 5,000 rpm for 10 minutes. Collect the supernatant for the assay. Dilution is often not required.[1]
-
-
Erythrocytes (Hemolysate):
-
Prepare a hemolysate by diluting erythrocytes with a hypotonic phosphate (B84403) buffer (e.g., 20 mOsm, pH 7.4).[8]
-
A typical dilution for the assay is 1:40 with a buffer solution containing a chelating agent like BCS (bathocuproinedisulfonic acid), a neocuproine analog.[8]
-
Data Presentation
Table 1: Performance Characteristics of the CUPRAC Assay for Serum Antioxidants
| Antioxidant | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Trolox Equivalent Antioxidant Capacity (TEAC) Coefficient | Assay Variation |
|---|---|---|---|
| Ascorbic Acid | 1.60 x 10⁴[9] | 1.11 | Intra-assay CV: 0.7%[4][7] |
| Uric Acid | 9.53 x 10³ | 1.00 | Inter-assay CV: 1.5%[4][7] |
| α-Tocopherol | 1.07 x 10⁴ | 1.11 | |
| Glutathione (GSH) | 8.01 x 10³ | 0.94 |
| Bilirubin | 1.95 x 10⁴ | 2.15 | |
Data compiled from published studies.[4][7][9] TEAC coefficients are relative to Trolox.
Workflow Visualization
Figure 2: General experimental workflow for the CUPRAC assay.
Application 2: Spectrophotometric Determination of Specific Analytes
This compound is an effective reagent for the quantification of specific drugs and metal ions that can reduce Cu(II) to Cu(I).[10][11] This application is particularly useful in pharmaceutical analysis for compounds like proton pump inhibitors and the angiotensin-converting enzyme (ACE) inhibitor, captopril (B1668294).[11][12]
Principle of Analyte Determination
The principle is identical to the CUPRAC assay but applied to a specific reducing agent (the analyte) rather than a mixture of antioxidants. The analyte reduces Cu(II) in the presence of neocuproine. The resulting colored Cu(I)-neocuproine complex is then measured spectrophotometrically. The concentration of the analyte is determined by comparing its absorbance to a standard curve prepared with known concentrations of the pure substance.[11][12]
Experimental Protocol
Protocol 3: Determination of Captopril in Pharmaceutical Formulations
This protocol is based on a published spectrophotometric method.[12][13]
1. Reagent Preparation:
-
Copper(II) Solution (1.0 x 10⁻² M): Prepare using an appropriate copper salt (e.g., cupric sulfate) in distilled water.[13]
-
Neocuproine Solution (5.0 x 10⁻³ M): Dissolve this compound in ethanol.[13]
-
Acetate Buffer (pH 5.0): Prepare by following standard laboratory procedures.[13]
-
Captopril Standard Solution: Dissolve a precisely weighed amount of pure captopril in bidistilled water to create a stock solution (e.g., 0.1 g in 100 mL). Prepare working standards by appropriate dilution.[12]
2. Sample Preparation:
-
Weigh and powder several pharmaceutical tablets to get a fine, uniform powder.
-
Dissolve a portion of the powder equivalent to a known amount of captopril in bidistilled water.
-
Filter the solution to remove insoluble excipients.
-
Dilute the filtrate with water to a suitable concentration within the Beer's law range.[12]
3. Assay Procedure:
-
In a series of 10 mL volumetric flasks, add aliquots of the standard or sample solution.
-
Add 2.0 mL of the neocuproine solution.[13]
-
Add 1.0 mL of the Cu(II) solution.[13]
-
Add 3.0 mL of the acetate buffer (pH 5.0).[13]
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance at the wavelength of maximum absorption (λmax ≈ 448 nm) against a reagent blank prepared in the same manner without the analyte.[12]
-
Construct a calibration curve and determine the concentration of captopril in the sample.
Data Presentation
Table 2: Quantitative Data for Spectrophotometric Drug Analysis using Neocuproine
| Analyte (Drug) | λmax (nm) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|---|---|
| Captopril | 448 | 0.3 - 3.0 | 0.039 | 0.129 |
| Omeprazole | 460 | 0.2 - 4.0 | 0.007 | 0.019 |
| Lansoprazole | 460 | 0.2 - 4.0 | 0.012 | 0.034 |
| Pantoprazole | 460 | 0.2 - 4.0 | 0.024 | 0.067 |
Data compiled from published studies.[11][12]
Workflow Visualization
Figure 3: General workflow for drug quantification using neocuproine.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. Neocuproine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total antioxidant capacity assay of human serum using copper(II)-neocuproine as chromogenic oxidant: the CUPRAC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Potential of Ptelea trifoliata Flower Extracts: Antioxidant, Enzyme-Modulating, and Wound Healing Activities with Possible Biomedical and Dermal Applications [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. News - Application of Neocuproine [xindaobiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Copper(II)–neocuproine reagent for spectrophotometric determination of captopril in pure form and pharmaceutical formulations - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for CUPRAC Assay in Total Antioxidant Capacity Assessment
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The Cupric Reducing Antioxidant Capacity (CUPRAC) assay is a robust and versatile method for measuring the total antioxidant capacity of a wide range of substances.[1][2][3] This electron transfer-based assay is founded on the principle of the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺) by antioxidant compounds.[2][4] The subsequent chelation of the cuprous ion by a specific chromogenic reagent, neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline), results in the formation of a stable, colored complex that can be quantified spectrophotometrically.[1][2][5] The absorbance of this complex is directly proportional to the total antioxidant capacity of the sample.
One of the significant advantages of the CUPRAC assay is its ability to be conducted at a physiological pH of 7.0, making it highly relevant for biological samples.[3][6] Furthermore, the assay is applicable to both hydrophilic and lipophilic antioxidants and is not affected by common food components like sugars and citric acid.[3] The CUPRAC reagent is stable, readily available, and the assay procedure is relatively simple and rapid.[2][3]
Principle of the Assay
The CUPRAC assay relies on the reduction of the Cu(II)-neocuproine complex by antioxidants. In the presence of an antioxidant, the cupric ion (Cu²⁺) is reduced to the cuprous ion (Cu⁺). Neocuproine then selectively forms a stable, orange-yellow chelate with the Cu⁺ ion, which exhibits a maximum absorbance at approximately 450 nm.[1][2][4][5] The intensity of the color is directly proportional to the amount of antioxidant present in the sample.
Experimental Protocols
Reagent Preparation
Proper preparation of reagents is critical for the accuracy and reproducibility of the CUPRAC assay.
-
Copper(II) Chloride (CuCl₂) Solution (10 mM): Dissolve the appropriate amount of copper(II) chloride dihydrate in distilled water to achieve a final concentration of 10 mM.[7]
-
Neocuproine Hydrochloride Solution (7.5 mM): Dissolve this compound in 96% ethanol (B145695) to a final concentration of 7.5 mM.[2][7]
-
Ammonium (B1175870) Acetate (B1210297) Buffer (1 M, pH 7.0): Dissolve ammonium acetate in distilled water and adjust the pH to 7.0 using a pH meter.[6][7]
-
Trolox Standard Stock Solution (e.g., 2.5 mM): Prepare a stock solution of Trolox (a water-soluble vitamin E analog) in a suitable solvent such as ethanol or distilled water.[4][8] This stock solution will be used to prepare the calibration curve.
Standard Curve Generation
A standard curve is essential for quantifying the total antioxidant capacity of unknown samples.
-
Prepare Trolox Dilutions: Prepare a series of dilutions of the Trolox standard stock solution in distilled water to obtain a range of concentrations (e.g., 0.125, 0.25, 0.5, 1.0, and 2.0 mM).[9]
-
Reaction Mixture: In separate test tubes or microplate wells, add the following in the specified order:
-
Incubation: Mix the contents thoroughly and incubate at room temperature for 30 minutes in the dark.[2][6]
-
Absorbance Measurement: Measure the absorbance of each standard dilution at 450 nm against a reagent blank.[1][2][4] The reagent blank contains all the reagents except the antioxidant (i.e., replace the Trolox solution with distilled water).[7]
-
Plot the Standard Curve: Plot the absorbance values against the corresponding Trolox concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
Sample Analysis
-
Sample Preparation:
-
Liquid Samples: Clear liquid samples may be assayed directly or after appropriate dilution with a suitable solvent.[9]
-
Solid Samples: Homogenize solid samples in a suitable solvent (e.g., water, ethanol), followed by centrifugation or filtration to remove any particulate matter.[9]
-
Lipophilic Samples: Extract lipophilic antioxidants from the sample using a suitable organic solvent (e.g., n-hexane).[10][11]
-
-
Reaction Mixture: Prepare the reaction mixture as described for the standard curve, but replace the Trolox standard with the sample extract.
-
Sample Blank: It is important to prepare a sample blank for each sample to correct for any background absorbance from the sample itself, especially for colored samples like fruit juices or plant extracts.[4][9] The sample blank contains the sample and all reagents except for the copper(II) chloride solution.
-
Incubation and Absorbance Measurement: Follow the same incubation and absorbance measurement procedure as for the standard curve.
-
Calculation: Subtract the absorbance of the sample blank from the absorbance of the sample. Use the corrected absorbance value and the equation from the standard curve to calculate the Trolox equivalent antioxidant capacity (TEAC) of the sample. The results are typically expressed as µM or mM Trolox equivalents per gram or milliliter of the sample.
Data Presentation
Quantitative data from the CUPRAC assay should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Standard Curve Data for CUPRAC Assay
| Trolox Concentration (mM) | Absorbance at 450 nm (Mean ± SD) |
| 0.000 (Blank) | 0.050 ± 0.005 |
| 0.125 | 0.250 ± 0.010 |
| 0.250 | 0.450 ± 0.015 |
| 0.500 | 0.850 ± 0.020 |
| 1.000 | 1.650 ± 0.025 |
| 2.000 | 3.250 ± 0.030 |
Note: The absorbance values presented are hypothetical and for illustrative purposes only. Actual values will vary depending on experimental conditions.
Table 2: Total Antioxidant Capacity of Samples
| Sample ID | Corrected Absorbance at 450 nm (Mean ± SD) | Total Antioxidant Capacity (mM Trolox Equivalents) |
| Sample A | 0.650 ± 0.018 | 0.394 |
| Sample B | 1.200 ± 0.022 | 0.727 |
| Sample C | 0.300 ± 0.012 | 0.182 |
Visualizations
CUPRAC Assay Reaction Mechanism
Caption: Chemical reaction of the CUPRAC assay.
Experimental Workflow for CUPRAC Assay
Caption: Workflow of the CUPRAC assay.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. mdpi.com [mdpi.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. himedialabs.com [himedialabs.com]
- 9. eaglebio.com [eaglebio.com]
- 10. Total antioxidant capacity assay of human serum using copper(II)-neocuproine as chromogenic oxidant: the CUPRAC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Spectrophotometric Determination of Copper in Water using Neocuproine
Introduction
Copper is an essential trace element for many biological processes, but it can be toxic at elevated concentrations. Monitoring copper levels in water is crucial for environmental protection and public health. This application note details a robust and selective spectrophotometric method for the determination of trace amounts of copper in water samples using 2,9-dimethyl-1,10-phenanthroline, commonly known as neocuproine (B1678164). The method is highly specific for copper and is relatively free from interferences from other metal ions.
Principle
The neocuproine method is based on the reaction of cuprous ions (Cu⁺) with two molecules of neocuproine to form a stable, yellow-orange chelate complex.[1][2] Since copper in aqueous samples is typically present in the cupric state (Cu²⁺), a reducing agent, hydroxylamine (B1172632) hydrochloride, is first added to reduce Cu²⁺ to Cu⁺. The pH of the solution is adjusted to a range of 3 to 9 to facilitate the formation of the copper(I)-neocuproine complex.[1] The colored complex is then extracted into an organic solvent, such as a chloroform-methanol mixture or isoamyl alcohol, and the absorbance of the solution is measured at its maximum wavelength (λmax) of approximately 457 nm.[1][3][4] The absorbance is directly proportional to the concentration of copper in the sample.
Data Presentation
The quantitative performance of the neocuproine method for copper determination is summarized in the table below.
| Parameter | Value | Reference |
| Maximum Absorbance Wavelength (λmax) | 454 - 458 nm | [1][2][5] |
| Molar Absorptivity | ~8000 L mol⁻¹ cm⁻¹ | [1] |
| Optimal pH Range | 3 - 9 | [1] |
| Linear Range | 1.0 to 10.0 µg/mL | [6] |
| Limit of Detection (LOD) | 0.12 ppb (with preconcentration) | [7] |
| Minimum Detectable Concentration | 3 µg Cu (1-cm cell), 0.6 µg Cu (5-cm cell) | [1] |
Experimental Protocol
4.1 Reagents and Materials
-
Copper Standard Stock Solution (100 mg/L): Dissolve 0.3929 g of CuSO₄·5H₂O in deionized water and dilute to 1000 mL in a volumetric flask.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[3][5]
-
Sodium Citrate (B86180) Solution (30% w/v): Dissolve 300 g of sodium citrate dihydrate in deionized water and dilute to 1 L. This solution is used to complex other metal ions.[1][3]
-
Neocuproine Solution (0.1% w/v): Dissolve 0.1 g of 2,9-dimethyl-1,10-phenanthroline in 100 mL of methanol (B129727) or ethanol.[1][3]
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH): For pH adjustment.
-
Chloroform (B151607) (CHCl₃): Reagent grade, for extraction.
-
Methanol (CH₃OH): Reagent grade.
-
Deionized Water: For preparation of all aqueous solutions.
-
Separatory Funnels (125 mL)
-
Volumetric Flasks and Pipettes
-
Spectrophotometer
4.2 Sample Preparation
-
Collect water samples in clean glass or plastic bottles.
-
To preserve the samples, acidify to pH < 2 with nitric acid (HNO₃).[1] This prevents the adsorption of copper ions onto the container walls.[1]
4.3 Preparation of Calibration Standards
-
Prepare a series of copper standard solutions (e.g., 0.5, 1.0, 2.0, 5.0, and 10.0 mg/L) by diluting the copper standard stock solution with deionized water.
4.4 Experimental Procedure
-
Pipette 50 mL of the sample (or an aliquot diluted to 50 mL) into a 125 mL separatory funnel.
-
To a separate separatory funnel, add 50 mL of deionized water to serve as a reagent blank.
-
Process the calibration standards through the same procedure as the samples.
-
Add 5 mL of 10% hydroxylamine hydrochloride solution to each separatory funnel and mix well. Allow the reaction to proceed for 5 minutes to ensure complete reduction of Cu²⁺ to Cu⁺.
-
Add 10 mL of 30% sodium citrate solution and mix.[3]
-
Adjust the pH of the solution to between 4 and 6 by adding ammonium hydroxide dropwise. Check the pH using a pH meter or pH paper.[1]
-
Add 10 mL of the 0.1% neocuproine solution and mix. A yellow-orange color will develop in the presence of copper.[3]
-
Add 10 mL of chloroform to the separatory funnel.[3]
-
Stopper the funnel and shake vigorously for 30 seconds, venting the funnel periodically to release pressure.[3]
-
Allow the layers to separate. The chloroform layer, containing the copper-neocuproine complex, will be the bottom layer.
-
Drain the chloroform layer into a 25 mL volumetric flask.
-
Repeat the extraction with a second 5 mL portion of chloroform, adding the extract to the same volumetric flask.
-
Dilute the combined extracts to the 25 mL mark with methanol.[1]
-
Measure the absorbance of the solution at 457 nm using a spectrophotometer, with the reagent blank in the reference cuvette.[1][3]
4.5 Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standards versus their corresponding concentrations.
-
Determine the concentration of copper in the sample from the calibration curve.
-
Account for any dilution of the original sample in the final concentration calculation.
Interferences
The neocuproine method is highly selective for copper.[5] However, large amounts of chromium and tin may cause interference.[1] The interference from chromium can be mitigated by adding sulfurous acid.[1] Cyanide, sulfide, and organic matter can also interfere but can be removed by a digestion procedure.[1]
Visualizations
Caption: Experimental workflow for copper determination.
Caption: Reaction of Cu(I) with neocuproine.
References
- 1. NEMI Method Summary - 3500-Cu B [nemi.gov]
- 2. researchgate.net [researchgate.net]
- 3. Procedure [chem.fsu.edu]
- 4. Spectrophotometric Determination of Copper in Yttrium Metal With Neocuproine - UNT Digital Library [digital.library.unt.edu]
- 5. info.gfschemicals.com [info.gfschemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase extraction and spectrophotometric determination of trace amounts of copper in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Neocuproine Hydrochloride Solutions for Analytical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline) is a highly specific chelating agent for copper(I) ions.[1] Its hydrochloride salt is utilized in the preparation of aqueous solutions for various analytical methods. The formation of a stable, colored complex between neocuproine and Cu(I) is the basis for sensitive spectrophotometric determination of copper and for assessing the antioxidant capacity of various substances.[2][3] This document provides detailed protocols for the preparation of neocuproine hydrochloride solutions and their application in quantitative analysis.
I. Preparation of this compound Solutions
This compound is soluble in water and methanol (B129727).[4][5] The choice of solvent and concentration depends on the specific analytical application.
1.1. Stock Solution Preparation (Aqueous)
A general-purpose aqueous stock solution can be prepared as follows:
-
Reagent: this compound monohydrate (CAS: 7296-20-0)
-
Solvent: Deionized or distilled water
-
Procedure: To prepare a 0.1% (w/v) solution, dissolve 100 mg of this compound monohydrate in 100 mL of deionized water. Stir until fully dissolved. Store in a well-stoppered bottle, protected from light. For some applications, preparation in an amber bottle is recommended to minimize photodegradation.
1.2. Stock Solution Preparation (Organic Solvent)
For applications requiring an organic solvent, ethanol (B145695) or methanol can be used. Neocuproine (the free base, CAS: 484-11-7) is readily soluble in these solvents.[2][6]
-
Reagent: Neocuproine
-
Solvent: Ethanol or Methanol
-
Procedure: To prepare a 0.1% (w/v) solution, dissolve 100 mg of neocuproine in 100 mL of absolute ethanol or methanol. Ensure the solution is clear and free of particulates.
1.3. Solubility Data
| Compound | Solvent | Solubility | Reference |
| This compound | Water | 25 mg/mL | [5] |
| Neocuproine | Methanol | 50 mg/mL | [2][4] |
| Neocuproine | Ethanol | ~10 mg/mL | [6] |
| Neocuproine | DMSO, DMF | ~25 mg/mL | [6] |
| Neocuproine | Aqueous Buffers | Sparingly soluble | [6] |
Note: For assays in aqueous buffers where the free base neocuproine is used, it is recommended to first dissolve it in a minimal amount of DMSO and then dilute with the aqueous buffer.[6] Aqueous solutions of neocuproine are not recommended for storage for more than one day.[6]
II. Application 1: Spectrophotometric Determination of Copper
This method relies on the reduction of Cu(II) to Cu(I), followed by the formation of the intensely colored [Cu(neocuproine)₂]⁺ complex, which is then extracted into an organic solvent for spectrophotometric measurement.[3][7]
2.1. Experimental Protocol
-
Sample Preparation: Prepare a sample solution containing an unknown amount of copper. If the sample is in a solid matrix, perform acid digestion (e.g., with nitric acid) and dilute to a known volume.[7]
-
Reduction of Cu(II): In a separatory funnel, add 10 mL of the sample solution. Add 5 mL of a 10% (w/v) hydroxylamine (B1172632) hydrochloride solution to reduce Cu(II) to Cu(I).[7]
-
Complexation and pH Adjustment: Add 10 mL of a 30% (w/v) sodium citrate (B86180) solution to complex other metal ions.[7] Adjust the pH to between 4 and 6 using ammonium (B1175870) hydroxide.[3][7]
-
Formation of Cu(I)-Neocuproine Complex: Add 10 mL of a 0.1% (w/v) neocuproine solution (prepared in ethanol or methanol).[7]
-
Extraction: Add 10 mL of chloroform (B151607) and shake the separatory funnel for 30 seconds to extract the complex into the organic phase.[7] Allow the layers to separate.
-
Measurement: Collect the organic (chloroform) layer. Measure the absorbance at approximately 457 nm using a spectrophotometer, with chloroform as the blank.[3][7]
-
Quantification: Create a calibration curve using standard solutions of known copper concentrations and follow the same procedure. Determine the concentration of copper in the sample from the calibration curve.
2.2. Quantitative Data
| Parameter | Value | Reference |
| Wavelength of Max. Abs. (λmax) | 457 nm | [3] |
| Molar Absorptivity (ε) | ~8000 L mol⁻¹ cm⁻¹ | [3] |
| pH Range for Color Dev. | 3 - 9 | [3] |
| Minimum Detectable Conc. | 3 µg Cu (1-cm cell), 0.6 µg Cu (5-cm cell) | [3] |
2.3. Experimental Workflow
III. Application 2: Total Antioxidant Capacity (CUPRAC Assay)
The CUPRAC (Cupric Reducing Antioxidant Capacity) assay measures the total antioxidant capacity of a sample. Antioxidants in the sample reduce the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex, which has a strong absorbance at 450 nm.[8]
3.1. Experimental Protocol
-
Reagent Preparation:
-
Copper(II) Chloride Solution (10 mM): Dissolve copper(II) chloride dihydrate in deionized water.[9]
-
Neocuproine Solution (7.5 mM): Dissolve neocuproine in 96% ethanol.[9]
-
Ammonium Acetate (B1210297) Buffer (1 M, pH 7.0): Dissolve ammonium acetate in deionized water and adjust the pH to 7.0.[9]
-
-
Assay Procedure:
-
In a test tube, mix 1 mL of Cu(II) chloride solution, 1 mL of neocuproine solution, and 1 mL of ammonium acetate buffer.[9]
-
Add x mL of the antioxidant sample and (1.1 - x) mL of distilled water to bring the total volume to 4.1 mL.
-
Mix thoroughly and incubate at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 450 nm against a reagent blank.[8][9]
-
Reagent Blank Preparation: Mix 1 mL of Cu(II) chloride solution, 1 mL of neocuproine solution, 1 mL of ammonium acetate buffer, and 1.1 mL of distilled water.[9]
-
Quantification: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is prepared using Trolox as the standard antioxidant.
3.2. Quantitative Data for Captopril (B1668294) Determination (as an example of a reducing agent)
| Parameter | Value | Reference |
| Wavelength of Max. Abs. (λmax) | 448 nm | [10] |
| Beer's Law Range | 0.3–3.0 µg mL⁻¹ | [10] |
| Limit of Detection (LOD) | 0.039 µg mL⁻¹ | [10] |
| Limit of Quantification (LOQ) | 0.129 µg mL⁻¹ | [10] |
| Molar Absorptivity (ε) | 4.223 × 10⁴ L mol⁻¹ cm⁻¹ | [10] |
3.3. CUPRAC Assay Logical Flow
References
- 1. Neocuproine - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. NEMI Method Summary - 3500-Cu B [nemi.gov]
- 4. 新亚铜试剂 水合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Procedure [chem.fsu.edu]
- 8. Total antioxidant capacity assay of human serum using copper(II)-neocuproine as chromogenic oxidant: the CUPRAC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper(II)–neocuproine reagent for spectrophotometric determination of captopril in pure form and pharmaceutical formulations - Arabian Journal of Chemistry [arabjchem.org]
Application of Neocuproine in Environmental Sample Analysis: A Guide for Researchers
Introduction
Neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline) is a highly specific and sensitive chelating agent for copper(I) ions, making it an invaluable tool in analytical chemistry for the determination of copper in various environmental matrices.[1][2][3] Its reaction with cuprous ions forms a stable, colored complex that can be quantified using spectrophotometry.[1][4] This application note provides detailed protocols for the determination of copper in environmental samples using neocuproine, along with quantitative performance data and visual workflows to guide researchers, scientists, and drug development professionals in their analytical endeavors.
The core principle of the neocuproine method involves the reduction of any cupric ions (Cu²⁺) in the sample to cuprous ions (Cu⁺) using a reducing agent, typically hydroxylamine (B1172632) hydrochloride.[4] The cuprous ions then react with neocuproine in a buffered solution to form a distinctively colored orange-yellow complex.[2][5] This complex is then extracted into an organic solvent, and the absorbance of the solution is measured at a specific wavelength to determine the copper concentration.[4]
Quantitative Method Performance
The performance of the neocuproine method for copper determination can vary depending on the specific protocol and the sample matrix. The following tables summarize key quantitative parameters from various studies, providing a comparative overview.
Table 1: Performance Characteristics of Neocuproine-Based Copper Determination in Water Samples
| Parameter | Standard Spectrophotometric Method | Dispersive Liquid-Liquid Microextraction (DLLME) Method |
| Limit of Detection (LOD) | 3 µg Cu (1-cm cell), 0.6 µg Cu (5-cm cell)[4] | 0.33 µg/L[6] |
| Limit of Quantitation (LOQ) | Not explicitly stated, typically higher than LOD | Not explicitly stated, typically higher than LOD |
| Linear Range | Dependent on spectrophotometer | 1 - 200 µg/L[6] |
| Molar Absorptivity | ~8000 L mol⁻¹ cm⁻¹ at 457 nm[4] | Not applicable (preconcentration method) |
| Wavelength of Max. Absorbance (λmax) | 457 nm[4] | 455 nm[6] |
| Preconcentration Factor | Not applicable | Up to 63.6[6] |
Table 2: Reported Performance in Other Environmental Matrices
| Environmental Matrix | Method | Limit of Detection (LOD) | Reference |
| Soil | Spectrophotometry | Not specified | [2] |
| Fertilizer | Spectrophotometry | Not specified | [7] |
| Plant Material | Spectrophotometry | Not specified | [2] |
Experimental Protocols
This section provides detailed methodologies for the determination of copper in environmental samples using neocuproine.
Protocol 1: Standard Spectrophotometric Determination of Copper in Water Samples
This protocol is adapted from the Standard Methods for the Examination of Water and Wastewater.[4]
1. Principle: Cupric ions (Cu²⁺) are reduced to cuprous ions (Cu⁺) by hydroxylamine hydrochloride. The cuprous ions then react with neocuproine to form a colored complex, which is extracted into a chloroform-methanol mixture and measured spectrophotometrically at 457 nm.[4]
2. Reagents:
-
Copper-Free Water: Use for all reagent preparations and dilutions.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of copper-free water.
-
Sodium Citrate (B86180) Solution (30% w/v): Dissolve 30 g of sodium citrate (Na₃C₆H₅O₇·2H₂O) in 100 mL of copper-free water. This is used to complex other metal ions.[4]
-
Ammonium (B1175870) Hydroxide (NH₄OH): Concentrated.
-
Neocuproine Reagent (0.1% w/v in methanol): Dissolve 0.1 g of neocuproine (C₁₄H₁₂N₂) in 100 mL of methanol (B129727).
-
Chloroform (B151607) (CHCl₃): Reagent grade.
-
Methanol (CH₃OH): Reagent grade.
-
Standard Copper Stock Solution (1000 mg/L): Purchase a certified standard or prepare by dissolving 1.000 g of copper metal in 10 mL of concentrated nitric acid (HNO₃) and diluting to 1 L with copper-free water.
-
Standard Copper Working Solution (10 mg/L): Dilute the stock solution as needed.
3. Procedure:
-
Sample Preparation: Take a suitable aliquot of the water sample (e.g., 50 mL) in a separatory funnel. If the sample was preserved with acid, neutralize it with ammonium hydroxide.
-
Reduction of Copper: Add 5 mL of hydroxylamine hydrochloride solution and mix well.
-
Complexation of Interfering Ions: Add 10 mL of sodium citrate solution and mix.
-
pH Adjustment: Adjust the pH of the solution to between 4 and 6 using ammonium hydroxide.
-
Color Development: Add 10 mL of the neocuproine reagent and mix thoroughly.
-
Extraction: Add 10 mL of chloroform to the separatory funnel. Shake vigorously for 2 minutes to extract the copper-neocuproine complex. Allow the layers to separate.
-
Collection of Organic Phase: Drain the lower chloroform layer into a 25 mL volumetric flask.
-
Repeat Extraction: Repeat the extraction with a second 5 mL portion of chloroform and add it to the same volumetric flask.
-
Dilution: Dilute the combined extracts to the 25 mL mark with methanol.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 457 nm using a spectrophotometer, with a reagent blank prepared in the same manner.
-
Calibration: Prepare a series of standards of known copper concentrations and follow the same procedure to create a calibration curve. Determine the copper concentration in the sample from the calibration curve.
4. Interferences:
-
Chromium and Tin: High concentrations can interfere. Chromium interference can be minimized by adding sulfurous acid to reduce chromate.[4]
-
Cyanide, Sulfide, and Organic Matter: These can be removed by a preliminary digestion procedure.[4]
Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) for Trace Copper Determination
This advanced protocol offers higher sensitivity and a lower detection limit.[6]
1. Principle: This method involves the rapid injection of a mixture of an extraction solvent (chloroform) and a disperser solvent (acetonitrile) into the aqueous sample containing the copper-neocuproine complex. This creates a cloudy solution with a high surface area for efficient extraction. The extraction solvent is then collected by centrifugation for spectrophotometric analysis.[6]
2. Reagents:
-
Same as Protocol 1, with the addition of:
-
Acetonitrile (B52724) (CH₃CN): Disperser solvent.
3. Procedure:
-
Sample Preparation: Place 5.0 mL of the water sample in a conical centrifuge tube.
-
Reduction and Complexation: Add hydroxylamine hydrochloride and neocuproine solution as in Protocol 1, and adjust the pH.
-
DLLME Step: Prepare a mixture of chloroform (extraction solvent) and acetonitrile (disperser solvent). Rapidly inject this mixture into the sample solution. A cloudy solution will form.
-
Centrifugation: Centrifuge the cloudy solution (e.g., at 4000 rpm for 5 minutes). The fine droplets of the extraction solvent will sediment at the bottom of the tube.
-
Measurement: Carefully remove the aqueous phase. Dilute the sedimented chloroform phase with a small, known volume of methanol (e.g., 100 µL) and measure the absorbance at 455 nm.[6]
-
Calibration: Prepare standards and a blank and subject them to the same DLLME procedure to construct a calibration curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for the standard spectrophotometric determination of copper using neocuproine.
Caption: Workflow for the DLLME-based determination of trace copper using neocuproine.
Conclusion
Neocuproine remains a robust and reliable reagent for the determination of copper in environmental samples. The choice between the standard spectrophotometric method and the more sensitive DLLME approach will depend on the expected copper concentration and the required detection limits. By following the detailed protocols and understanding the method's performance characteristics, researchers can accurately quantify copper levels to assess environmental quality and conduct further toxicological studies.
References
Application Notes: Colorimetric Determination of Copper with Neocuproine Reagent
Introduction
The determination of copper concentration is crucial in various fields, including environmental monitoring, clinical diagnostics, and pharmaceutical analysis. Neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline) is a highly specific and sensitive chromogenic reagent for the determination of copper(I) ions.[1][2][3] This method offers excellent selectivity for copper, particularly in the presence of other metals like iron.[2] The assay is based on the reduction of copper(II) to copper(I) followed by the formation of a stable, colored complex with neocuproine.[1][4] The resulting orange-yellow bis(neocuproine)copper(I) complex, [Cu(neocuproine)₂]⁺, can be quantified spectrophotometrically.[3][5]
Principle of the Method
The quantitative analysis of copper using neocuproine involves a two-step reaction. First, any copper(II) ions present in the sample are reduced to copper(I) ions using a suitable reducing agent, such as hydroxylamine (B1172632) hydrochloride.[1][4] Subsequently, two molecules of neocuproine chelate with one ion of copper(I) to form a stable orange-yellow complex.[1][3][5] The intensity of the color produced is directly proportional to the copper concentration in the sample. The absorbance of this complex is measured at its maximum wavelength (λmax), which is typically around 450-457 nm.[1][5][6][7][8] The reaction is highly specific for copper(I) due to the steric hindrance imposed by the methyl groups at the 2 and 9 positions of the phenanthroline ring, which prevents the formation of a stable complex with other metal ions like iron(II).[9]
Applications
This method is applicable for the determination of copper in a wide range of samples, including:
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the colorimetric determination of copper using neocuproine.
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | 450 - 457 nm | [1][5][6][7][8] |
| Molar Absorptivity (ε) | ~8000 L mol⁻¹ cm⁻¹ | [1] |
| Molar Absorptivity for Cu(I)-Nc | 7.5 x 10³ L mol⁻¹ cm⁻¹ | [6][13] |
| Detection Limit (LOD) | 0.039 µg mL⁻¹ (for captopril (B1668294) assay) | [10] |
| Quantitation Limit (LOQ) | 0.129 µg mL⁻¹ (for captopril assay) | [10] |
| Linearity Range | 0.3 - 3.0 µg mL⁻¹ (for captopril assay) | [10] |
| pH Range for Color Development | 3 - 9 | [1] |
| Stability of Complex | Stable for several days in chloroform-methanol | [1] |
Experimental Protocols
1. Reagent Preparation
-
Standard Copper Stock Solution (e.g., 1000 mg/L): Dissolve a precisely weighed amount of copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or other suitable copper salt in deionized water. Acidify slightly with nitric acid or hydrochloric acid to prevent precipitation.[1]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the desired concentration range.
-
Neocuproine Reagent Solution (0.1% w/v): Dissolve 0.1 g of neocuproine (2,9-dimethyl-1,10-phenanthroline) in 100 mL of ethanol (B145695) or methanol (B129727).[2][14] Store in a dark bottle.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.[2]
-
Sodium Citrate (B86180) Solution (30% w/v): Dissolve 30 g of sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) in 100 mL of deionized water. This solution acts as a complexing agent to prevent precipitation of other metal hydroxides.[1][12]
-
Ammonium (B1175870) Acetate (B1210297) Buffer (1 M, pH 7.0): Dissolve ammonium acetate in deionized water and adjust the pH to 7.0.[14]
-
Organic Solvent for Extraction (Optional): A mixture of chloroform (B151607) and methanol can be used for solvent extraction to concentrate the complex and remove interferences.[1]
2. Standard Assay Protocol (Aqueous Samples)
-
Sample Preparation: If the sample contains suspended solids, filter it through a 0.45 µm filter. If necessary, perform acid digestion to release bound copper.
-
Reduction of Copper(II): To a suitable aliquot of the sample or standard in a volumetric flask, add 5 mL of hydroxylamine hydrochloride solution to reduce Cu(II) to Cu(I). Mix well.
-
Complexation: Add 10 mL of sodium citrate solution and mix. This will complex interfering ions.
-
pH Adjustment: Adjust the pH of the solution to between 4 and 6 using ammonium hydroxide (B78521) or a suitable buffer like ammonium acetate.[1]
-
Color Development: Add 10 mL of the neocuproine reagent solution and mix thoroughly. A yellow-orange color will develop in the presence of copper.
-
Volume Adjustment: Dilute the solution to the final volume with deionized water and mix well.
-
Incubation: Allow the solution to stand for a sufficient time (e.g., 30 minutes) for full color development.[7][8]
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (around 450-457 nm) against a reagent blank. The reagent blank is prepared using the same procedure but with deionized water instead of the sample.[7][8][14]
-
Quantification: Determine the copper concentration in the sample by comparing its absorbance to a calibration curve prepared from the standard solutions.
3. Protocol for Samples Requiring Solvent Extraction
For samples with low copper concentrations or significant interferences, a solvent extraction step can be incorporated.
-
Follow steps 1-5 of the standard assay protocol in a separatory funnel.
-
Extraction: Add a measured volume of an organic solvent (e.g., a chloroform-methanol mixture) to the separatory funnel.[1] Shake vigorously for 1-2 minutes to extract the copper-neocuproine complex into the organic layer. Allow the layers to separate.
-
Collection of Organic Layer: Drain the organic layer (the lower layer if using chloroform) into a clean, dry volumetric flask.
-
Repeat Extraction (Optional): For complete extraction, the aqueous layer can be extracted again with a fresh portion of the organic solvent, and the extracts combined.
-
Volume Adjustment: Adjust the volume of the organic extract to the mark with the organic solvent.
-
Measurement: Measure the absorbance of the organic solution at the λmax against a reagent blank that has also undergone the extraction procedure.
Visualizations
Caption: Chemical reaction pathway for the determination of copper using neocuproine.
Caption: General experimental workflow for the colorimetric determination of copper.
References
- 1. NEMI Method Summary - 3500-Cu B [nemi.gov]
- 2. info.gfschemicals.com [info.gfschemicals.com]
- 3. Neocuproine - Wikipedia [en.wikipedia.org]
- 4. Spectrophotometric Determination of Copper in Yttrium Metal With Neocuproine - UNT Digital Library [digital.library.unt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric determination of trace amounts of copper(I) and reducing agents with neocuproine in the presence of copper(II) - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Spectrophotometric total protein assay with copper(II)-neocuproine reagent in alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Copper(II)–neocuproine reagent for spectrophotometric determination of captopril in pure form and pharmaceutical formulations - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. Spectrophotometric determination of trace amounts of copper(I) and reducing agents with neocuproine in the presence of copper(II) | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Neocuproine Hydrochloride for Protein Assay in Alkaline Medium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of protein concentration is a fundamental requirement in various biological and pharmaceutical research settings. The neocuproine (B1678164) hydrochloride-based protein assay offers a sensitive, rapid, and robust colorimetric method for determining total protein content in an alkaline medium. This method is predicated on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by proteins, followed by the chelation of Cu⁺ by neocuproine to form a stable, colored complex. This application note provides a detailed protocol for this assay, performance data, and a comparison with other common protein assays.
The underlying principle of the neocuproine-based protein assay involves a two-step reaction. Initially, under alkaline conditions, the peptide bonds within the protein and the side chains of specific amino acids (cysteine, cystine, tryptophan, and tyrosine) reduce Cu²⁺ to Cu⁺. Subsequently, two molecules of neocuproine chelate with each Cu⁺ ion, yielding a stable orange-yellow complex with a maximum absorbance at 450 nm.[1][2][3] The intensity of the color produced is directly proportional to the protein concentration in the sample. A significant advantage of this method is that the stable Cu(I)-neocuproine chelate prevents the re-oxidation of Cu(I), which can be a source of signal loss in other copper-based assays.[1][2]
Quantitative Data Summary
The performance of the neocuproine hydrochloride protein assay has been benchmarked against other widely used methods, demonstrating its high sensitivity and broad linear range.[1][2]
| Parameter | Neocuproine Assay | Lowry Assay | BCA Assay |
| Absorptivity (L·mg⁻¹·cm⁻¹) | 0.023 | 0.0098 | 0.00077 |
| Linear Range (mg/L BSA) | 8 - 100 | Similar to Neocuproine | 200 - 1000 |
| Limit of Detection (mg/L BSA) | 1 | Greater than Neocuproine | Greater than Neocuproine |
| Within-Run Precision (RSD) | 0.73% | Not specified | Not specified |
| Between-Run Precision (RSD) | 1.01% | Not specified | Not specified |
| Wavelength (nm) | 450 | 750 | 562 |
Experimental Protocols
Reagent Preparation
-
Alkaline Solution: Prepare a solution containing 2.0% Sodium Carbonate (Na₂CO₃) and 0.1 M Sodium Hydroxide (NaOH).
-
Copper(II) Chloride Solution: Prepare a 1.0 x 10⁻³ M solution of Copper(II) chloride dihydrate (CuCl₂·2H₂O).
-
Neocuproine Solution: Prepare a 1.5 x 10⁻³ M solution of this compound in ethanol.
-
Sodium Potassium Tartrate Solution: Prepare a 0.1 M solution of Sodium Potassium Tartrate (NaKC₄H₄O₆).
-
Working Reagent: The working reagent should be prepared by mixing the above solutions. While the cited literature does not provide the exact mixing ratios for a single working reagent, the assay is performed by adding these individual reagents to the sample.[2]
-
Protein Standard: Prepare a stock solution of Bovine Serum Albumin (BSA) at a concentration of 1 mg/mL. From this stock, prepare a series of dilutions ranging from 8 to 100 mg/L to generate a standard curve.
Assay Protocol
-
To a test tube, add your protein sample (volume will vary depending on the expected concentration).
-
Add the necessary volumes of the alkaline solution, copper(II) chloride solution, neocuproine solution, and sodium potassium tartrate solution.
-
The final volume should be brought to a consistent total volume with deionized water.
-
Prepare a blank sample containing all the reagents except the protein sample.
-
After incubation, allow the tubes to cool to room temperature.
-
Measure the absorbance of each sample and the standards at 450 nm against the reagent blank using a spectrophotometer.[1][2]
-
Construct a standard curve by plotting the absorbance of the BSA standards against their known concentrations.
-
Determine the protein concentration of your unknown samples by interpolating their absorbance values from the standard curve.
Diagrams
Caption: Experimental workflow for the neocuproine-based protein assay.
Caption: Chemical reaction of the neocuproine protein assay.
Interference
The this compound assay exhibits high selectivity for proteins.[1][2] Many common laboratory reagents that interfere with other protein assays, such as Tris, ethanolamine, deoxycholate, CsCl, citrate, and Triton X-100, are well-tolerated at 100-fold concentrations in this assay when analyzing a 10 mg/L BSA sample.[1] However, some substances can still interfere, including:
-
Ammonium sulfate (B86663) and acetylsalicylic acid (tolerated at 50-fold excess)
-
SDS (tolerated at 25-fold excess)
-
Glycerol (tolerated at 20-fold excess)
Interference from glucose and thiol compounds at lower concentrations can be mitigated by adjusting the pH to 10, though this may slightly reduce the sensitivity of the assay.[1][2]
Conclusion
The this compound-based protein assay provides a sensitive, reliable, and straightforward method for the quantification of total protein in an alkaline medium. Its advantages include a stable chromophore, high sensitivity, a wide linear range, and tolerance to many common interfering substances.[1][2] These characteristics make it a valuable alternative to traditional protein assays like the Lowry and BCA methods, particularly for researchers requiring high precision and accuracy in their protein concentration measurements.
References
Application Note: Determination of Copper in Various Matrices using Neocuproine Hydrochloride in Flow Injection Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element in numerous biological and environmental systems, but it can be toxic at elevated concentrations. Consequently, the rapid and accurate determination of copper is crucial in diverse fields, including environmental monitoring, clinical diagnostics, and pharmaceutical quality control. Flow Injection Analysis (FIA) coupled with spectrophotometric detection offers a robust, automated, and efficient method for this purpose. This application note details a sensitive and selective FIA method for copper determination based on the formation of a colored complex with neocuproine (B1678164) hydrochloride.
The analytical principle relies on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by a suitable reducing agent, such as hydroxylamine (B1172632) hydrochloride or uric acid.[1][2] The resulting cuprous ions then react with neocuproine (2,9-dimethyl-1,10-phenanthroline) to form a stable, orange-yellow complex, [Cu(neocuproine)₂]⁺, which exhibits strong absorbance at approximately 454-457 nm.[1][2][3] The intensity of the color is directly proportional to the copper concentration in the sample.
Signaling Pathway of Copper-Neocuproine Complex Formation
Caption: Chemical reaction pathway for the formation of the copper(I)-neocuproine complex.
Experimental
Reagents and Solutions
-
Copper(II) Standard Stock Solution (1000 mg/L): Dissolve 3.929 g of CuSO₄·5H₂O in deionized water, add 1 mL of concentrated H₂SO₄, and dilute to 1 L with deionized water.
-
Working Standard Solutions: Prepare by appropriate serial dilution of the stock solution.
-
Neocuproine Hydrochloride Reagent: Prepare a 600 mg/L solution of this compound in 10% (v/v) ethanol.[1]
-
Reducing Agent (Uric Acid): Prepare a 150 mg/L solution of uric acid. The pH of this solution should be adjusted to 10 with sodium hydroxide.[1]
-
Reducing Agent (Hydroxylamine Hydrochloride): Prepare a 10% (w/v) aqueous solution of hydroxylamine hydrochloride.[2][4]
-
Buffer Solution: An acetate (B1210297) buffer (pH 5.0) or an ammonium (B1175870) acetate buffer can be used to maintain the optimal pH for the complex formation.[5][6]
-
Carrier Stream: Deionized water or a suitable buffer solution.
Flow Injection Analysis (FIA) System
A typical FIA system for this application consists of a peristaltic pump, an injection valve, a reaction coil, and a spectrophotometric detector equipped with a flow-through cell. A two-channel manifold is commonly employed.
Caption: A generalized experimental workflow for the FIA of copper using neocuproine.
FIA Protocol
-
Set up the FIA system as depicted in the workflow diagram.
-
Pump the carrier stream and the reagent solution at a constant flow rate.
-
Inject a defined volume of the standard or sample solution into the carrier stream using the injection valve.
-
The sample zone merges with the reagent stream at the confluence point.
-
The color-forming reaction occurs as the mixed solution passes through the reaction coil.
-
The absorbance of the copper-neocuproine complex is continuously monitored by the spectrophotometer at the wavelength of maximum absorbance (λ_max = 454-457 nm).
-
Record the peak height or peak area, which is proportional to the copper concentration.
-
Construct a calibration curve by injecting a series of standard solutions of known concentrations.
-
Determine the copper concentration in the samples by comparing their peak signals to the calibration curve.
Quantitative Data
The performance of the FIA method for copper determination using this compound can vary depending on the specific experimental conditions. The following table summarizes key quantitative parameters from various studies.
| Parameter | Method 1[1] | Method 2[7] | Method 3[5] |
| Linear Range | 0.4 - 40 mg/L | 1.00 - 80.00 µg/mL | 0.3 - 3.0 µg/mL |
| Limit of Detection (LOD) | 0.1 mg/L | 0.360 µg/mL | 0.039 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 mg/L | 1.093 µg/mL | 0.129 µg/mL |
| Sample Throughput | 69 samples/hour | - | - |
| Wavelength (λ_max) | 454 nm | 454 nm | 448 nm |
| Reducing Agent | Uric Acid | Mefenamic Acid | Captopril (B1668294) |
| Matrix | Aqueous Solution | Aqueous & Pharma | Pharma |
Sample Preparation Protocols
Water Samples
For the analysis of copper in water samples (e.g., tap water, river water), filtration through a 0.45 µm membrane filter is typically sufficient to remove particulate matter.[8] If the copper concentration is expected to be very low, a preconcentration step using solid-phase extraction may be necessary.[9] For samples with high organic content, a digestion procedure may be required to eliminate interferences.[2]
Pharmaceutical Formulations
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient.
-
Dissolve the powder in a suitable solvent (e.g., deionized water, dilute acid).
-
The solution may require sonication to ensure complete dissolution.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtrate to a known volume with deionized water to bring the copper concentration within the linear range of the method.
Metal Alloys
-
Accurately weigh a small amount of the alloy sample (e.g., 35 mg of brass).[4]
-
Dissolve the sample in a mixture of nitric acid and water with gentle heating.[4]
-
Carefully evaporate the solution to near dryness.
-
Quantitatively transfer the dissolved sample to a volumetric flask and dilute to the mark with deionized water.[4]
-
Further dilution may be necessary to bring the copper concentration into the analytical range.[4]
Conclusion
The flow injection analysis method using this compound provides a simple, rapid, and sensitive means for the determination of copper in a variety of sample matrices. The method is characterized by high sample throughput, low reagent consumption, and good precision and accuracy. The detailed protocols and data presented in this application note can be readily adapted by researchers and scientists for their specific analytical needs in environmental monitoring, pharmaceutical analysis, and other related fields.
References
- 1. researchgate.net [researchgate.net]
- 2. NEMI Method Summary - 3500-Cu B [nemi.gov]
- 3. info.gfschemicals.com [info.gfschemicals.com]
- 4. Procedure [chem.fsu.edu]
- 5. Copper(II)–neocuproine reagent for spectrophotometric determination of captopril in pure form and pharmaceutical formulations - Arabian Journal of Chemistry [arabjchem.org]
- 6. Spectrophotometric determination of trace amounts of copper(I) and reducing agents with neocuproine in the presence of copper(II) - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. scielo.isciii.es [scielo.isciii.es]
- 8. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 9. Solid-phase extraction and spectrophotometric determination of trace amounts of copper in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
neocuproine hydrochloride solubility issues and solutions
Welcome to the Technical Support Center for neocuproine (B1678164) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of neocuproine hydrochloride in experimental settings and to address common challenges, particularly those related to solubility and precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is the salt form of neocuproine and is generally more water-soluble than its free base counterpart.[1][2] While neocuproine free base is sparingly soluble in aqueous solutions, this compound has a reported solubility of 25 mg/mL in water.[1][2] It is also soluble in various organic solvents.
Q2: I am observing precipitation when adding my this compound stock solution to my aqueous buffer/media. Why is this happening?
A2: Precipitation, often referred to as "crashing out," is a common issue when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the compound is less soluble.[3][4] This occurs because the local concentration of the compound exceeds its solubility limit in the aqueous environment before it has a chance to disperse.
Q3: How should I prepare a stock solution of this compound?
A3: For aqueous applications, it is often recommended to first prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[5] For neocuproine (the free base), stock solutions of approximately 25 mg/mL in DMSO can be prepared.[5] For this compound, given its higher water solubility, you may be able to directly dissolve it in water up to 25 mg/mL.[1][2] However, to minimize precipitation upon further dilution, preparing a stock in an organic solvent is a reliable method.
Q4: What is the recommended storage procedure for this compound solutions?
A4: Stock solutions of neocuproine in anhydrous DMSO can be stored at -20°C for up to a year or at -80°C for up to two years.[6] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Aqueous solutions of neocuproine are not recommended for storage for more than one day.[4][5]
Q5: Can I use heat or sonication to help dissolve this compound?
A5: Yes, gentle warming and/or sonication can be effective methods to aid in the dissolution of this compound, especially if you are observing slow dissolution at room temperature.[3][6]
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Media
This guide provides a step-by-step approach to troubleshoot and prevent precipitation when preparing working solutions of this compound in aqueous buffers or cell culture media.
Step 1: Optimize Stock Solution Preparation
-
Recommended Solvent: Use fresh, anhydrous Dimethyl Sulfoxide (DMSO) to prepare the initial stock solution.[5]
-
Dissolution: If the compound does not dissolve completely at room temperature, gentle warming and/or sonication can be used to aid dissolution.[3][6]
Step 2: Proper Dilution into Aqueous Media
Directly adding a highly concentrated DMSO stock to your final aqueous volume can cause localized high concentrations, leading to precipitation.[3]
-
Pre-warm Media: Before adding the compound, ensure your buffer or cell culture medium is at the experimental temperature (e.g., 37°C).[3]
-
Vortexing during Addition: Add the this compound stock solution drop-wise to the pre-warmed media while vortexing or gently swirling the tube. This rapid dispersion helps to avoid localized over-saturation.[3]
-
Serial Dilutions: Perform one or more intermediate dilution steps. For example, first, dilute the primary stock into a smaller volume of the final aqueous buffer before adding it to the total volume.[4]
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible (ideally below 0.5%) to minimize solvent-induced cytotoxicity.[3]
Solubility Data
The solubility of neocuproine and its hydrochloride salt can vary depending on the solvent, temperature, and pH. The following tables summarize available quantitative solubility data.
Table 1: Solubility of Neocuproine (Free Base)
| Solvent | Solubility | Source(s) |
| Ethanol | ~10 mg/mL | [5] |
| DMSO | ~25 mg/mL | [5] |
| Dimethylformamide (DMF) | ~25 mg/mL | [5] |
| Methanol | 50 mg/mL | [7] |
| Aqueous Buffers | Sparingly soluble | [5] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [5] |
Table 2: Solubility of this compound and Hydrate Forms
| Compound | Solvent | Solubility | Source(s) |
| This compound | Water | 25 mg/mL | [1][2] |
| Neocuproine Hydrate | Water | 100 mg/mL | |
| Neocuproine Hemihydrate | Methanol | 0.1 g/mL (100 mg/mL) | [8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock of this compound into aqueous cell culture media.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium
Procedure:
-
Prepare a High-Concentration Primary Stock:
-
Aseptically weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to create a high-concentration stock (e.g., 10-20 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, you may sonicate the tube in a water bath for 5-10 minutes or warm it briefly at 37°C.[3]
-
Visually confirm that no solid particles remain.
-
-
Perform Serial Dilutions (Intermediate Steps):
-
Do not add the high-concentration DMSO stock directly to your final volume of culture media.
-
Perform one or more intermediate dilution steps. For example, first, dilute the 10 mM primary stock into a smaller volume of pre-warmed cell culture medium.
-
-
Final Dilution:
Visualizations
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. Neocuproine forspectrophotometricdet.ofCu, =99.0 303136-82-5 [sigmaaldrich.com]
- 2. 7296-20-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Neocuproine for spectrophotometric det. of Cu, = 99.0 34302-69-7 [sigmaaldrich.com]
Technical Support Center: Neocuproine Hydrochloride Copper Assay
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during the neocuproine (B1678164) hydrochloride copper assay. It is designed for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.
Principle of the Assay
The neocuproine assay is a highly specific colorimetric method for the determination of copper. The assay relies on the reaction of neocuproine (2,9-dimethyl-1,10-phenanthroline) with the cuprous ion (Cu⁺) to form a stable, yellow-orange colored complex.[1][2] The intensity of the color, which is measured spectrophotometrically at approximately 450-457 nm, is directly proportional to the Cu⁺ concentration.[3] Since copper in samples is typically in the cupric state (Cu²⁺), a reducing agent, such as hydroxylamine (B1172632) hydrochloride or ascorbic acid, is first added to the sample to reduce Cu²⁺ to Cu⁺.[3]
References
Technical Support Center: Optimizing Neocuproine Hydrochloride Assays
Welcome to the technical support center for the optimization of neocuproine (B1678164) hydrochloride assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting and refining their experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the neocuproine hydrochloride assay?
A1: The this compound assay is a spectrophotometric method primarily used to determine the total antioxidant capacity of a sample. The most common application is the CUPRAC (Cupric Reducing Antioxidant Capacity) assay.[1][2] The principle is based on the reduction of cupric ions (Cu(II)) to cuprous ions (Cu(I)) by antioxidants present in the sample. In the presence of neocuproine, the resulting Cu(I) ions form a stable, colored complex with a maximum absorbance typically measured at 450 nm.[1][2][3][4] The intensity of the color is directly proportional to the total antioxidant capacity of the sample.
Q2: What are the key reagents required for a standard this compound (CUPRAC) assay?
A2: The core reagents for the CUPRAC assay include a copper(II) chloride solution, a neocuproine solution (often prepared in ethanol (B145695) or methanol), and an ammonium (B1175870) acetate (B1210297) buffer to maintain a physiological pH (typically around 7.0).[1][5]
Q3: What is the optimal pH for the CUPRAC assay?
A3: The CUPRAC assay is typically performed at a pH of 7.0 using an ammonium acetate buffer.[1][2][5] This is considered an advantage over other antioxidant assays like the FRAP (Ferric Reducing Antioxidant Power) method, which is conducted at an acidic pH.[6]
Q4: How long should I incubate my samples?
A4: The incubation time can vary depending on the antioxidant being measured. For fast-acting antioxidants like ascorbic acid and gallic acid, the color development is rapid, and a 30-minute incubation at room temperature is often sufficient.[1][6][7] However, for slower-reacting compounds such as naringin (B1676962) and naringenin, incubation at a higher temperature (e.g., 50°C for 20 minutes) may be necessary to ensure the reaction goes to completion.[1][3][4][6][7]
Q5: What is the recommended wavelength for measuring the absorbance of the Cu(I)-neocuproine complex?
A5: The maximum absorbance of the Cu(I)-neocuproine complex is consistently reported to be at or around 450 nm.[1][2][3][4] Some sources may report slight variations, such as 457 nm or 448 nm, depending on the specific instrumentation and solvent system used.[8][9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Absorbance Signal | 1. Absence of antioxidants in the sample.2. Incorrect pH of the reaction mixture.3. Degradation of reagents.4. Insufficient incubation time for slow-reacting antioxidants. | 1. Run a positive control with a known antioxidant (e.g., Trolox, ascorbic acid) to verify reagent activity.2. Ensure the ammonium acetate buffer is at the correct pH (7.0).3. Prepare fresh reagent solutions.4. Increase the incubation time or incubate at a higher temperature (e.g., 50°C) for samples containing potentially slow-reacting compounds.[1][3][4] |
| High Background Absorbance | 1. Contamination of reagents or glassware with reducing agents.2. Interference from colored compounds in the sample. | 1. Use high-purity water and acid-washed glassware.2. Prepare a sample blank that includes the sample but not the neocuproine or copper(II) solution to subtract the background absorbance. |
| Precipitation in the Reaction Mixture | 1. Poor solubility of neocuproine or the sample in the assay medium.2. Interference from certain metal ions. | 1. Ensure neocuproine is fully dissolved in its solvent (e.g., ethanol, methanol) before adding it to the aqueous buffer.[10] Sonication may aid in dissolution.[11]2. If metal ion interference is suspected, consider using a chelating agent like sodium citrate.[9] |
| Inconsistent or Non-Reproducible Results | 1. Inaccurate pipetting of reagents or samples.2. Fluctuations in incubation temperature or time.3. Instability of the Cu(I)-neocuproine complex. | 1. Calibrate pipettes regularly and ensure proper pipetting technique.2. Use a temperature-controlled water bath or incubator for consistent incubation.[1]3. Measure absorbance promptly after the specified incubation period, although the complex is generally stable. |
| Non-linear Standard Curve | 1. Concentration of the standard is outside the linear range of the assay.2. Interfering substances in the standard solution. | 1. Prepare a wider range of standard concentrations to determine the linear range. The linear range for ascorbic acid has been reported to be between 8.0 x 10⁻⁶ and 8.0 x 10⁻⁵ M.[12]2. Use a high-purity standard and solvent. |
Quantitative Data Summary
Table 1: Standard Reagent Concentrations for CUPRAC Assay
| Reagent | Concentration |
| Copper(II) chloride (CuCl₂) | 10.0 mM |
| This compound | 7.0 mM - 7.5 mM |
| Ammonium acetate buffer | 1.0 M |
Concentrations are based on commonly cited protocols.[13]
Table 2: Recommended Incubation Conditions for Different Antioxidants
| Antioxidant Type | Incubation Time | Incubation Temperature |
| Fast-reacting (e.g., ascorbic acid, gallic acid) | 30 minutes | Room Temperature |
| Slow-reacting (e.g., naringin, naringenin) | 20 minutes | 50°C |
| Serum samples (for specific components like uric acid, bilirubin) | 20 minutes | 50°C |
Data compiled from multiple sources.[1][3][4][6][7]
Experimental Protocols
Standard CUPRAC Assay Protocol
-
Reagent Preparation:
-
Copper(II) Chloride Solution (10.0 mM): Dissolve 8.52 mg of CuCl₂·2H₂O in 5 mL of deionized water.[13]
-
This compound Solution (7.5 mM): Dissolve the appropriate amount of this compound in ethanol or methanol.
-
Ammonium Acetate Buffer (1.0 M, pH 7.0): Dissolve 7.70 g of ammonium acetate in 100 mL of deionized water and adjust the pH to 7.0 if necessary.[13]
-
-
Assay Procedure:
-
In a test tube or microplate well, mix the following in order:
-
1 mL of Copper(II) chloride solution
-
1 mL of this compound solution
-
1 mL of Ammonium acetate buffer
-
-
Add your antioxidant solution (sample or standard) to the mixture. The final volume and concentration will depend on the expected antioxidant capacity.
-
Adjust the total volume with deionized water to a final, consistent volume for all samples and standards.
-
Mix the contents thoroughly.
-
Incubate the mixture at room temperature for 30 minutes (or use the conditions specified in Table 2 for your specific analytes).
-
Measure the absorbance at 450 nm against a reagent blank (containing all reagents except the antioxidant sample).
-
-
Data Analysis:
-
Construct a standard curve using a known antioxidant (e.g., Trolox, ascorbic acid) of varying concentrations.
-
Determine the antioxidant capacity of your samples by comparing their absorbance to the standard curve.
-
Visualizations
Caption: Experimental workflow for the CUPRAC antioxidant capacity assay.
Caption: Chemical principle of the CUPRAC (Neocuproine) assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]
- 3. Total antioxidant capacity assay of human serum using copper(II)-neocuproine as chromogenic oxidant: the CUPRAC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Cupric ion reducing antioxidant capacity assay for food antioxidants: vitamins, polyphenolics, and flavonoids in food extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants: Vitamins, Polyphenolics, and Flavonoids in Food Extracts | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. NEMI Method Summary - 3500-Cu B [nemi.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Spectrophotometric determination of ascorbic acid using copper(II)-neocuproine reagent in beverages and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Critical Evaluation and Validation of a High-Throughput Microplate-Based Cupric Reducing Antioxidant Capacity Method for the Analysis of Fish Feed Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Neocuproine Hydrochloride Signal Stability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal instability issues with neocuproine (B1678164) hydrochloride-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Signal (Low Absorbance)
Question: My assay is showing very low or no absorbance signal. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no signal in a neocuproine-based assay typically indicates an issue with the formation or detection of the Cu(I)-neocuproine complex. Here are the common causes and corresponding troubleshooting steps:
-
Incomplete Reduction of Copper (II): The assay relies on the reduction of Cu(II) to Cu(I).
-
Solution: Ensure your reducing agent (e.g., hydroxylamine (B1172632) hydrochloride, ascorbic acid) is fresh and added at the correct concentration. Prepare reducing agent solutions fresh daily to avoid degradation.
-
-
Incorrect pH: The formation of the Cu(I)-neocuproine complex is pH-dependent.
-
Insufficient Neocuproine Concentration: Too little neocuproine will result in incomplete complex formation.
-
Solution: Ensure your neocuproine hydrochloride solution is at the optimal concentration for your specific assay. Prepare fresh neocuproine solutions as they can be light-sensitive.[2]
-
-
Sample Matrix Interference: Components in your sample may be interfering with the reaction.
-
Solution: If your sample contains known interfering substances such as cyanide, sulfide (B99878), or high concentrations of organic matter, a digestion procedure may be necessary to remove them.[1]
-
-
Degraded Reagents: this compound and reducing agents can degrade over time.
Issue 2: High Background Signal
Question: I am observing a high background signal in my blank or negative control wells. What could be causing this?
Answer:
A high background signal can be caused by several factors that lead to the formation of the colored complex in the absence of the analyte of interest.
-
Contaminated Reagents: Reagents, especially water, can be a source of copper contamination.
-
Solution: Use high-purity, copper-free water for all reagent preparations and dilutions.[1] It is recommended to use redistilled or deionized water.
-
-
Presence of Reducing Agents in the Sample: The sample itself may contain reducing agents that convert Cu(II) to Cu(I).
-
Solution: Include a sample blank that contains the sample but not the neocuproine reagent to quantify this background and subtract it from your sample readings.
-
-
Non-specific Binding of Reagents: In plate-based assays, non-specific binding of reagents to the plate can contribute to background.
-
Solution: Ensure adequate washing steps between reagent additions. Using a blocking buffer may also help in some applications.
-
Issue 3: Signal Instability or Drifting Readings
Question: The absorbance readings are unstable and drifting over time. What should I do?
Answer:
Unstable readings can be frustrating and point to issues with the reaction kinetics or the instrumentation.
-
Incomplete Reaction: The color-forming reaction may not have reached completion.
-
Solution: Ensure adequate incubation time for the reaction to stabilize. The color of the Cu(I)-neocuproine complex is generally stable for several days in a chloroform-methanol mixture.[1]
-
-
Photodegradation: The Cu(I)-neocuproine complex can be sensitive to light.
-
Solution: Protect your samples from direct light during incubation and measurement.
-
-
Temperature Fluctuations: Temperature can affect reaction rates and spectrophotometer performance.
-
Solution: Allow all reagents and samples to reach room temperature before starting the assay. Ensure the spectrophotometer is in a temperature-controlled environment.
-
-
Spectrophotometer Issues: Drifting can be a sign of an unstable light source or detector in the spectrophotometer.
-
Solution: Allow the spectrophotometer to warm up for the manufacturer-recommended time. Check the instrument's performance with standard solutions.
-
Issue 4: Precipitate Formation
Question: A precipitate is forming in my assay wells/tubes. What is causing this and how can I prevent it?
Answer:
Precipitate formation can interfere with absorbance readings and is often due to solubility issues or interfering ions.
-
Poor Solubility of Neocuproine: this compound has limited solubility in aqueous solutions.
-
Solution: Neocuproine is more soluble in organic solvents like methanol (B129727) or ethanol.[4] Prepare a stock solution in an appropriate organic solvent before diluting it in your aqueous assay buffer.
-
-
Precipitation of Metal Hydroxides: At higher pH values, metal ions in the sample can precipitate as hydroxides.
-
Solution: The use of a complexing agent like sodium citrate (B86180) can prevent the precipitation of many metallic ions.[1]
-
-
Interfering Ions: Certain ions can form insoluble complexes.
-
Solution: Identify and remove interfering ions if possible. For example, large amounts of tin can interfere and may need to be addressed through specific sample preparation steps.[1]
-
Quantitative Data Summary
Table 1: Effect of pH on Cu(I)-Neocuproine Complex Formation
| pH | Relative Absorbance (%) | Notes |
| < 3 | Low | Incomplete complex formation in highly acidic conditions. |
| 3 - 9 | ~100% | Full color development is typically observed in this range.[1] |
| 4 - 6 | Optimal | Often recommended for maximum stability and minimal interference.[1] |
| > 9 | Variable | Risk of metal hydroxide (B78521) precipitation and potential complex instability. |
Table 2: Common Interfering Substances and Mitigation Strategies
| Interfering Substance | Potential Effect | Mitigation Strategy |
| Chromium (large amounts) | Interference with absorbance reading. | Add sulfurous acid to reduce chromate (B82759) and complex chromic ion.[1] |
| Tin (large amounts) | Interference with the reaction. | Use additional hydroxylamine-hydrochloride solution.[1] |
| Cyanide, Sulfide | Interference with complex formation. | Remove through a sample digestion procedure.[1] |
| Organic Matter | Can interfere with the reaction. | Remove through a sample digestion procedure.[1] |
| Iron (Fe2+, Fe3+) | Can potentially interfere, though neocuproine is highly selective for Cu(I). | The use of a complexing agent like sodium citrate can help mask iron. |
| Other oxidizing ions | Can re-oxidize Cu(I) to Cu(II). | Increase the concentration of the reducing agent (e.g., hydroxylamine-hydrochloride).[1] |
Experimental Protocols
Protocol 1: General Spectrophotometric Determination of Copper using Neocuproine
This protocol is a general guideline and may require optimization for specific sample types.
-
Sample Preparation:
-
If the sample is not acidic, acidify to a pH of approximately 2 with nitric acid to prevent copper adsorption to the container.[1]
-
If organic matter, cyanide, or sulfide are present, perform a suitable digestion procedure.
-
-
Reduction of Copper (II):
-
To your sample, add a solution of hydroxylamine hydrochloride to reduce Cu(II) to Cu(I). The final concentration should be sufficient to ensure complete reduction.
-
-
Complexation and pH Adjustment:
-
Add a solution of sodium citrate to complex any potentially interfering metal ions.[1]
-
Adjust the pH of the solution to between 4 and 6 using ammonium (B1175870) hydroxide.[1]
-
-
Color Development:
-
Add a solution of this compound in methanol.
-
Mix well and allow the reaction to proceed for the optimized incubation time.
-
-
Extraction (Optional, for increased sensitivity):
-
Add chloroform (B151607) to the solution and shake vigorously to extract the Cu(I)-neocuproine complex.
-
Allow the layers to separate and collect the chloroform layer.
-
-
Measurement:
-
Dilute the chloroform extract with methanol to a known volume.
-
Measure the absorbance at approximately 457 nm against a reagent blank.[1]
-
-
Quantification:
-
Determine the copper concentration from a standard curve prepared with known concentrations of copper.
-
Visualizations
Caption: General workflow for a neocuproine-based copper assay.
Caption: A logical troubleshooting workflow for common neocuproine assay issues.
References
Technical Support Center: Neocuproine-Copper Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neocuproine-copper complex formation assay.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of the neocuproine-copper(I) complex?
A1: The optimal pH range for the formation of the yellow-orange neocuproine-copper(I) complex is generally between 3 and 9.[1] For many applications, a more specific pH range of 4 to 6 is recommended to ensure maximum color development and stability.[1] Some protocols specify an optimal pH of 5.0, particularly when using an acetate (B1210297) buffer.[2]
Q2: Why is a reducing agent necessary for this assay?
A2: Neocuproine (B1678164) selectively forms a stable complex with the cuprous ion (Cu(I)). In most samples, copper exists in the cupric state (Cu(II)). Therefore, a reducing agent is required to reduce Cu(II) to Cu(I) before the complexation reaction can occur. Hydroxylamine (B1172632) hydrochloride is a commonly used reducing agent for this purpose.[1]
Q3: What is the purpose of the buffer solution in the assay?
A3: A buffer solution is used to maintain the pH of the reaction mixture within the optimal range for complex formation. Sodium citrate (B86180) is often used to complex other metal ions that might precipitate at the adjusted pH and to help maintain the desired pH.[1] Sodium acetate buffer is also frequently used to maintain a stable pH around 5.0.[2][3]
Q4: What are the common interferences in the neocuproine-copper assay?
A4: Common interferences include large amounts of chromium and tin.[1] Cyanide, sulfide (B99878), and organic matter can also interfere with the assay.[1]
Q5: How can I minimize interference from other ions?
A5: To avoid interference from chromium, you can add sulfurous acid to reduce chromate (B82759) and complex the chromic ion.[1] In the presence of high concentrations of tin or other oxidizing ions, increasing the amount of hydroxylamine-hydrochloride solution can help.[1] For samples containing cyanide, sulfide, or organic matter, a digestion procedure may be necessary to remove these interferences.[1]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no color development | Incorrect pH: The pH of the reaction mixture is outside the optimal range of 3-9. | - Verify the pH of your final reaction mixture using a calibrated pH meter.- Ensure your buffer is prepared correctly and has the intended pH.- Adjust the pH of your sample to be within the 4-6 range before adding all reagents.[1] |
| Incomplete reduction of Cu(II): The reducing agent is old, inactive, or used in insufficient quantity. | - Prepare a fresh solution of hydroxylamine hydrochloride.- Increase the concentration or volume of the reducing agent, especially if high levels of oxidizing agents are suspected in the sample.[1] | |
| Presence of interfering substances: Your sample may contain ions like chromium, tin, or cyanide. | - Refer to the FAQ on minimizing interferences.- Consider a sample digestion step if organic matter, cyanide, or sulfide is present.[1] | |
| Fading or unstable color | pH outside the optimal range: At very high or very low pH, the complex may be unstable. | - Re-evaluate and adjust the pH of your assay to be within the stable range of 3-9.[1] |
| Oxidation of the Cu(I) complex: The formed Cu(I) complex can be re-oxidized to Cu(II), leading to color loss. | - Ensure a sufficient excess of the reducing agent is present in the reaction mixture. | |
| Precipitate formation | Precipitation of metal hydroxides: If the pH is too high, metal ions in the sample may precipitate as hydroxides. | - Use a complexing agent like sodium citrate to keep metal ions in solution when the pH is raised.[1]- Ensure the pH does not exceed the optimal range. |
| High background absorbance | Contaminated reagents: Reagents may contain trace amounts of copper. | - Run a reagent blank (containing all reagents except the sample) to measure and subtract the background absorbance.- Use high-purity water and reagents. |
Quantitative Data
The stability and absorbance of the neocuproine-copper(I) complex are highly dependent on the pH of the solution. Below is a summary of the key quantitative parameters.
| Parameter | Value/Range | Notes |
| Optimal pH Range | 3 - 9 | Full color development is achieved within this range.[1] |
| Recommended pH Range | 4 - 6 | For robust and stable color formation in many standard methods.[1] |
| Specific Optimal pH | 5.0 | Often used with acetate buffer systems.[2] |
| Molar Absorptivity (ε) | ~8000 L mol⁻¹ cm⁻¹ | At the maximum absorption wavelength of approximately 457 nm.[1] |
| Wavelength of Max. Absorbance (λmax) | ~457 nm | The yellow-orange complex exhibits maximum absorbance at this wavelength.[1] |
Note: While the complex is stable over a broad pH range, significant variations in absorbance can occur outside the optimal range, particularly at pH values above 7.[3]
Experimental Protocols
Detailed Methodology for Spectrophotometric Determination of Copper
This protocol is a general guideline for the determination of copper using neocuproine.
1. Reagent Preparation:
-
Standard Copper Solution (100 µg/mL): Dissolve 0.1000 g of pure copper metal in a minimal amount of dilute nitric acid. Gently heat to dissolve. Add 5 mL of perchloric acid and evaporate until fumes of perchloric acid appear. Cool, dilute with deionized water, and transfer to a 1 L volumetric flask. Make up to the mark with deionized water. This stock solution can be further diluted to prepare working standards.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium Citrate Solution (30% w/v): Dissolve 300 g of sodium citrate dihydrate in 1 L of deionized water.
-
Neocuproine Reagent (0.1% w/v): Dissolve 0.1 g of neocuproine (2,9-dimethyl-1,10-phenanthroline) in 100 mL of methanol (B129727) or ethanol.
-
Ammonium (B1175870) Hydroxide (NH₄OH): For pH adjustment.
-
Chloroform-Methanol Mixture: For extraction.
2. Sample Preparation:
-
For water samples, if storage is necessary, acidify to pH < 2 with nitric acid to prevent adsorption of copper onto the container walls.[1]
-
For samples with interfering substances like organic matter, a suitable digestion procedure should be employed.[1]
3. Experimental Workflow:
4. Step-by-Step Procedure:
-
To a suitable aliquot of the sample in a separatory funnel, add 5 mL of the 10% hydroxylamine hydrochloride solution.
-
Add 10 mL of the 30% sodium citrate solution and mix well.
-
Carefully adjust the pH of the solution to between 4 and 6 using ammonium hydroxide.
-
Add 10 mL of the 0.1% neocuproine solution and mix. The characteristic yellow-orange color of the copper(I)-neocuproine complex should develop.
-
Add 10 mL of chloroform and shake the funnel vigorously for about 30 seconds to extract the complex into the organic layer.
-
Allow the layers to separate, and then drain the lower chloroform layer into a 25 mL volumetric flask.
-
Repeat the extraction with a second portion of chloroform if necessary and combine the extracts.
-
Dilute the combined chloroform extracts to the 25 mL mark with methanol.
-
Measure the absorbance of the solution at 457 nm using a spectrophotometer, with a reagent blank prepared in the same manner but without the copper sample.
-
Determine the copper concentration from a calibration curve prepared using standard copper solutions.
Logical Relationships
The formation of the neocuproine-copper(I) complex is an equilibrium process that is significantly influenced by the pH of the solution. The following diagram illustrates the key relationships.
References
removing interference from iron in neocuproine copper assay
Welcome to the technical support center for the neocuproine (B1678164) copper assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a special focus on mitigating interference from iron.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the neocuproine copper assay?
The neocuproine copper assay is a highly sensitive and specific colorimetric method for the quantification of copper. The assay relies on the reaction of cuprous ions (Cu⁺) with neocuproine (2,9-dimethyl-1,10-phenanthroline). In the initial step, a reducing agent, such as hydroxylamine (B1172632) hydrochloride or ascorbic acid, is used to reduce cupric ions (Cu²⁺) in the sample to cuprous ions (Cu⁺). These cuprous ions then react with two molecules of neocuproine to form a stable, orange-colored complex.[1][2] The intensity of the color, which is directly proportional to the copper concentration, is measured spectrophotometrically at a wavelength of approximately 457 nm.[1]
Q2: How does iron interfere with the neocuproine assay?
Iron is a common interfering substance in the neocuproine assay. While iron ions do not form a colored complex with neocuproine, their presence can lead to inaccurate results.[3] The primary mechanism of interference is the reduction of transmittance, which results in a higher apparent copper concentration. For instance, in a sample where the iron and copper concentrations are equal, the transmittance can be lowered by 1%, leading to an overestimation of the copper content.[3]
Q3: What are the common methods to eliminate iron interference?
There are several effective methods to address iron interference in the neocuproine copper assay:
-
Precipitation: Iron can be removed from the sample by precipitation. A historical method involves the use of bromine water and ammonia (B1221849) to precipitate iron, followed by reprecipitation to ensure complete removal.[3]
-
Masking Agents: A more common and convenient approach is the use of masking agents that form stable, colorless complexes with iron, preventing it from interfering with the copper-neocuproine reaction. Commonly used masking agents include citric acid and tartaric acid.[3][4] Sodium citrate (B86180) is often included in the assay buffer to complex various metallic ions that might precipitate at the optimal pH of the reaction.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Reagent contamination | Use high-purity water and analytical grade reagents. Prepare fresh solutions, especially the reducing agent, as they can degrade over time. |
| Inadequate washing of labware | Ensure all glassware is thoroughly cleaned and rinsed with deionized water to remove any trace metal contaminants. | |
| Presence of interfering substances in the sample matrix | If the sample contains other reducing or colored compounds, consider a sample cleanup step like solid-phase extraction or dialysis. | |
| Inaccurate or Non-Reproducible Results | pH of the reaction is not optimal | The optimal pH range for the formation of the copper-neocuproine complex is between 3 and 9.[1] Ensure the buffer system maintains the pH within this range. |
| Incomplete reduction of Cu²⁺ to Cu⁺ | Ensure a sufficient concentration and incubation time with the reducing agent (e.g., hydroxylamine hydrochloride). | |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents and samples. | |
| Iron Interference | High concentration of iron in the sample | |
| Low Signal or Sensitivity | Insufficient concentration of neocuproine | Ensure the neocuproine solution is at the correct concentration and that a sufficient volume is added to the reaction. |
| Low copper concentration in the sample | For samples with very low copper levels, consider a pre-concentration step or use a spectrophotometer with a longer path length cell. |
Quantitative Data on Iron Interference and Masking
The following table summarizes the impact of iron on the neocuproine assay and the effectiveness of masking agents.
| Interfering Ion | Concentration of Interfering Ion | Effect on Assay | Masking Agent | Concentration of Masking Agent | Effectiveness of Masking |
| Iron (Fe³⁺/Fe²⁺) | Equal to copper concentration | 1% decrease in transmittance[3] | Sodium Citrate | 30% w/v solution | Effectively complexes iron and other metal ions to prevent precipitation and interference.[3] |
| Iron (Fe³⁺/Fe²⁺) | Up to 10 times the copper concentration | No interference observed in some systems.[3] | Tartaric Acid | Not specified in detail in the search results | Successfully used to form a non-interfering complex with iron.[3] |
Experimental Protocols
Protocol 1: Standard Neocuproine Copper Assay
This protocol is suitable for samples with low or negligible iron content.
Reagents:
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium Citrate Solution (30% w/v): Dissolve 30 g of sodium citrate dihydrate in 100 mL of deionized water.
-
Neocuproine Solution (0.1% w/v): Dissolve 0.1 g of neocuproine in 100 mL of ethanol.
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Standard Copper Solution (100 µg/mL): Dissolve 0.3929 g of CuSO₄·5H₂O in deionized water and dilute to 1 L.
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Ammonium (B1175870) Hydroxide (concentrated)
Procedure:
-
To a 50 mL separatory funnel, add 10 mL of the sample or standard.
-
Add 5 mL of 10% hydroxylamine hydrochloride solution and mix.
-
Add 10 mL of 30% sodium citrate solution and mix.
-
Adjust the pH to between 4 and 6 with concentrated ammonium hydroxide.
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Add 10 mL of 0.1% neocuproine solution and mix.
-
Add 10 mL of chloroform and shake the funnel vigorously for 30 seconds to extract the copper-neocuproine complex.
-
Allow the layers to separate and collect the lower chloroform layer.
-
Measure the absorbance of the chloroform extract at 457 nm using a spectrophotometer.
-
Prepare a calibration curve using a series of copper standards and determine the concentration of copper in the sample.
Protocol 2: Neocuproine Copper Assay with Iron Masking
This protocol is designed for samples containing high concentrations of iron.
Reagents:
-
Same as Protocol 1.
Procedure:
-
To a 50 mL separatory funnel, add 10 mL of the sample.
-
Add 5 mL of 10% hydroxylamine hydrochloride solution and mix.
-
Add 10 mL of 30% sodium citrate solution and allow it to incubate for 10 minutes to ensure complete complexation with iron.
-
Adjust the pH to between 4 and 6 with concentrated ammonium hydroxide.
-
Add 10 mL of 0.1% neocuproine solution and mix.
-
Add 10 mL of chloroform and shake the funnel vigorously for 30 seconds.
-
Allow the layers to separate and collect the lower chloroform layer.
-
Measure the absorbance of the chloroform extract at 457 nm.
-
Prepare a calibration curve using copper standards that have been treated with the same concentration of iron and sodium citrate as the samples to account for any matrix effects.
Visualizations
Caption: Experimental workflow for the neocuproine copper assay with iron masking.
Caption: Chemical interactions in the neocuproine assay with iron masking.
References
Technical Support Center: Neocuproine Hydrochloride Reagent
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with neocuproine (B1678164) hydrochloride reagent, specifically focusing on the preparation of the reagent blank.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a neocuproine hydrochloride reagent blank?
A reagent blank is a crucial control in spectrophotometric assays. It contains all the components of the reaction mixture except for the analyte (the substance being measured). The purpose of the reagent blank is to measure any absorbance that is not caused by the analyte itself. This background absorbance can originate from the reagents, the solvent, or contamination. By subtracting the absorbance of the reagent blank from the absorbance of the samples, you can correct for these interferences and ensure that the final measurement reflects only the concentration of the analyte.
Q2: What are the typical components of a this compound reagent blank for a CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay?
The reagent blank for a CUPRAC assay typically includes:
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Copper(II) chloride solution: Provides the cupric ions that will be reduced.
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This compound solution: The chromogenic reagent that forms a colored complex with the reduced cuprous ions.
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Ammonium (B1175870) acetate (B1210297) buffer: To maintain the optimal pH for the reaction (typically around 7.0).[1]
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Solvent: Usually distilled water or the same solvent used to dissolve the samples.[1]
Q3: My reagent blank has a high absorbance value. What are the possible causes?
A high absorbance value in the reagent blank can be due to several factors:
-
Contamination: The presence of trace amounts of reducing agents or copper in the reagents or glassware can lead to the formation of the colored Cu(I)-neocuproine complex.
-
Reagent Degradation: Neocuproine solutions, in particular, can be sensitive to light and may degrade over time, leading to increased background color.[1] It is recommended to use freshly prepared solutions.[1]
-
Impure Solvents: The water or other solvents used to prepare the reagents may contain impurities that react with the neocuproine system. It is advisable to use high-purity, deionized water.[2]
-
Incorrect pH: The pH of the reaction mixture should be controlled, as extreme pH values can affect the stability of the complex and the reagents.[3]
Q4: The color of my reagent blank is darker than my samples. Is this normal?
In some cases, particularly in the CUPRAC assay, the reagent blank may appear darker than the samples. This is because neocuproine can form a colored complex with Cu(II) ions, even without a reducing agent present.[1] When an antioxidant (the analyte) is added in the sample, it reduces Cu(II) to Cu(I), which then forms a different, often more intensely colored complex with neocuproine. However, if the blank is excessively dark, it could indicate one of the issues mentioned in Q3.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of a this compound reagent blank.
| Problem | Potential Cause | Troubleshooting Steps |
| High Absorbance in Reagent Blank | Contamination of glassware with reducing agents or copper. | 1. Thoroughly clean all glassware with a suitable laboratory detergent, followed by rinsing with acid (e.g., dilute nitric acid) and multiple rinses with deionized water. |
| Contaminated reagents or solvents. | 1. Prepare fresh solutions using high-purity reagents and deionized water.[1][2] 2. Test the water for copper contamination.[2] | |
| Degradation of neocuproine solution. | 1. Store neocuproine solution in a dark, cool place.[1] 2. Prepare fresh neocuproine solution for each experiment.[1] | |
| Inconsistent/Non-Reproducible Blank Readings | Incomplete mixing of reagents. | 1. Ensure thorough mixing of the reagent blank components by vortexing or gentle inversion.[1] |
| Temperature fluctuations. | 1. Allow all reagents to come to room temperature before mixing. 2. Perform the absorbance measurements in a temperature-controlled spectrophotometer. | |
| Pipetting errors. | 1. Calibrate pipettes regularly. 2. Use proper pipetting techniques to ensure accurate volumes. | |
| Precipitate Forms in the Reagent Blank | Poor solubility of this compound. | 1. Ensure the this compound is fully dissolved in the solvent (e.g., ethanol (B145695) or methanol) before adding it to the aqueous buffer solution.[4] 2. If precipitation occurs, gentle heating or sonication may aid dissolution.[5] |
| pH is outside the optimal range, causing precipitation of metal hydroxides. | 1. Verify the pH of the buffer and the final reaction mixture. The optimal pH is generally between 3 and 9.[3] |
Experimental Protocols
Protocol: Preparation of this compound Reagent Blank for CUPRAC Assay
This protocol is a general guideline. Concentrations and volumes may need to be optimized for specific applications.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound
-
Ammonium acetate
-
Ethanol or Methanol (B129727)
-
Deionized water
Reagent Preparation:
-
Copper(II) Chloride Solution (10 mM): Dissolve the appropriate amount of CuCl₂·2H₂O in deionized water to make a 10 mM stock solution.[1]
-
This compound Solution (7.5 mM): Dissolve the appropriate amount of this compound in ethanol or methanol to create a 7.5 mM stock solution.[1]
-
Ammonium Acetate Buffer (1 M, pH 7.0): Dissolve ammonium acetate in deionized water and adjust the pH to 7.0 using a pH meter.[1]
Reagent Blank Preparation:
-
In a clean test tube or cuvette, combine the following in order:
-
Add 1.1 mL of deionized water (or the solvent used for sample dilution) to bring the total volume to 4.1 mL.[1] This volume of solvent is used in place of the sample.
-
Mix the solution thoroughly by vortexing or gentle inversion.[1]
-
Allow the mixture to stand for a few minutes to stabilize.
-
Measure the absorbance at the appropriate wavelength (typically 450-457 nm for the Cu(I)-neocuproine complex).[1][3] This value is your reagent blank absorbance.
Visualizations
Troubleshooting Workflow for High Reagent Blank Absorbance
References
Technical Support Center: Neocuproine-Copper Complex
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the neocuproine-copper complex and troubleshooting for related experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How stable is the neocuproine-copper(I) complex over time?
The neocuproine-copper(I) complex exhibits good stability, particularly when extracted into an organic solvent. In a chloroform-methanol mixture, the colored complex is stable for several days[1]. One study demonstrated that the complex was quite stable for at least 4 days, with reproducible measurements over this period[2]. Another study reported that the formed colored complex is stable for over 48 hours at room temperature[3].
Q2: What is the optimal pH for the formation and stability of the neocuproine-copper(I) complex?
Full color development and complex formation occur in a neutral or slightly acidic solution, with an optimal pH range of 3 to 9[1]. Specifically, a pH range of 4 to 6 is often used for the adjustment of the aqueous solution before complex formation and extraction[1]. The complex itself is reported to be stable within a pH range of 2.0 to 7.0, with significant variations in absorbance observed above this range[4].
Q3: What is the role of a reducing agent in the neocuproine (B1678164) assay?
Neocuproine is highly selective for the cuprous (Cu+) ion[5]. Therefore, in samples where copper is present in the cupric (Cu2+) state, a reducing agent is necessary to convert it to Cu+. Commonly used reducing agents include hydroxylamine-hydrochloride[1] and ascorbic acid[6].
Q4: What are common interfering substances in the neocuproine assay for copper determination?
Several substances can interfere with the neocuproine assay. Large amounts of chromium and tin may interfere[1]. Cyanide, sulfide, and organic matter can also interfere but can often be removed through a digestion procedure[1]. The presence of excessive amounts of other oxidizing ions may also be a source of interference[1].
Q5: How can interference from other metal ions be minimized?
To prevent the precipitation of other metallic ions when the pH is raised, a complexing agent such as sodium citrate (B86180) is often used[1]. This helps to keep potentially interfering ions in the solution while the neocuproine-copper complex is selectively formed and extracted.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no color development | Incorrect pH: The pH of the aqueous solution is outside the optimal range of 3-9. | Verify the pH of your sample solution and adjust to between 4 and 6 using ammonium (B1175870) hydroxide (B78521) or a suitable buffer before adding the neocuproine reagent[1]. |
| Incomplete reduction of Cu(II): The reducing agent is insufficient or has degraded. | Prepare fresh reducing agent solution (e.g., hydroxylamine-hydrochloride). In the presence of excessive oxidizing ions, increase the amount of reducing agent used[1]. | |
| Presence of interfering substances: Cyanide, sulfide, or high concentrations of organic matter may be present in the sample. | Perform a sample digestion procedure to remove these interfering substances prior to the assay[1]. | |
| Degraded neocuproine solution: The neocuproine reagent has degraded over time. | Prepare a fresh solution of neocuproine in a suitable solvent like methanol[7]. Store the stock solution as recommended by the manufacturer. | |
| Fading of color over time | Oxidation of the Cu(I) complex: The cuprous ion in the complex is being oxidized back to the cupric state. | Ensure complete reduction of Cu(II) initially. If fading persists, it may be due to oxidizing impurities in the extraction solvent. Consider using freshly distilled or high-purity solvents[8]. |
| Instability in aqueous solution: The complex may be less stable in the aqueous phase before extraction. | Proceed with the extraction into the organic solvent as soon as possible after the complex is formed. | |
| Precipitate formation | Precipitation of other metal hydroxides: The pH adjustment causes other metal ions in the sample to precipitate. | Add a complexing agent like sodium citrate to the sample before pH adjustment to keep other metal ions in solution[1]. |
| Insoluble interfering compounds: High concentrations of certain ions may form precipitates. | Identify and remove the source of the interfering ions. Sample digestion may be necessary[1]. | |
| High background absorbance | Contaminated reagents or glassware: Reagents or glassware may be contaminated with copper. | Use high-purity reagents and thoroughly clean all glassware. Run a reagent blank to check for contamination[8]. |
| Turbidity in the sample: The sample itself is turbid, causing light scattering. | Filter or centrifuge the sample to remove any particulate matter before the analysis. |
Quantitative Data on Complex Stability
| Solvent/Medium | Conditions | Reported Stability | Reference |
| Chloroform-Methanol | Room Temperature | Stable for several days | [1] |
| Ethanol | Room Temperature | Stable for at least 4 days | [2] |
| Aqueous (Acetate Buffer, pH 5.0) | Room Temperature | Stable for over 48 hours | [3] |
Experimental Protocols
Protocol: Spectrophotometric Determination of Copper using Neocuproine
This protocol is adapted from established methods for the determination of copper in aqueous samples[1][2].
1. Reagent Preparation:
-
Standard Copper Solution (100 µg/mL): Dissolve 0.3929 g of CuSO₄·5H₂O in deionized water and dilute to 1 L.
-
Hydroxylamine-Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine-hydrochloride in 100 mL of deionized water.
-
Sodium Citrate Solution (30% w/v): Dissolve 30 g of sodium citrate dihydrate in 100 mL of deionized water.
-
Neocuproine Solution (0.1% w/v in Methanol): Dissolve 0.1 g of neocuproine in 100 mL of methanol.
-
Ammonium Hydroxide (6 M): Prepare by diluting concentrated ammonium hydroxide.
-
Chloroform
-
Methanol
2. Sample Preparation:
-
For samples containing organic matter, perform an appropriate acid digestion procedure and neutralize the excess acid.
-
If the copper concentration is unknown, perform preliminary dilutions.
3. Experimental Workflow:
Caption: Experimental workflow for copper determination.
4. Calibration Curve:
-
Prepare a series of standards containing known concentrations of copper (e.g., 0, 1, 2, 5, 10 µg).
-
Process each standard through the same experimental workflow as the samples.
-
Plot a graph of absorbance versus copper concentration and determine the equation of the line.
5. Calculation:
-
Use the absorbance of the sample and the calibration curve to determine the concentration of copper in the sample.
-
Account for any dilutions made during sample preparation.
Logical Relationships
The following diagram illustrates the logical relationship between the key components and conditions for a successful neocuproine assay.
Caption: Key factors for stable complex formation.
References
CUPRAC Antioxidant Assay: Technical Support Center
Welcome to the technical support center for the CUPRAC (Cupric Reducing Antioxidant Capacity) assay. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure accurate, reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during the CUPRAC assay, providing potential causes and solutions in a structured question-and-answer format.
Question: Why is my reagent blank absorbance too high or darker than my samples?
Answer:
A high absorbance in the reagent blank is a common issue and can be attributed to several factors:
-
Reagent Quality and Preparation:
-
Old or Degraded Reagents: Neocuproine (B1678164), in particular, is sensitive to light and can oxidize over time, leading to a darker blank solution.[1] Ensure all reagents are freshly prepared.[1]
-
High Reagent Concentration: An excessively high concentration of neocuproine or Cu(II) can lead to the formation of a colored Cu(II)-neocuproine complex, even without an antioxidant present.[1] Double-check the molar concentrations of your stock solutions.
-
-
Contamination: Contamination of the distilled water or buffer with reducing agents will cause a reaction in the blank. Use high-purity, deionized water for all solutions.
Solution Workflow:
-
Prepare Fresh Reagents: Always use freshly prepared copper(II) chloride, neocuproine, and ammonium (B1175870) acetate (B1210297) buffer solutions.[1]
-
Verify Concentrations: Recalculate and confirm the concentrations of all stock solutions.
-
Use High-Purity Water: Ensure the water used for reagent and sample dilution is free of contaminants.
-
Run a Control Blank: Prepare a blank using only the solvent used for your sample to ensure it is not contributing to the absorbance.[2]
Question: My results are not reproducible. What are the likely causes of variability?
Answer:
Inconsistent results in the CUPRAC assay often stem from variations in the experimental protocol and sample handling. Key areas to investigate include:
-
Reaction Time: The reaction kinetics can vary for different antioxidants. While many react quickly, some, like naringin, require a longer incubation period or elevated temperature to completion.[3] It is crucial to maintain a consistent and adequate reaction time for all samples and standards.[4]
-
pH of the Reaction Mixture: The CUPRAC assay is pH-sensitive. The standard protocol operates at a pH of 7.0, maintained by an ammonium acetate buffer.[1][3] Deviations from this pH can affect the redox reaction and, consequently, the absorbance readings.
-
Sample and Standard Stability: Antioxidants can be unstable and susceptible to degradation by air, light, and heat.[5][6] Samples should be stored frozen and protected from light until analysis.[5][6] Prepare standard dilutions no more than 30 minutes before running the assay.[4][6]
-
Pipetting and Mixing: Inaccurate pipetting or inconsistent mixing can introduce significant error. Use calibrated micropipettes and ensure thorough mixing, for instance, by vortexing at a low speed to avoid introducing oxygen.[4][5][6]
Solution Workflow:
-
Standardize Incubation Time: Ensure all samples and standards are incubated for the exact same duration before measuring the absorbance.[4][7] For slow-reacting antioxidants, consider an incubation step at a controlled temperature (e.g., 50°C for 20 minutes).[3]
-
Check Buffer pH: Verify the pH of your ammonium acetate buffer.
-
Proper Sample Handling: Thaw frozen samples to room temperature just before use and mix well.[6] Minimize exposure to air and light.[5][6]
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Consistent Technique: Use precise pipetting techniques and a standardized mixing procedure for all wells or tubes.[4][7]
Question: I am observing artificially high absorbance readings or sample haziness. What could be the cause?
Answer:
This issue is often due to interferences from the sample matrix itself.
-
Colored Samples: Many natural product extracts (e.g., from tea, coffee, or fruit juices) have an intrinsic color that absorbs at or near the 450 nm wavelength used in the CUPRAC assay.[4][6] This will lead to an overestimation of the antioxidant capacity.
-
Particulate Matter and Turbidity: The presence of suspended particles, such as pectin (B1162225) in fruit juices, can cause haziness or turbidity, which scatters light and results in artificially high absorbance readings.[4][6]
Solution Workflow:
-
Run a Sample Blank: To correct for intrinsic color, prepare a "sample blank" for each sample. This blank contains the sample and all reagents except the copper solution.[4][6][7] The absorbance of the sample blank is then subtracted from the absorbance of the corresponding sample.[4]
-
Clarify Samples: Remove particulate matter by centrifuging the sample or filtering it through a 0.45-micron syringe filter before performing the assay.[4][5][6][8]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the CUPRAC assay?
A1: The CUPRAC assay is an electron transfer-based method.[9][10] It measures the capacity of an antioxidant to reduce the cupric-neocuproine complex (Cu(II)-Nc) to the cuprous-neocuproine complex (Cu(I)-Nc).[11] This reduction results in a color change from a light blue-green to a yellow-orange, with the resulting complex having a maximum absorbance at approximately 450 nm.[4][5] The increase in absorbance at this wavelength is directly proportional to the total antioxidant capacity of the sample.[11]
Q2: What is the purpose of each reagent in the CUPRAC assay?
A2:
-
Copper(II) Chloride (CuCl₂): Provides the cupric ions (Cu²⁺) that are reduced by the antioxidants.[1][12]
-
Neocuproine (2,9-dimethyl-1,10-phenanthroline): Acts as a chelating agent, forming a complex with the copper ions. The Cu(I)-neocuproine complex is the colored species that is measured.[5]
-
Ammonium Acetate Buffer (pH 7.0): Maintains the reaction mixture at a physiological pH, which is optimal for the redox reaction.[1][3][9]
Q3: What is Trolox and why is it used as a standard?
A3: Trolox is a water-soluble analog of vitamin E and is commonly used as a standard in antioxidant capacity assays.[4] It provides a benchmark against which the antioxidant capacity of a sample can be compared. Results are often expressed as "Trolox Equivalent Antioxidant Capacity" (TEAC), which indicates the concentration of Trolox that would produce the same absorbance as the sample.[12]
Q4: Can the CUPRAC assay be used for both hydrophilic and lipophilic antioxidants?
A4: Yes, one of the advantages of the CUPRAC assay is its applicability to both hydrophilic (water-soluble) and lipophilic (fat-soluble) antioxidants.[9][13] For lipophilic antioxidants, the assay can be adapted by using an appropriate solvent system, such as ethanol (B145695) or dichloromethane, to ensure their solubility.[14][15]
Q5: How should I prepare my samples for the CUPRAC assay?
A5: Sample preparation depends on the nature of the sample:
-
Liquid Samples (e.g., beverages, serum): Should be clarified by centrifugation or filtration to remove any particulate matter.[4][6] Dilution with the appropriate buffer or solvent may be necessary to bring the absorbance within the linear range of the assay.[5][7]
-
Solid Samples (e.g., plant material, food): Should be homogenized in a suitable solvent (e.g., deionized water, ethanol) and then centrifuged or filtered to obtain a clear extract.[4][6]
-
Biological Samples (e.g., plasma, tissue homogenates): May require specific extraction procedures, such as protein precipitation with perchloric acid for serum, to separate hydrophilic and lipophilic fractions and remove interfering proteins.[5][8][14]
Experimental Protocols
Standard CUPRAC Assay Protocol
This protocol is a generalized procedure based on common practices. Researchers should optimize it based on their specific samples and laboratory conditions.
-
Reagent Preparation:
-
Copper(II) Chloride Solution (10 mM): Dissolve copper(II) chloride dihydrate in deionized water.[1]
-
Neocuproine Solution (7.5 mM): Dissolve neocuproine in 96% ethanol.[16]
-
Ammonium Acetate Buffer (1 M, pH 7.0): Dissolve ammonium acetate in deionized water and adjust the pH to 7.0.[1]
-
Trolox Standard Stock Solution (e.g., 2 mM): Dissolve Trolox in a suitable solvent like ethanol. Note that Trolox has poor solubility in water.[4][15]
-
-
Preparation of Standard Curve:
-
Prepare a series of dilutions of the Trolox stock solution in the same solvent used for your samples to create a standard curve (e.g., 0-200 µM).
-
-
Assay Procedure:
-
In a test tube or microplate well, add the following in order:
-
1 mL of Copper(II) Chloride solution
-
1 mL of Neocuproine solution
-
1 mL of Ammonium Acetate buffer
-
x mL of sample or standard solution
-
(1.1 - x) mL of the solvent used for sample/standard dilution
-
-
The total volume should be 4.1 mL.
-
For the reagent blank , replace the sample/standard solution with the corresponding solvent.[2]
-
For the sample blank , replace the Copper(II) Chloride solution with the solvent.[4]
-
Mix the contents thoroughly by vortexing.[4]
-
Incubate the mixture at room temperature for 30 minutes.[3] For some slow-reacting compounds, incubation at 50°C for 20 minutes may be necessary.[3]
-
Measure the absorbance at 450 nm against the reagent blank.[1][4][5]
-
-
Calculation:
-
Subtract the absorbance of the sample blank from the absorbance of the corresponding sample to get the corrected absorbance.[4]
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the Trolox equivalent antioxidant capacity (TEAC) of the sample from the standard curve using its corrected absorbance.
-
Data Presentation
Table 1: Reagent Concentrations for Standard CUPRAC Assay
| Reagent | Concentration | Solvent |
| Copper(II) Chloride | 10 mM | Deionized Water |
| Neocuproine | 7.5 mM | Ethanol |
| Ammonium Acetate Buffer | 1 M, pH 7.0 | Deionized Water |
Table 2: Typical Volumes for CUPRAC Reaction Mixture
| Component | Volume |
| Copper(II) Chloride Solution | 1.0 mL |
| Neocuproine Solution | 1.0 mL |
| Ammonium Acetate Buffer | 1.0 mL |
| Sample/Standard + Solvent | 1.1 mL |
| Total Volume | 4.1 mL |
Visualizations
CUPRAC Assay Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants: Vitamins, Polyphenolics, and Flavonoids in Food Extracts | Springer Nature Experiments [experiments.springernature.com]
- 4. oxfordbiomed.com [oxfordbiomed.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. eaglebio.com [eaglebio.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. himedialabs.com [himedialabs.com]
- 9. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay | MDPI [mdpi.com]
- 10. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized cupric reducing antioxidant capacity (CUPRAC) method for assessment of xanthine oxidase inhibition activity -Analytical Science and Technology | Korea Science [koreascience.kr]
- 12. NYLearns.org - Laboratory 2: Learning the CUPRAC Method using Epicatechin, Quercetin, and Trolox [nylearns.org]
- 13. Total antioxidant capacity assay of human serum using copper(II)-neocuproine as chromogenic oxidant: the CUPRAC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cupric ion reducing antioxidant capacity assay for antioxidants in human serum and for hydroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Critical Evaluation and Validation of a High-Throughput Microplate-Based Cupric Reducing Antioxidant Capacity Method for the Analysis of Fish Feed Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accesson.kr [accesson.kr]
Technical Support Center: Neocuproine Hydrochloride Method
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of the neocuproine (B1678164) hydrochloride method for copper determination.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the neocuproine hydrochloride method for copper determination?
The this compound method is a highly selective colorimetric technique for the quantification of copper. The method is based on the reaction of cuprous ions (Cu⁺) with two molecules of neocuproine (2,9-dimethyl-1,10-phenanthroline) to form a stable, orange-yellow colored complex.[1][2] Since neocuproine is specific for Cu⁺, any cupric ions (Cu²⁺) in the sample must first be reduced to Cu⁺ using a reducing agent, typically hydroxylamine (B1172632) hydrochloride. The resulting complex, [Cu(neocuproine)₂]⁺, is then extracted into an organic solvent, and its absorbance is measured spectrophotometrically at approximately 457 nm. The intensity of the color is directly proportional to the copper concentration in the sample.
Q2: How can I improve the sensitivity of the standard neocuproine method?
Several strategies can be employed to enhance the sensitivity and lower the detection limit of the neocuproine assay:
-
Preconcentration Techniques: Methods like Dispersive Liquid-Liquid Microextraction (DLLME) and Cloud Point Extraction (CPE) can be used to concentrate the copper-neocuproine complex from a large volume of aqueous sample into a very small volume of an extraction phase. This significantly increases the concentration of the analyte before spectrophotometric measurement.[3][4]
-
Formation of Ternary Complexes: The sensitivity can be dramatically increased by converting the initial copper-neocuproine complex into a ternary complex with another chromophore. For example, the addition of Rose Bengal can form a complex with a much higher molar absorptivity, leading to a stronger absorbance signal for the same copper concentration.[5]
-
Increasing Spectrophotometer Pathlength: According to the Beer-Lambert law, absorbance is directly proportional to the pathlength of the light through the sample. Using cuvettes with a longer pathlength (e.g., 5 cm instead of 1 cm) will increase the absorbance for a given concentration.[1] Advanced techniques like using liquid core waveguides (LCWs) can extend the pathlength to several meters, offering substantial sensitivity gains.
-
Optimization of Reaction Conditions: Fine-tuning parameters such as pH, reagent concentrations, and extraction solvent can maximize the formation and extraction of the colored complex.
Q3: What are the common interferences in the neocuproine method and how can I mitigate them?
The neocuproine method is highly selective for copper; however, some substances can interfere:
-
Strong Oxidizing Agents: Species that can re-oxidize the cuprous ion (Cu⁺) back to the non-reactive cupric ion (Cu²⁺) will lead to lower results. Using an adequate excess of the reducing agent (hydroxylamine hydrochloride) can prevent this.[1]
-
Chromium and Tin: High concentrations of chromium and tin can interfere. Interference from chromium can be avoided by adding sulfurous acid. For high levels of tin, increasing the amount of hydroxylamine hydrochloride is recommended.[1]
-
Cyanide, Sulfide, and Organic Matter: These substances can interfere with the reaction. They can typically be removed by a sample digestion procedure prior to analysis.[1]
-
Turbidity or Color in the Sample: If the initial sample is colored or turbid, it can contribute to the absorbance reading, leading to erroneously high results. A sample blank (the sample without the addition of neocuproine) should be measured to correct for this background absorbance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Color Development | Incorrect pH: The optimal pH for the formation of the copper-neocuproine complex is between 3 and 9. A pH outside this range can inhibit complex formation.[1] | Adjust the sample pH to be within the 4 to 6 range using ammonium (B1175870) hydroxide (B78521) or a suitable buffer (e.g., acetate (B1210297) buffer). |
| Incomplete Reduction of Cu²⁺: Insufficient reducing agent or the presence of strong oxidizing agents can leave copper in its non-reactive cupric state. | Ensure an adequate excess of hydroxylamine hydrochloride is added. For samples with high levels of oxidizing ions, increase the amount of reducing agent.[1] | |
| Degraded Reagents: Neocuproine or hydroxylamine hydrochloride solutions may have degraded over time. | Prepare fresh reagent solutions. Store neocuproine solutions protected from light. | |
| High Blank Absorbance | Contaminated Reagents or Glassware: Copper contamination in water, acids, or other reagents, or on the surface of glassware, is a common source of high blanks. | Use high-purity water (e.g., deionized or distilled) and analytical grade reagents. Thoroughly clean all glassware with a dilute acid wash followed by rinsing with deionized water. |
| Sample Matrix Interference: The sample itself may have some absorbance at the analytical wavelength. | Prepare a sample blank by following the entire procedure but omitting the neocuproine solution. Subtract the absorbance of the sample blank from the sample reading. | |
| Poor Reproducibility | Inconsistent pH Adjustment: Small variations in pH between samples can affect the extent of complex formation. | Use a calibrated pH meter and ensure the pH of all samples and standards is consistent. |
| Variable Extraction Efficiency: Inconsistent shaking times or techniques during solvent extraction can lead to variable amounts of the complex being extracted. | Standardize the shaking time and intensity for all extractions. Ensure complete phase separation before measuring the absorbance. | |
| Adsorption of Copper onto Container Walls: Copper ions can adsorb to the surface of sample containers, especially at neutral or alkaline pH. | Analyze samples as soon as possible after collection. If storage is necessary, acidify the sample to pH < 2 with nitric acid.[1] |
Quantitative Data Summary
The following tables summarize the performance characteristics of the standard neocuproine method and several enhanced-sensitivity variations.
Table 1: Performance of the Standard Neocuproine Method
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 457 nm | [1] |
| Molar Absorptivity | ~8,000 L mol⁻¹ cm⁻¹ | [1] |
| Optimal pH Range | 3 - 9 | [1] |
| Minimum Detectable Concentration (1 cm cell) | 3 µg Cu | [1] |
| Minimum Detectable Concentration (5 cm cell) | 0.6 µg Cu | [1] |
Table 2: Comparison of High-Sensitivity Neocuproine Methods
| Method | Principle | Achieved Limit of Detection (LOD) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Preconcentration of the complex into a small volume of extraction solvent. | 0.33 µg/L | Not Reported | [3] |
| Cloud Point Extraction (CPE) | Preconcentration using a surfactant-rich phase. | 1.8 µg/L | Not Reported | [4] |
| CPE (in urine matrix) | Optimized CPE for a complex matrix. | 0.01 µg/L | Not Reported | [4] |
| Ternary Complex Formation (with Rose Bengal) | Formation of a more intensely colored complex. | Enables analysis of 0.002 ppm (2 µg/L) solutions | 62,500 | [5] |
Experimental Protocols
High-Sensitivity Protocol using Dispersive Liquid-Liquid Microextraction (DLLME)
This protocol is designed for the determination of trace levels of copper in aqueous samples and is based on the principles of DLLME to achieve a high preconcentration factor.
1. Reagent Preparation:
-
Standard Copper Solution (1000 mg/L): Dissolve 1.000 g of copper metal in a minimal amount of concentrated nitric acid. Gently heat to expel nitrogen oxides, cool, and dilute to 1000 mL with deionized water. Working standards should be prepared daily by serial dilution.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium Citrate (B86180) Solution (30% w/v): Dissolve 30 g of sodium citrate dihydrate in 100 mL of deionized water.
-
Neocuproine Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of ethanol (B145695). Store in a dark bottle.
-
Extraction Solvent: Chloroform (B151607) (HPLC grade).
-
Disperser Solvent: Acetonitrile (B52724) (HPLC grade).
2. Sample Preparation and Complex Formation:
-
Take a 5.0 mL aliquot of the water sample (or a suitable volume diluted to 5.0 mL) and place it in a conical centrifuge tube.
-
Add 0.5 mL of the 10% hydroxylamine hydrochloride solution to reduce Cu²⁺ to Cu⁺.
-
Add 1.0 mL of the 30% sodium citrate solution to complex interfering ions.
-
Adjust the pH to approximately 5-6 using ammonium hydroxide.
-
Add 1.0 mL of the 0.1% neocuproine solution and mix. The orange-yellow Cu(I)-neocuproine complex will form.
3. DLLME Procedure:
-
Prepare a mixture of the extraction and disperser solvents. A typical mixture is 100 µL of chloroform (extraction solvent) and 500 µL of acetonitrile (disperser solvent).
-
Rapidly inject this mixture into the sample solution in the centrifuge tube. A cloudy solution will form due to the dispersion of fine chloroform droplets.
-
Centrifuge the mixture at 4000 rpm for 5 minutes. The chloroform phase containing the copper complex will sediment at the bottom of the conical tube.
-
Carefully remove the upper aqueous phase using a pipette.
-
Dissolve the remaining chloroform phase in a suitable solvent (e.g., ethanol or methanol) and bring it to a final volume of 1.0 mL in a volumetric flask.
4. Spectrophotometric Measurement:
-
Transfer the final solution to a 1 cm cuvette.
-
Measure the absorbance at 457 nm against a reagent blank prepared using the same procedure with deionized water instead of the sample.
-
Construct a calibration curve using standard copper solutions treated with the same DLLME procedure.
-
Determine the concentration of copper in the original sample from the calibration curve, accounting for the preconcentration factor.
Visualizations
Caption: Standard experimental workflow for the neocuproine method.
Caption: Key strategies for enhancing the sensitivity of the neocuproine method.
References
- 1. NEMI Method Summary - 3500-Cu B [nemi.gov]
- 2. Neocuproine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical applications of ternary complexes-II Spectrophotometric determination of copper as rose bengal bisphenanthrolinium copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Neocuproine Hydrochloride Absorbance Spectrum
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neocuproine (B1678164) hydrochloride and studying its absorbance spectrum.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the spectrophotometric analysis of neocuproine hydrochloride.
Q1: Why is the absorbance reading of my this compound solution unstable?
A1: Unstable absorbance readings can stem from several factors:
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Instrument Warm-up: Ensure the spectrophotometer's lamp has been allowed to warm up for the manufacturer-recommended time, typically 20-30 minutes, to achieve a stable output.
-
Solvent Volatility: If you are using a highly volatile solvent, evaporation from the cuvette can change the concentration of your analyte over time, leading to drifting absorbance readings. Keep the cuvette capped whenever possible.
-
Temperature Fluctuations: Significant changes in ambient temperature can affect both the instrument's electronics and the sample's properties. Maintain a stable laboratory environment.
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Precipitation: this compound's solubility can be limited in certain solvents or at specific pH values. Visually inspect your solution for any signs of precipitation or cloudiness.
Q2: I am observing a different λmax (wavelength of maximum absorbance) for this compound than expected. What could be the cause?
A2: Shifts in λmax, known as solvatochromism, are expected when the solvent is changed.
-
Solvent Polarity: The polarity of the solvent can significantly influence the electronic transitions of the this compound molecule, causing a shift in the λmax. It is crucial to record the solvent used when reporting a λmax value.
-
pH of the Solution: this compound is the salt of a weak base. The pH of the solution, especially in aqueous or protic solvents, can affect the protonation state of the nitrogen atoms in the phenanthroline ring, which in turn alters the electronic structure and the absorbance spectrum.
-
Contaminants: Impurities in the solvent or the this compound itself can lead to unexpected absorbance peaks. Ensure the use of high-purity solvents and reagents.
Q3: My absorbance readings are not consistent with Beer-Lambert law (i.e., not linear with concentration). Why is this happening?
A3: Deviations from the Beer-Lambert law can occur for several reasons:
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High Concentrations: At high concentrations, intermolecular interactions can alter the absorptivity of the analyte. It is recommended to work with solutions that have an absorbance in the range of 0.1 to 1.0.
-
Stray Light: Inadequate instrument maintenance or design can lead to stray light reaching the detector, which can cause non-linearity, particularly at high absorbance values.
-
Chemical Equilibria: Changes in concentration can sometimes shift chemical equilibria, such as dimerization or changes in protonation state, leading to a non-linear relationship between absorbance and concentration.
Q4: How can I avoid fingerprints and scratches on my cuvettes affecting the results?
A4: Proper cuvette handling is critical for accurate measurements.
-
Handling: Always handle cuvettes by their frosted sides. Avoid touching the clear optical surfaces.
-
Cleaning: Clean cuvettes thoroughly before and after each use with a suitable solvent. For aqueous solutions, rinse with deionized water. For organic solvents, rinse with the solvent being used. A gentle, lint-free cloth can be used for drying the exterior.
-
Inspection: Before use, visually inspect the cuvette for any scratches, chips, or residual contaminants on the optical surfaces. Use only clean, unscratched cuvettes.
Data on Solvent Effects
While comprehensive data on the solvatochromic effects of this compound is not extensively published, the following table summarizes the absorbance maxima (λmax) and molar absorptivity (ε) for the well-characterized copper(I)-neocuproine complex in various solvents to illustrate the impact of the chemical environment on the spectral properties. This complex is formed when neocuproine chelates with cuprous ions.
| Solvent/System | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Isoamyl alcohol | 454 | 7950 |
| Chloroform-Methanol | 457 | ~8000 |
| Acetate Buffer (pH 5.0) | 448 | Not specified |
| Ethylene Glycol (acidic) | 456 | Not specified |
Note: The data above pertains to the Cu(I)-neocuproine complex, not this compound itself. The absorbance spectrum of the free ligand is different from that of its metal complex.
Experimental Protocols
Protocol for Measuring the Absorbance Spectrum of this compound in a Given Solvent
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a Class A volumetric flask using the desired high-purity solvent (e.g., ethanol, methanol (B129727), water, chloroform). Ensure complete dissolution.[1] Neocuproine is soluble in methanol (50 mg/ml), ethanol, isoamyl alcohol, chloroform, and benzene, and slightly soluble in cold water.[1]
-
This will be your stock solution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution using the same solvent to prepare a series of working solutions with decreasing concentrations.
-
The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0 A.U.).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and its light source (e.g., deuterium (B1214612) and tungsten lamps).
-
Allow the instrument to warm up for the manufacturer-specified time to ensure lamp stability.
-
Set the desired wavelength range for scanning (e.g., 200-600 nm for this compound).
-
-
Blank Measurement:
-
Fill a clean, unscratched cuvette with the pure solvent that was used to prepare your solutions.
-
Place the cuvette in the spectrophotometer and perform a blank measurement. This will subtract the absorbance of the solvent and the cuvette from your subsequent sample measurements.
-
-
Sample Measurement:
-
Starting with the least concentrated solution, rinse the sample cuvette with a small amount of the solution to be measured, then fill the cuvette.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
Repeat this step for all your working solutions, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.
-
If determining the molar absorptivity, plot a graph of absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the linear fit will be equal to the molar absorptivity (assuming a 1 cm path length).
-
Visualizations
References
Technical Support Center: Neocuproine Hydrochloride in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neocuproine (B1678164) hydrochloride in aqueous solutions.
Troubleshooting Guide: Precipitation Issues
Precipitation of neocuproine hydrochloride from aqueous solutions is a common issue that can impact experimental results. This guide provides a systematic approach to diagnosing and resolving these problems.
Immediate Troubleshooting Steps
If you observe precipitation (cloudiness, visible particles) in your this compound solution, follow these steps:
-
Verify pH: Check the pH of your solution. Neocuproine, a weak base, is significantly less soluble at neutral to alkaline pH.
-
Lower the Temperature (with caution): While counterintuitive, for some compounds, solubility can decrease with heating. Observe if cooling the solution aids in re-dissolving the precipitate. However, for initial dissolution, slight warming can be beneficial.
-
Gentle Agitation: Mix the solution gently to see if the precipitate re-dissolves. Avoid vigorous shaking which can introduce air and potentially oxidize components.
-
Re-dissolve in Co-solvent: If the above steps fail, and your experimental protocol allows, add a small, precise amount of a compatible organic co-solvent such as DMSO or ethanol (B145695) to the solution to aid in re-dissolution. Be sure to account for the final concentration of the co-solvent in your experiment.
Systematic Troubleshooting Flowchart
For a more detailed approach to identifying the root cause of precipitation, please refer to the following workflow:
Validation & Comparative
A Comparative Guide to Copper Determination: Neocuproine Hydrochloride Method vs. Atomic Absorption Spectroscopy and Inductively Coupled Plasma-Optical Emission Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of copper is crucial in various analytical contexts. This guide provides a detailed comparison of the validated neocuproine (B1678164) hydrochloride method with two widely used instrumental techniques: Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The following sections present experimental data, detailed protocols, and a comparative analysis to assist in selecting the most suitable method for specific research needs.
Performance Comparison
The selection of an appropriate analytical method for copper determination hinges on a variety of factors, including sensitivity, linearity, precision, accuracy, and practical considerations such as cost and sample throughput. The following tables summarize the key performance characteristics of the neocuproine hydrochloride method, AAS, and ICP-OES based on available validation data.
| Parameter | This compound Method | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
| Principle | Colorimetric | Atomic Absorption | Atomic Emission |
| Linearity (Correlation Coefficient, r²) | >0.99[1] | >0.999 | >0.999[2] |
| Limit of Detection (LOD) | 0.039 µg/mL[1] | 0.044 mg/L | 0.0068 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.129 µg/mL[1] | 0.1402 mg/L | Not explicitly found, but typically higher than LOD |
| Precision (%RSD) | <2%[3] | <5%[4] | <10% |
| Accuracy (% Recovery) | 97-102%[5] | 90-110%[6] | 96.3-103%[2] |
| Selectivity | Good, but susceptible to interference from other metal ions | High | High, but can have spectral interferences |
| Analysis Time per Sample | Slower (requires multiple steps) | Faster than neocuproine, but sequential for multi-element | Fast (simultaneous multi-element analysis)[7] |
| Cost per Analysis | Low | Moderate[8] | High[8] |
| Instrument Cost | Low (requires a basic spectrophotometer) | Moderate[8] | High[8] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results. Below are the methodologies for each of the compared techniques.
This compound Method
This colorimetric method is based on the reaction of cuprous ions (Cu⁺) with neocuproine (2,9-dimethyl-1,10-phenanthroline) to form a stable yellow-orange complex that can be measured spectrophotometrically.
Principle: Cupric ions (Cu²⁺) in the sample are first reduced to cuprous ions (Cu⁺) using a reducing agent like hydroxylamine (B1172632) hydrochloride. The cuprous ions then react with neocuproine in a buffered solution to form a colored complex. The intensity of the color, which is proportional to the copper concentration, is measured using a spectrophotometer at a specific wavelength.
Experimental Workflow:
Caption: Experimental workflow for the this compound method.
Detailed Protocol:
-
Sample Preparation: Prepare a suitable dilution of the sample solution.
-
Reduction: To an aliquot of the sample, add hydroxylamine hydrochloride solution to reduce Cu²⁺ to Cu⁺.
-
Buffering: Add a buffering agent, such as sodium citrate, and adjust the pH of the solution to a range of 4-6 using ammonia (B1221849) or acetic acid.
-
Complexation: Add a solution of this compound in a suitable solvent (e.g., ethanol). A yellow-orange color will develop in the presence of copper.
-
Extraction: Extract the colored complex into an organic solvent like chloroform by vigorous shaking in a separatory funnel.
-
Measurement: Allow the layers to separate and measure the absorbance of the organic layer at approximately 457 nm using a spectrophotometer.
-
Quantification: Determine the copper concentration from a calibration curve prepared using standard copper solutions.
Atomic Absorption Spectroscopy (AAS)
AAS is a highly sensitive technique for the determination of metals. It measures the absorption of light by free atoms in the gaseous state.
Principle: A solution of the sample is nebulized and introduced into a flame or a graphite (B72142) furnace, where it is atomized. A light beam from a hollow cathode lamp containing copper is passed through the atomized sample. The copper atoms in the sample absorb light at a characteristic wavelength, and the amount of light absorbed is proportional to the concentration of copper in the sample.
Detailed Protocol:
-
Instrument Setup:
-
Install a copper hollow cathode lamp.
-
Set the wavelength to 324.7 nm.
-
Optimize the instrument parameters, including slit width, lamp current, and gas flow rates (for flame AAS) or temperature program (for graphite furnace AAS).
-
-
Sample Preparation:
-
Digest the sample, if necessary, to bring the copper into solution and remove interfering matrices.
-
Prepare a series of copper standard solutions of known concentrations.
-
-
Calibration:
-
Aspirate a blank solution (e.g., deionized water with the same acid matrix as the samples) to zero the instrument.
-
Aspirate the standard solutions in increasing order of concentration and record their absorbance values.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
-
Sample Measurement:
-
Aspirate the sample solutions and record their absorbance.
-
-
Quantification:
-
Determine the concentration of copper in the samples from the calibration curve.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is a powerful technique for multi-element analysis, offering high sensitivity and a wide linear dynamic range.
Principle: The sample solution is introduced into a high-temperature argon plasma (around 6,000-10,000 K). The intense heat excites the atoms and ions of the elements in the sample, causing them to emit light at their characteristic wavelengths. The emitted light is passed through a spectrometer, which separates the light into its component wavelengths. The intensity of the light at each wavelength is measured by a detector, and this intensity is proportional to the concentration of the corresponding element in the sample.
Detailed Protocol:
-
Instrument Setup:
-
Ignite and stabilize the plasma.
-
Perform wavelength calibration and detector optimization.
-
Select the appropriate analytical wavelength for copper (e.g., 324.754 nm).[9]
-
-
Sample Preparation:
-
Digest the sample as needed to solubilize the copper and eliminate matrix effects.
-
Prepare multi-element standard solutions containing copper and other elements of interest.
-
-
Calibration:
-
Introduce a blank solution to establish the baseline.
-
Introduce the standard solutions to generate a calibration curve for each element.
-
-
Sample Measurement:
-
Introduce the prepared sample solutions into the plasma.
-
-
Quantification:
-
The instrument software automatically calculates the concentration of copper and other elements in the samples based on the calibration curves.
-
Summary and Recommendations
The choice between the this compound method, AAS, and ICP-OES for copper determination depends on the specific requirements of the analysis.
-
This compound Method: This method is a cost-effective and straightforward option suitable for laboratories with limited access to sophisticated instrumentation.[10] It offers good precision and accuracy for the determination of copper in relatively simple matrices. However, it is more labor-intensive and has a lower sample throughput compared to instrumental methods.
-
Atomic Absorption Spectroscopy (AAS): AAS provides excellent sensitivity and selectivity for copper determination.[7] It is a robust and well-established technique suitable for a wide range of sample types. While it offers a higher sample throughput than the neocuproine method, it is typically a single-element technique, which can be a limitation when multiple elements need to be analyzed.[7]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES is the method of choice for high-throughput, multi-element analysis.[7] It offers excellent sensitivity, a wide linear range, and is less susceptible to chemical interferences than AAS.[7] However, the initial instrument cost and operational expenses are significantly higher.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric Determination of Copper in Yttrium Metal With Neocuproine - UNT Digital Library [digital.library.unt.edu]
- 4. xisdxjxsu.asia [xisdxjxsu.asia]
- 5. researchgate.net [researchgate.net]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 7. conquerscientific.com [conquerscientific.com]
- 8. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 9. japer.in [japer.in]
- 10. NEMI Method Summary - 3500-Cu B [nemi.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to Copper Determination: Neocuproine Hydrochloride vs. Atomic Absorption Spectroscopy
For researchers, scientists, and drug development professionals, the accurate quantification of copper is crucial in a multitude of applications, from environmental monitoring to the analysis of biological samples and pharmaceutical products. The choice of analytical technique is paramount and is often dictated by factors such as sensitivity, selectivity, cost, and the nature of the sample matrix. This guide provides an objective comparison between two widely used methods for copper determination: the colorimetric neocuproine (B1678164) hydrochloride method and atomic absorption spectroscopy (AAS).
At a Glance: Key Performance Metrics
The selection of an appropriate analytical method hinges on its performance characteristics. Below is a summary of key quantitative data comparing the neocuproine hydrochloride method with Atomic Absorption Spectroscopy for copper determination.
| Performance Metric | This compound (UV-Vis Spectrophotometry) | Atomic Absorption Spectroscopy (AAS) |
| Limit of Detection (LOD) | 0.0216 ppm[1] | 0.0144 ppm[1] |
| Limit of Quantification (LOQ) | 0.0720 ppm[1] | 0.0481 ppm[1] |
| Accuracy (% Recovery) | 95.98%[1] | 95.57%[1] |
| Linearity (Correlation Coefficient, r) | r = 0.995[1] | r = 0.999[1] |
| Applicable Concentration Range | 0.2 to 10 µg/L (with extraction)[2] | Flame AAS: 10 to 1,000 µg/L[3]; Graphite (B72142) Furnace AAS: 0.2 to 35 µg/L[2] |
| Molar Absorptivity | Approximately 8000 L mol⁻¹ cm⁻¹[4] | Not Applicable |
Fundamental Principles
This compound Method: This is a colorimetric technique that relies on the reaction between cuprous ions (Cu⁺) and neocuproine (2,9-dimethyl-1,10-phenanthroline). In a slightly acidic to neutral solution (pH 3-9), cupric ions (Cu²⁺) in the sample are first reduced to cuprous ions by a reducing agent such as hydroxylamine (B1172632) hydrochloride.[4] The cuprous ions then react with two molecules of neocuproine to form a stable, yellow-orange colored complex.[4] This complex is typically extracted into an organic solvent, like a chloroform-methanol mixture, and the absorbance of the solution is measured spectrophotometrically at its maximum wavelength, around 457 nm.[4][5] The concentration of copper is then determined by comparing the absorbance of the sample to a calibration curve prepared from known copper standards.
Atomic Absorption Spectroscopy (AAS): AAS is an elemental analysis technique that quantifies the concentration of a specific element in a sample by measuring the absorption of light by free atoms of that element in the gaseous state.[6] For copper analysis, a solution containing the sample is aspirated into a flame (flame AAS) or vaporized in a graphite tube (graphite furnace AAS).[2][7] This process atomizes the copper. A light beam from a hollow cathode lamp containing copper is passed through the atomized sample. The copper atoms in the sample absorb light at a characteristic wavelength (324.7 nm), and the amount of light absorbed is directly proportional to the concentration of copper in the sample, following the Beer-Lambert law.[6][7]
Experimental Workflows
To visualize the procedural differences between the two methods, the following diagrams illustrate the typical experimental workflows.
Detailed Comparison
Sensitivity and Detection Limits
AAS, particularly Graphite Furnace AAS (GFAAS), generally offers superior sensitivity and lower detection limits compared to the neocuproine method.[2] One study found the LOD for AAS to be 0.0144 ppm, while the LOD for the neocuproine method was 0.0216 ppm.[1] Similarly, the LOQ for AAS was lower at 0.0481 ppm compared to 0.0720 ppm for the neocuproine method.[1] This makes AAS the preferred choice for trace and ultra-trace analysis of copper.
Selectivity and Interferences
The neocuproine method is highly selective for copper.[4] The primary interference comes from large amounts of chromium and tin.[4] Cyanide, sulfide, and organic matter can also interfere but can often be removed through a digestion procedure.[4] The use of sodium citrate helps to complex other metal ions that might precipitate at the required pH.[4]
AAS is also highly selective due to the use of a specific light source for the element of interest. However, chemical and spectral interferences can occur. In flame AAS, high concentrations of other ions can affect the atomization process. For instance, nickel and cobalt concentrations greater than 8,000 µg/L can suppress copper absorption.[3] Graphite furnace AAS can be subject to matrix effects, although techniques like the use of a graphite platform can reduce these.[2]
Accuracy and Precision
Both methods demonstrate good accuracy and precision. A comparative study reported a recovery of 95.98% for the neocuproine method and 95.57% for AAS, indicating high accuracy for both.[1] In terms of precision, an interlaboratory trial found that the between-run coefficients of variation (CVs) for a colorimetric method were 2.3-11.9%, while for flame AAS, they were 1.1-6.0%, suggesting better precision for AAS.[8]
Cost and Throughput
The neocuproine method is generally less expensive in terms of initial equipment outlay, as it only requires a standard UV-Vis spectrophotometer.[4] However, the procedure is more labor-intensive due to the multiple steps of reagent addition, pH adjustment, and solvent extraction, which can limit sample throughput.[5]
AAS instruments represent a more significant capital investment. However, once the instrument is calibrated, sample analysis is rapid, allowing for high throughput, especially with the use of an autosampler.[3] The cost per analysis with AAS is often considered low due to its speed and simplicity for routine measurements.[6]
Experimental Protocols
This compound Method (Adapted from Standard Methods 3500-Cu B and other sources)[4][5]
-
Sample Preparation: To a 10 mL aliquot of the sample in a separatory funnel, add 5 mL of 10% hydroxylamine hydrochloride solution and 10 mL of 30% sodium citrate solution.[5]
-
pH Adjustment: Adjust the pH to approximately 4-6 with ammonium (B1175870) hydroxide.[5]
-
Complex Formation: Add 10 mL of a 0.1% neocuproine solution in methanol.[5]
-
Extraction: Add 10 mL of chloroform and shake the funnel for 30 seconds, venting occasionally.[5] Allow the layers to separate.
-
Measurement: Collect the chloroform (bottom) layer into a volumetric flask. Dilute to the mark with methanol. Measure the absorbance of the solution at 457 nm using a spectrophotometer against a reagent blank.[5]
-
Quantification: Prepare a calibration curve using a series of copper standards (e.g., 5, 10, 15, and 25 mg/L) that have been subjected to the same extraction procedure.[5] Determine the concentration of copper in the sample from the calibration curve.
Atomic Absorption Spectroscopy (Flame AAS - Direct Aspiration Method)[3][7]
-
Instrument Setup: Set up the atomic absorption spectrometer with a copper hollow-cathode lamp. Optimize the instrument parameters, including a wavelength of 324.7 nm, an air-acetylene flame, and a slit width of 0.5 nm.[7]
-
Standard Preparation: Prepare a series of at least six working standards containing from 10 to 1,000 µg/L of copper by diluting a stock copper solution with acidified water (e.g., 1.5 mL concentrated HNO₃ per 1 L of demineralized water).[3]
-
Calibration: Aspirate the blank (acidified water) to set the instrument to zero. Then, aspirate the working standards in order of increasing concentration to generate a calibration curve.[3]
-
Sample Analysis: Aspirate the prepared samples directly into the flame and record the absorbance.[3]
-
Quantification: The instrument software will typically calculate the concentration of copper in the samples based on the calibration curve. If the sample concentration exceeds the working range, it must be diluted and re-analyzed.[3]
Conclusion
Both the this compound method and atomic absorption spectroscopy are robust and reliable techniques for the determination of copper. The choice between them should be guided by the specific requirements of the analysis.
This compound is a cost-effective and highly selective method suitable for laboratories without access to an AAS instrument. It is particularly useful for samples with relatively high copper concentrations and when high sample throughput is not a primary concern.
Atomic Absorption Spectroscopy is the method of choice for trace and ultra-trace analysis due to its superior sensitivity and lower detection limits. It offers high precision and rapid sample analysis, making it ideal for routine monitoring and high-throughput applications. While the initial investment is higher, the long-term operational efficiency can be more favorable. For the lowest detection limits, Graphite Furnace AAS is the preferred technique.
References
- 1. scitepress.org [scitepress.org]
- 2. nemi.gov [nemi.gov]
- 3. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 4. NEMI Method Summary - 3500-Cu B [nemi.gov]
- 5. Procedure [chem.fsu.edu]
- 6. scribd.com [scribd.com]
- 7. Copper- Determination by AAS | OIV [oiv.int]
- 8. Comparison of serum copper determination by colorimetric and atomic absorption spectrometric methods in seven different laboratories. The S.F.B.C. (Société Française de Biologie Clinique) Trace Element Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Copper Chelators in Biological Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of prominent copper chelators used in biological systems. It delves into their performance, supported by experimental data, to aid in the selection of appropriate chelators for research and therapeutic development.
Copper is an essential trace element vital for numerous biological processes. However, its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and genetic disorders like Wilson's disease. Copper chelators, molecules that bind to copper ions, represent a promising therapeutic strategy to mitigate the toxic effects of copper overload. This guide offers a comparative overview of several key copper chelators, focusing on their binding characteristics, cellular effects, and the signaling pathways they modulate.
Performance Comparison of Copper Chelators
The efficacy of a copper chelator is determined by several key parameters, including its binding affinity for copper (II) ions (Cu²⁺), selectivity over other biologically relevant metal ions, and its ability to access and sequester copper within biological systems. The following tables summarize the quantitative data for commonly studied copper chelators.
Table 1: Copper (II) Binding Affinity of Selected Chelators
| Chelator | Binding Affinity (log K or log β) | Method of Determination | Reference |
| D-Penicillamine | Weak relative to other chelators | BCS Assay | [1] |
| Trientine (TETA) | Potent (pH-dependent) | BCS Assay | [1] |
| Tetrathiomolybdate (TTM) | High affinity, forms stable clusters | X-ray Crystallography | [2][3] |
| Clioquinol | Forms stable complexes | BCS Assay | [1] |
| TDMQ20 | Specific for Cu(II) | Not specified | [4] |
| EDTA | Forms very stable complexes | BCS Assay | [1] |
Table 2: Selectivity of Copper Chelators for Cu²⁺ over Other Divalent Metal Ions
| Chelator | Selectivity Profile | Reference |
| Novel Chelators (2c & 3c) | 10⁸ times higher conditional stability for Cu²⁺ over Cu⁺, Zn²⁺, Fe²⁺, Mn²⁺, etc. | |
| Pyrocatechuic Acid | Cu²⁺ > Zn²⁺ > Mn²⁺ | |
| Trimethoprim | Cu(II) > Fe(III) > Ni(II) > Co(II) > Zn(II) | |
| TDMQ20 | High specificity for Cu(II) | [4] |
Key Experimental Protocols in Copper Chelation Research
The evaluation of copper chelators relies on a variety of standardized in vitro assays. Below are detailed methodologies for assessing cell viability and oxidative stress, two critical aspects of chelator performance.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of the copper chelator and a copper source (e.g., CuCl₂) and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Assessment of Copper-Induced Oxidative Stress: DCFDA/CellROX Assay
Reactive oxygen species (ROS) are a key mediator of copper-induced cytotoxicity. Probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) and CellROX are used to measure intracellular ROS levels.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate or on coverslips and treat with the copper chelator and/or a copper source as described for the MTT assay. Include a positive control (e.g., H₂O₂) and a negative control (e.g., N-acetylcysteine).
-
Probe Loading: After treatment, wash the cells with a buffered saline solution (e.g., PBS). Load the cells with DCFDA (typically 10-20 µM) or CellROX reagent (typically 5 µM) in serum-free media and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement:
-
Microplate Reader: Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm for DCF (the oxidized product of DCFDA) or the appropriate wavelengths for the specific CellROX reagent used.
-
Fluorescence Microscopy: Visualize the intracellular fluorescence using a fluorescence microscope with the appropriate filter sets.
-
-
Data Analysis: The fluorescence intensity is directly proportional to the level of intracellular ROS.
Impact of Copper Chelation on Cellular Signaling Pathways
Copper ions are not merely passive toxins but also act as signaling molecules, influencing key cellular pathways. Copper chelators can, therefore, exert their therapeutic effects by modulating these pathways.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial in cell growth, differentiation, and apoptosis. Copper chelation has been shown to inhibit this pathway.
References
- 1. Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cu2+ selective chelators relieve copper-induced oxidative stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
A Comparative Guide to the Neocuproine Method for Copper Determination
For researchers, scientists, and drug development professionals requiring accurate and precise quantification of copper, the neocuproine (B1678164) method offers a reliable and accessible spectrophotometric approach. This guide provides a comprehensive comparison of the neocuproine method with prevalent alternative techniques, supported by experimental data and detailed protocols to aid in methodological selection and application.
Performance Comparison: Neocuproine Method vs. Alternatives
The selection of an analytical method for copper determination is contingent on factors such as required sensitivity, sample matrix, and available instrumentation. The following tables summarize the performance of the neocuproine method in comparison to Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
| Parameter | Neocuproine Method | Atomic Absorption Spectroscopy (AAS) | ICP-OES | ICP-MS | References |
| Principle | Spectrophotometry (Colorimetry) | Atomic absorption | Atomic emission | Mass spectrometry | [1] |
| Typical Limit of Detection (LOD) | 0.02 - 0.1 mg/L | 0.01 - 0.05 mg/L | 0.001 - 0.01 mg/L | < 0.001 mg/L | |
| Typical Limit of Quantification (LOQ) | 0.07 - 0.3 mg/L | 0.04 - 0.15 mg/L | 0.003 - 0.03 mg/L | < 0.003 mg/L | |
| Linear Range | Typically up to ~5 mg/L | Typically up to ~5 mg/L | Wide, multi-order of magnitude | Widest, multi-order of magnitude | |
| Cost per Sample | Low | Low to Moderate | Moderate | High | |
| Throughput | Moderate | Low to Moderate | High | High | |
| Matrix Interference | Moderate (can be minimized) | High | Low to Moderate | Low | [2] |
Accuracy and Precision Data
Neocuproine Method
| Sample Matrix | Copper Concentration | Recovery (%) | Relative Standard Deviation (RSD) (%) | References |
| Yttrium Metal | 5 - 80 µg | Quantitative | 2.0 | [3] |
| Human Urine (spiked) | 0.5 - 5.0 µmol/L | > 92 | < 4.6 | [4] |
| Water (spiked) | Not specified | > 99 | Not specified | |
| Sea Water | 19.0 - 27.0 µg/L | Not applicable | 2.5 | [5] |
Alternative Methods
| Method | Sample Matrix | Reported Performance | References |
| AAS | Agricultural Soil | Determined Cu content from 51.2 mg/kg to 444.3 mg/kg, showing good agreement with ICP-MS. | [6] |
| ICP-OES | Lake Water | Analysis of Certified Reference Material (CRM) for Cu (22.76 ± 0.31 µg/L) yielded 22.53 ± 2.53 µg/L. | [1] |
| ICP-MS | Agricultural Soil | Determined Cu content from 48.6 mg/kg to 446.4 mg/kg, highly correlated with AAS and pXRF results. | [6] |
| ICP-MS | Lake Water | Analysis of CRM for Cu (22.76 ± 0.31 µg/L) yielded 22.73 ± 0.92 µg/L. | [1] |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general experimental workflow for the determination of copper using the neocuproine method.
Caption: Experimental workflow for copper determination by the neocuproine method.
Experimental Protocols
Neocuproine Method for Water Samples
This protocol is adapted from standard methods for the examination of water and wastewater.[7]
Reagents:
-
Standard Copper Solution (100 mg/L): Dissolve 0.3929 g of CuSO₄·5H₂O in deionized water and dilute to 1 L.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium Citrate Solution (30% w/v): Dissolve 30 g of sodium citrate dihydrate in 100 mL of deionized water.
-
Neocuproine Reagent (0.1% w/v in methanol): Dissolve 0.1 g of 2,9-dimethyl-1,10-phenanthroline (neocuproine) in 100 mL of methanol.
-
Ammonium Hydroxide (NH₄OH), concentrated.
-
Chloroform (CHCl₃).
-
Methanol (CH₃OH).
Procedure:
-
To a 50 mL sample (or an aliquot diluted to 50 mL) in a separatory funnel, add 5 mL of hydroxylamine hydrochloride solution and 10 mL of sodium citrate solution. Mix well.
-
Add concentrated NH₄OH dropwise to adjust the pH to approximately 4-6 (use a pH meter or indicator paper).
-
Add 10 mL of the neocuproine reagent and mix.
-
Add 10 mL of chloroform and shake the funnel vigorously for 30 seconds.
-
Allow the layers to separate. Drain the lower chloroform layer into a 25 mL volumetric flask.
-
Repeat the extraction of the aqueous layer with a second 5 mL portion of chloroform, adding the extract to the volumetric flask.
-
Dilute the combined extracts to the 25 mL mark with methanol.
-
Measure the absorbance of the solution at 457 nm using a spectrophotometer, with a reagent blank prepared in the same manner.
-
Construct a calibration curve using standard copper solutions treated with the same procedure.
Comparison with Alternative Methods
Atomic Absorption Spectroscopy (AAS):
AAS measures the absorption of light by free copper atoms. The sample is nebulized into a flame or graphite (B72142) furnace, and a light beam of a specific wavelength for copper is passed through the atomized sample. The amount of light absorbed is proportional to the copper concentration. This method is highly specific but can be subject to matrix interferences.[6]
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES):
ICP-OES utilizes a high-temperature argon plasma to excite copper atoms to higher energy levels. As they return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of copper in the sample. ICP-OES is a multi-element technique with high throughput and is less prone to chemical interferences than AAS.[1][8]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):
In ICP-MS, the argon plasma is used to ionize the copper atoms. These ions are then introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS offers the highest sensitivity and is capable of isotopic analysis, making it ideal for trace and ultra-trace element analysis. However, it is more sensitive to matrix effects and has a higher operational cost.[6][9][10]
Conclusion
The neocuproine method is a robust and cost-effective technique for the determination of copper, demonstrating good accuracy and precision across various sample types. Its primary advantages are its simplicity, specificity for copper(I), and the stability of the colored complex.[7] While it may not reach the ultra-low detection limits of ICP-MS, its performance is comparable to AAS for many applications and it is less susceptible to certain interferences. For laboratories without access to more advanced atomic spectroscopy instrumentation, the neocuproine method provides a highly reliable alternative. The choice between these methods will ultimately depend on the specific analytical requirements, including the expected concentration range of copper, the complexity of the sample matrix, and budgetary considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of ICP-OES and ICP-MS for Trace Element Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. info.gfschemicals.com [info.gfschemicals.com]
- 6. jcea.agr.hr [jcea.agr.hr]
- 7. NEMI Method Summary - 3500-Cu B [nemi.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in copper analyses by inorganic mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICP-OES vs ICP-MS, ICP-OES metals analysis | Agilent [agilent.com]
A Comparative Guide to the Neocuproine Copper Assay: Unveiling its Linearity and Detection Limit Against Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of copper is a critical aspect of various biological and chemical analyses. The neocuproine (B1678164) assay is a widely utilized spectrophotometric method for this purpose. This guide provides an objective comparison of the neocuproine copper assay's performance, specifically its linearity and detection limit, with other common analytical techniques. The information presented is supported by experimental data from various scientific sources to aid in the selection of the most appropriate assay for your research needs.
Performance Comparison of Copper Assays
The selection of a suitable copper assay is contingent on factors such as the expected concentration of copper in the sample, the sample matrix, and the required sensitivity. The following table summarizes the linearity and detection limits of the neocuproine assay in comparison to other prevalent methods. It is important to note that these values can be influenced by the specific experimental conditions.
| Assay Method | Principle | Linear Range | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Neocuproine Assay | Forms a yellow-orange complex with cuprous ions (Cu⁺), which is measured spectrophotometrically at ~457 nm. | 0.3 - 3.0 µg/mL[1], 1.0 - 10.0 µg/mL[2] | 0.039 µg/mL[1], 3 µg (in 1-cm cell) | Highly specific for Cu⁺, good sensitivity, relatively free from interferences. | Requires reduction of Cu²⁺ to Cu⁺, may involve solvent extraction. |
| BCA Assay | Bicinchoninic acid (BCA) forms a purple complex with Cu⁺, measured at ~562 nm. | 0.02 - 2.0 mg/mL (for protein)[3] | ~1 mg/L (for protein)[4] | High sensitivity, compatible with most detergents. | Primarily a protein assay, indirect for copper, susceptible to reducing agents. |
| Bathocuproine Assay | Forms an orange-colored complex with Cu⁺, measured at ~480 nm. | 1.0 - 10.0 µg/mL[2] | 0.01 - 0.026 µg/mL[5] | Highly selective for Cu⁺, can be more sensitive than neocuproine.[2] | Similar to neocuproine, requires reduction of Cu²⁺. |
| Cuprizone Assay | Forms a blue complex with copper ions. | 1.0 - 10.0 µg/mL[2] | Not specified in the provided results. | Good molar absorptivity.[2] | Less specific than neocuproine and bathocuproine. |
| AAS (Flame) | Measures the absorption of light by free copper atoms in a flame. | 0.5 - 5.0 µg/mL[2] | 1.32 µmol/L[6] | High specificity and accuracy. | Requires specialized equipment, less sensitive than graphite (B72142) furnace AAS. |
Experimental Workflow and Signaling Pathway
The underlying principle of the neocuproine assay involves the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺), which then selectively form a stable, colored complex with the neocuproine reagent. The intensity of this color, measured by a spectrophotometer, is directly proportional to the copper concentration.
Detailed Experimental Protocol: Neocuproine Copper Assay
This protocol provides a generalized procedure for the determination of copper using the neocuproine method, based on common practices found in the literature.[2][7] Researchers should optimize the protocol for their specific sample types and instrumentation.
1. Reagents and Materials:
-
Standard Copper Solution (1000 mg/L): Dissolve 1.000 g of copper metal in a minimal amount of dilute nitric acid and dilute to 1 liter with deionized water. Alternatively, use a commercially available certified standard.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 µg/mL).
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium Citrate (B86180) Solution (30% w/v): Dissolve 30 g of sodium citrate dihydrate in 100 mL of deionized water. This acts as a complexing agent to prevent precipitation of other metal hydroxides.
-
Neocuproine Solution (0.1% w/v in ethanol): Dissolve 0.1 g of neocuproine (2,9-dimethyl-1,10-phenanthroline) in 100 mL of absolute ethanol.
-
Chloroform (B151607) (CHCl₃): Analytical grade.
-
Ammonium (B1175870) Hydroxide (NH₄OH): For pH adjustment.
-
pH meter or pH indicator paper.
-
Separatory funnels.
-
Spectrophotometer.
2. Procedure:
-
Sample Preparation: Take a known volume of the sample solution (e.g., 10 mL) and place it in a separatory funnel. If the sample is acidic, adjust the pH to be within the optimal range of 4-6 using ammonium hydroxide.
-
Reduction of Copper: Add 5 mL of the hydroxylamine hydrochloride solution to the separatory funnel to reduce Cu²⁺ ions to Cu⁺ ions. Mix well.
-
Complexation: Add 10 mL of the sodium citrate solution and mix. Then, add 10 mL of the neocuproine solution. A yellow-orange color will develop in the presence of copper.
-
Extraction: Add 10 mL of chloroform to the separatory funnel. Shake vigorously for about 1-2 minutes to extract the Cu⁺-neocuproine complex into the organic phase. Allow the layers to separate.
-
Collection of Organic Phase: Drain the lower chloroform layer into a clean, dry volumetric flask (e.g., 25 mL).
-
Repeat Extraction (Optional but Recommended): To ensure complete extraction, a second extraction with a smaller volume of chloroform (e.g., 5 mL) can be performed. Combine the chloroform extracts.
-
Volume Adjustment: Bring the final volume in the volumetric flask to the mark with chloroform or a mixture of chloroform and ethanol.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at approximately 457 nm against a reagent blank prepared in the same manner but without the copper standard or sample.
-
Calibration Curve and Quantification: Prepare a calibration curve by plotting the absorbance values of the working standard solutions against their corresponding concentrations. Determine the concentration of copper in the sample by interpolating its absorbance on the calibration curve.
3. Notes and Precautions:
-
The color of the Cu⁺-neocuproine complex is generally stable for several hours.
-
Ensure all glassware is thoroughly cleaned to avoid copper contamination.
-
Handle chloroform in a well-ventilated fume hood as it is a hazardous substance.
-
The pH of the aqueous solution is critical for efficient complex formation and should be maintained between 3 and 9.
-
Interference from other metal ions is generally low with this method. However, high concentrations of certain ions may require specific masking agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Spectrophotometric Methods for the Determination of Copper in Sugar Cane Spirit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BCA Colorimetric Protein Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. Spectrophotometric total protein assay with copper(II)-neocuproine reagent in alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of serum copper determination by colorimetric and atomic absorption spectrometric methods in seven different laboratories. The S.F.B.C. (Société Française de Biologie Clinique) Trace Element Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric Determination of Copper in Yttrium Metal With Neocuproine - UNT Digital Library [digital.library.unt.edu]
A Comparative Guide to Copper Quantification: Neocuproine vs. Bicinchoninic Acid (BCA)
For researchers, scientists, and drug development professionals, the accurate quantification of copper is crucial in a multitude of biological and chemical contexts. Two of the most prominent colorimetric reagents for this purpose are Neocuproine (B1678164) and Bicinchoninic Acid (BCA). This guide provides an objective, data-driven comparison of these two methods to facilitate an informed decision for your specific analytical needs.
Principles of Detection
Both assays rely on the chelation of cuprous ion (Cu⁺) to produce a colored complex that can be quantified spectrophotometrically. The key difference lies in the chelating agent and the resulting complex.
Neocuproine: This method involves the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺), followed by the formation of a stable, yellow-orange complex with two molecules of neocuproine (2,9-dimethyl-1,10-phenanthroline).[1][2] This complex is typically extracted into an organic solvent for measurement.[1] The steric hindrance from the methyl groups at the 2 and 9 positions makes neocuproine highly specific for Cu⁺.[2][3]
Bicinchoninic Acid (BCA): The BCA assay is famously used for protein quantification, but it is fundamentally a copper assay.[4][5][6] Similar to the neocuproine method, it involves the reduction of Cu²⁺ to Cu⁺. Subsequently, two molecules of BCA chelate a single cuprous ion, forming an intense purple-colored, water-soluble complex.[4][5][6]
Performance Comparison
The choice between neocuproine and BCA often depends on the specific requirements of the experiment, such as required sensitivity, sample matrix, and potential interfering substances.
| Parameter | Neocuproine | Bicinchoninic Acid (BCA) |
| Complex Color | Yellow-Orange | Intense Purple |
| Maximum Absorbance (λmax) | 457 nm[1] | 562 nm[4][5] |
| Molar Absorptivity (ε) | ~8,000 M⁻¹cm⁻¹[1] | ~7,700 M⁻¹cm⁻¹[7][8] |
| Linear Range (BSA Assay Comparison) | 8 - 100 mg/L[9][10] | 200 - 1000 mg/L (Standard Assay)[9][10] |
| Limit of Detection (LOD) | 3 µg Cu (1-cm cell)[1] | Not explicitly stated for direct copper assay, but highly sensitive for protein (down to 5 µg/mL)[5] |
| Common Interferences | Strong oxidizing agents, chromium, tin, cyanide, sulfide.[1] | Reducing agents (e.g., DTT), chelating agents (e.g., EDTA), lipids, certain amino acids (cysteine, tyrosine, tryptophan).[11][12] |
| Solubility of Complex | Organic solvent soluble[1] | Water-soluble[4][5] |
Experimental Protocols
Detailed methodologies for performing copper assays with both neocuproine and BCA are provided below.
Neocuproine Copper Assay Protocol
This protocol is adapted from standard methods for the determination of copper in water.[1]
Reagents:
-
Hydroxylamine-hydrochloride solution (10% w/v)
-
Sodium citrate (B86180) solution (30% w/v)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), concentrated
-
Neocuproine solution (0.1% w/v in methanol)
-
Chloroform (B151607) (CHCl₃)
-
Methanol (CH₃OH)
-
Copper standard solution (1000 mg/L)
Procedure:
-
To 50 mL of the sample (or an aliquot diluted to 50 mL), add 1 mL of hydroxylamine-hydrochloride solution to reduce Cu²⁺ to Cu⁺. Mix well.
-
Add 10 mL of sodium citrate solution to complex other metal ions. Mix well.
-
Adjust the pH to between 4 and 6 using ammonium hydroxide.
-
Add 10 mL of the neocuproine solution and mix.
-
Add 10 mL of chloroform and shake vigorously for 30 seconds to extract the copper-neocuproine complex.
-
Allow the layers to separate. Collect the chloroform layer.
-
Dilute the chloroform extract to 25 mL with methanol.
-
Measure the absorbance at 457 nm against a reagent blank.
-
Prepare a calibration curve using a series of copper standards.
Bicinchoninic Acid (BCA) Direct Copper Assay Protocol
This protocol is for the direct measurement of copper and is adapted from the principles of the BCA assay.[7][13]
Reagents:
-
BCA Reagent A: Containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution (pH 11.25).[13]
-
Copper(II) Sulfate Solution (Reagent B): A 4% (w/v) solution of CuSO₄·5H₂O.[13]
-
Working Reagent: Mix 50 parts of Reagent A with 1 part of Reagent B. The solution should be a clear green.[14]
-
Reducing Agent: Ascorbic acid solution (e.g., 10 mM).
-
Copper standard solution (1000 mg/L)
Procedure:
-
Prepare a set of copper standards by diluting the stock solution.
-
In a microplate, add 25 µL of each standard and sample to separate wells.
-
Add 10 µL of the reducing agent (ascorbic acid) to each well to ensure all copper is in the Cu⁺ state. Mix gently.
-
Add 200 µL of the BCA Working Reagent to each well.
-
Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.[14]
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Subtract the average absorbance of the blank from all readings and plot the standard curve to determine the concentration of the unknown samples.
Visualizing the Chemistry and Workflow
To better understand the underlying principles and experimental flow, the following diagrams are provided.
Caption: Chemical principle of the Neocuproine copper assay.
References
- 1. NEMI Method Summary - 3500-Cu B [nemi.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neocuproine - Wikipedia [en.wikipedia.org]
- 4. Chemistry of Protein Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. BCA Colorimetric Protein Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]
- 7. A quantitative test for copper using bicinchoninic acid. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric total protein assay with copper(II)-neocuproine reagent in alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comparative Guide: Cross-Validation of Neocuproine Assay and ICP-MS for Copper Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of copper is critical in numerous scientific disciplines, from environmental monitoring and toxicology to the development of pharmaceuticals. Two common analytical techniques employed for this purpose are the neocuproine (B1678164) spectrophotometric assay and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This guide provides a comprehensive comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Principle of Methods
Neocuproine Assay: This colorimetric method is based on the specific reaction of cuprous ions (Cu⁺) with neocuproine (2,9-dimethyl-1,10-phenanthroline) to form a stable, yellow-orange colored complex.[1] The intensity of the color, which is proportional to the copper concentration, is measured using a spectrophotometer at a wavelength of approximately 457 nm.[1] Since neocuproine is selective for the cuprous state, a reducing agent, such as hydroxylamine (B1172632) hydrochloride or ascorbic acid, is typically added to the sample to reduce any cupric ions (Cu²⁺) to Cu⁺.[1][2]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive elemental analysis technique capable of detecting metals at ultra-trace levels.[3][4] The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the copper atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the number of ions for a specific isotope of copper, providing a direct measure of its concentration in the sample.[5]
Quantitative Performance Comparison
The selection of an analytical method often hinges on its performance characteristics. The following tables summarize the key quantitative parameters for the neocuproine assay and ICP-MS for copper determination. It is important to note that these values can be matrix-dependent and were compiled from various studies.
| Parameter | Neocuproine Assay | ICP-MS | Key Considerations |
| Limit of Detection (LOD) | 0.12 - 3 µg/L | Sub µg/kg (ppb) to ng/L (ppt) range | ICP-MS offers significantly lower detection limits, making it suitable for ultra-trace analysis.[3][4][6] |
| Limit of Quantification (LOQ) | ~0.5 µg/L | Typically in the low µg/L to ng/L range | The lower LOQ of ICP-MS allows for precise quantification of very low copper concentrations. |
| Linearity | Good within a defined concentration range (e.g., 0.09-11.50 µmol/L in urine) | Excellent over a wide dynamic range (e.g., 0 to 500 µg/L) | ICP-MS generally provides a much wider linear range, reducing the need for sample dilution.[2][4] |
| Precision (%RSD) | < 5% | < 5% | Both methods can achieve high precision, although this is dependent on the operator and instrumentation.[2][3] |
| Accuracy (% Recovery) | Typically >90% | Typically 90-110% | Both methods demonstrate good accuracy when properly validated.[3] |
Experimental Protocols
Detailed and accurate experimental protocols are crucial for obtaining reliable results. Below are representative methodologies for both the neocuproine assay and ICP-MS for copper analysis.
Neocuproine Assay Protocol (for Water Samples)
This protocol is a generalized procedure based on established methods.[1]
-
Sample Preparation:
-
Acidify water samples with nitric acid (HNO₃) to a pH < 2 upon collection to prevent adsorption of copper to the container walls.
-
-
Reduction of Copper:
-
To a 50 mL sample, add 5 mL of a hydroxylamine hydrochloride solution (10% w/v) to reduce Cu²⁺ to Cu⁺.
-
Add 10 mL of a sodium citrate (B86180) solution (30% w/v) to complex other metal ions that might interfere.
-
-
Complex Formation:
-
Adjust the pH of the solution to between 4 and 6 using ammonium (B1175870) hydroxide.
-
Add 10 mL of a neocuproine solution (0.1% w/v in ethanol). A yellow-orange color will develop in the presence of copper.
-
-
Extraction:
-
Transfer the solution to a separatory funnel and add 10 mL of chloroform (B151607).
-
Shake vigorously for 2 minutes to extract the copper-neocuproine complex into the organic phase.
-
Allow the layers to separate and collect the chloroform layer.
-
-
Measurement:
-
Measure the absorbance of the chloroform extract at 457 nm using a spectrophotometer.
-
Quantify the copper concentration using a calibration curve prepared from standard copper solutions.
-
ICP-MS Protocol (for High-Purity Copper)
This protocol is a representative example for the analysis of trace elements in a copper matrix.[4]
-
Sample Preparation (Acid Digestion):
-
Accurately weigh approximately 1 g of the copper sample into a clean digestion vessel.
-
Add 10 mL of high-purity 69% nitric acid (HNO₃).
-
Allow the sample to completely digest in an open vessel under a fume hood.
-
Once digested, quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with deionized water.
-
Perform a further 20-fold dilution with deionized water before analysis.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards ranging from 0 to 500 µg/L from a certified multi-element ICP-MS standard in 1% HNO₃.
-
Prepare a blank solution of 1% HNO₃.
-
-
Analysis:
-
Aspirate the samples and standards into the ICP-MS.
-
Use an internal standard (e.g., Scandium, Yttrium, Iridium) added online to correct for matrix effects and instrument drift.
-
Monitor the appropriate copper isotope (e.g., ⁶³Cu or ⁶⁵Cu).
-
The instrument software will calculate the copper concentration in the samples based on the calibration curve.
-
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows for the cross-validation of the neocuproine assay with ICP-MS.
Caption: Experimental workflow for cross-validation.
Summary and Recommendations
Both the neocuproine assay and ICP-MS are robust methods for the quantification of copper. The choice between the two is primarily dictated by the required sensitivity, sample matrix, available instrumentation, and cost.
-
The neocuproine assay is a cost-effective and reliable method suitable for routine analysis where sub-ppb detection limits are not required. It is particularly useful in laboratories that may not have access to more sophisticated instrumentation. However, it is more labor-intensive and susceptible to interferences from other ions and colored compounds in the sample matrix.
-
ICP-MS is the gold standard for trace and ultra-trace elemental analysis, offering unparalleled sensitivity and specificity.[3] It is the preferred method for applications requiring very low detection limits, analysis of complex matrices, and high sample throughput. The main drawbacks are the high initial instrument cost and the need for a highly skilled operator.
For a comprehensive cross-validation, it is recommended to analyze a set of representative samples using both methods. A statistical comparison of the results, for instance, using a t-test or linear regression, can then be performed to establish the correlation and any potential bias between the two techniques for a specific sample type. This ensures the reliability and interchangeability of the data generated by either method in a given research or quality control setting.
References
- 1. NEMI Method Summary - 3500-Cu B [nemi.gov]
- 2. researchgate.net [researchgate.net]
- 3. analytik-jena.com [analytik-jena.com]
- 4. analytik-jena.fr [analytik-jena.fr]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase extraction and spectrophotometric determination of trace amounts of copper in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cuprous Ion Determination: Neocuproine and Its Alternatives
For researchers, scientists, and drug development professionals engaged in precise cuprous ion (Cu⁺) quantification, selecting the optimal analytical method is paramount. This guide provides a comprehensive comparison of neocuproine (B1678164)—a widely used chromogenic agent for Cu⁺—with prominent alternatives: bathocuproine, cuprizone (B1210641), and the bicinchoninic acid (BCA) assay. This objective analysis, supported by experimental data and detailed protocols, will facilitate an informed decision for your specific research needs.
Performance Comparison at a Glance
The selection of a suitable method for cuprous ion determination hinges on factors such as sensitivity, specificity, and the chemical environment of the sample. The following table summarizes the key performance characteristics of neocuproine and its alternatives.
| Feature | Neocuproine | Bathocuproine | Cuprizone | Bicinchoninic Acid (BCA) |
| Molar Absorptivity (ε) | ~8,000 L mol⁻¹ cm⁻¹ at 457 nm[1] | ~14,160 L mol⁻¹ cm⁻¹ at 479 nm[2] | Not widely reported for Cu⁺ complex | ~7,900 L mol⁻¹ cm⁻¹ at 562 nm[3] |
| Wavelength (λmax) | 457 nm[1] | 484 nm[4] | ~600 nm (for Cu²⁺ complex)[4] | 562 nm[5][6] |
| Optimal pH Range | 3 - 9[1] | 4 - 5[4] | Not specified for Cu⁺ | Alkaline (pH 11.25)[7] |
| Reported Detection Limit | 0.6 µg Cu (in 5-cm cell)[1] | 20 µg/L (in 5-cm cell)[4] | ~0.2 mg/L (for Cu²⁺)[4] | 5 µg/mL (Enhanced Assay)[6] |
| Common Interferences | Cr, Sn, CN⁻, S²⁻, organic matter[1] | Al, Cd, Ca, Cr, Fe(II/III), Mg[4] | Not extensively documented for Cu⁺ | Reducing agents (e.g., DTT), chelating agents (e.g., EDTA), certain amino acids (Cys, Tyr, Trp)[6] |
In-Depth Analysis of Each Method
Neocuproine: The Established Standard
Neocuproine (2,9-dimethyl-1,10-phenanthroline) has long been a reagent of choice for the determination of cuprous ions. Its high specificity for Cu⁺ over other metal ions, particularly ferrous ions (Fe²⁺), is a significant advantage in many biological and environmental samples. The reaction yields a stable, yellow-orange complex that can be readily quantified spectrophotometrically.
Bathocuproine: The High-Sensitivity Alternative
Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline), particularly its sulfonated, water-soluble form, offers a significant increase in sensitivity compared to neocuproine, as evidenced by its higher molar absorptivity.[2] This makes it an excellent choice for samples with very low concentrations of cuprous ions.
Cuprizone: A Reagent for Copper(II) with a Twist
Cuprizone (bis(cyclohexanone)oxalyldihydrazone) is primarily known for its reaction with cupric ions (Cu²⁺) to form a blue-colored complex.[4] While not a direct method for Cu⁺, it can be used to determine total copper after oxidation of any Cu⁺ present. Its application in demyelination studies highlights its strong copper-chelating properties.[8][9]
Bicinchoninic Acid (BCA) Assay: A Versatile Tool from Protein Chemistry
The BCA assay, widely recognized for protein quantification, relies on the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the chelation of Cu⁺ by two molecules of BCA to produce an intense purple color.[5][6] This same principle can be adapted for the direct measurement of Cu⁺, offering high sensitivity and compatibility with detergent-solubilized samples.
Experimental Protocols
Neocuproine Method for Cuprous Ion Determination
This protocol is a standard method for the quantification of copper, involving the reduction of cupric ions to cuprous ions, followed by complexation with neocuproine.
Reagents:
-
Hydroxylamine-hydrochloride solution (10% w/v): Dissolve 10 g of hydroxylamine-hydrochloride in 100 mL of deionized water.
-
Sodium citrate (B86180) solution (30% w/v): Dissolve 30 g of sodium citrate dihydrate in 100 mL of deionized water.
-
Neocuproine solution (0.1% w/v in methanol): Dissolve 0.1 g of neocuproine in 100 mL of methanol (B129727).
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), concentrated.
-
Chloroform (B151607) (CHCl₃).
-
Methanol (CH₃OH).
-
Copper standard solution (1000 mg/L).
Procedure:
-
To a 50 mL volumetric flask, add a known volume of the sample (e.g., 25 mL).
-
Add 5 mL of the hydroxylamine-hydrochloride solution to reduce any Cu²⁺ to Cu⁺. Mix well.
-
Add 10 mL of the sodium citrate solution to complex other metal ions. Mix well.
-
Adjust the pH of the solution to between 4 and 6 using ammonium hydroxide.
-
Add 10 mL of the neocuproine solution and mix. A yellow-orange color will develop in the presence of Cu⁺.
-
Add 10 mL of chloroform and shake vigorously for 30 seconds to extract the copper-neocuproine complex.
-
Allow the layers to separate. The chloroform layer at the bottom will contain the colored complex.
-
Carefully transfer the chloroform layer to a clean, dry 25 mL volumetric flask.
-
Repeat the extraction with another 5 mL of chloroform and add this to the 25 mL flask.
-
Dilute to the mark with methanol and mix well.
-
Measure the absorbance of the solution at 457 nm using a spectrophotometer, with a reagent blank prepared in the same manner.
-
Prepare a calibration curve using standard copper solutions treated with the same procedure.
Bathocuproine Method for Cuprous Ion Determination
This method is highly sensitive and suitable for determining low concentrations of copper.
Reagents:
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v).
-
Sodium citrate solution (30% w/v).
-
Bathocuproine disulfonate solution (0.1% w/v): Dissolve 0.1 g of bathocuproine disulfonic acid, disodium (B8443419) salt in 100 mL of deionized water.
-
Acetate (B1210297) buffer (pH 4.8): Prepare by mixing equal volumes of 2 M sodium acetate and 2 M acetic acid.
-
Copper standard solution (1000 mg/L).
Procedure:
-
To a 25 mL volumetric flask, add a known volume of the sample.
-
Add 1 mL of hydroxylamine hydrochloride solution and 5 mL of sodium citrate solution. Mix well.
-
Add 5 mL of acetate buffer to adjust the pH.
-
Add 2 mL of the bathocuproine disulfonate solution. An orange color will develop.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solution to stand for 15 minutes.
-
Measure the absorbance at 484 nm against a reagent blank.[4]
-
Construct a calibration curve using copper standards.
Cuprizone Method for Total Copper Determination
This protocol outlines the use of cuprizone for the determination of total copper, which involves the formation of a colored complex with Cu²⁺.
Reagents:
-
Cuprizone solution (0.5% w/v): Dissolve 0.5 g of cuprizone in 100 mL of 50% (v/v) ethanol-water. Gentle heating may be required for complete dissolution. This solution should be prepared fresh daily.[4]
-
Ammonium citrate buffer (pH 9.0).
-
Oxidizing agent (e.g., ammonium persulfate) if determining total copper from a sample containing Cu⁺.
-
Copper standard solution (1000 mg/L).
Procedure:
-
If necessary, digest the sample to liberate bound copper and oxidize any Cu⁺ to Cu²⁺ using a suitable oxidizing agent.
-
To a 25 mL volumetric flask, add a known volume of the prepared sample.
-
Add 5 mL of the ammonium citrate buffer.
-
Add 5 mL of the cuprizone solution. A blue color will develop in the presence of Cu²⁺.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for at least 16 minutes.[4]
-
Measure the absorbance at approximately 600 nm against a reagent blank.[4]
-
Prepare a calibration curve with copper standards.
BCA Assay for Cuprous Ion Determination
This protocol adapts the well-known BCA protein assay for the direct quantification of cuprous ions.
Reagents:
-
BCA Reagent A: Containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution (e.g., 0.1 M NaOH).
-
BCA Reagent B: Containing 4% (w/v) copper(II) sulfate (B86663) pentahydrate.
-
Working Reagent: Prepare fresh by mixing 50 parts of Reagent A with 1 part of Reagent B. The solution should be a clear, apple-green color.[5]
-
Cuprous ion standard solution: Prepare fresh by dissolving a known amount of a stable Cu⁺ salt (e.g., [Cu(CH₃CN)₄]PF₆) in a deoxygenated solvent.
Procedure:
-
Pipette a known volume of the sample or standard into a microplate well or a test tube.
-
Add the BCA Working Reagent to each sample and standard. A typical ratio is 1:20 (sample:working reagent).
-
Mix thoroughly.
-
Incubate the mixture at 37°C for 30 minutes or at room temperature for 2 hours.[5]
-
Cool the samples to room temperature.
-
Measure the absorbance at 562 nm using a spectrophotometer or microplate reader.[5][6]
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
Visualizing the Neocuproine Workflow
The following diagram illustrates the key steps in the determination of cuprous ions using the neocuproine method, from sample preparation to spectrophotometric analysis.
Logical Relationship of Reagent Specificity
The choice of reagent is fundamentally linked to the desired specificity and the potential for interfering substances in the sample matrix. The following diagram illustrates the logical considerations for selecting a suitable method.
References
- 1. A bathocuproine reagent-paper for the rapid semi-quantitative determination of copper in the 1 to 70 p.p.m. range - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and structural characterization of copper–cuprizone complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. static.igem.org [static.igem.org]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. BCA Colorimetric Protein Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 7. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
Neocuproine Method Edges Out Diethyldithiocarbamate for Superior Copper Analysis
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of copper, the choice of analytical method is critical. While both neocuproine (B1678164) and diethyldithiocarbamate (B1195824) methods are well-established for the spectrophotometric determination of copper, a closer examination of their performance characteristics reveals distinct advantages for the neocuproine-based approach, primarily owing to its exceptional selectivity.
The neocuproine method demonstrates superior performance in complex matrices where the presence of other metal ions can interfere with the accuracy of the diethyldithiocarbamate method. This high selectivity for copper, particularly for the cuprous (Cu(I)) ion, minimizes the need for masking agents and intricate sample preparation steps, streamlining the analytical workflow and enhancing the reliability of the results.[1][2]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the neocuproine and diethyldithiocarbamate methods for copper determination, based on available experimental data.
| Parameter | Neocuproine Method | Diethyldithiocarbamate Method |
| Wavelength of Maximum Absorbance (λmax) | 457 nm[3] | ~435-440 nm[4][5] |
| Molar Absorptivity (ε) | ~8,000 L mol⁻¹ cm⁻¹[3] | Varies, can be high[2] |
| Optimal pH Range | 3 - 9[3] | ~8-9[4][6] |
| Selectivity | Highly selective for Cu(I)[1][7] | Prone to interference from various metal ions (e.g., Ni, Co, Fe, Bi)[8][9] |
| Common Interferences | Large amounts of chromium and tin may interfere.[3] | Ni(II), Co(II), Fe(III), Mn(II), Bi(III), Pb(II), Cd(II)[4][9] |
| Need for Masking Agents | Generally not required, except for high concentrations of specific ions.[3] | Often requires masking agents like EDTA.[4][9] |
| Color of Complex | Yellow-orange[7] | Yellow-brown[10] |
Delving into the Experimental Protocols
The distinct chemistries of the two methods are reflected in their experimental procedures. The neocuproine method involves the reduction of copper(II) to copper(I), followed by complexation, while the diethyldithiocarbamate method directly complexes with copper(II).
Neocuproine Method: Experimental Protocol
This protocol is a representative example for the determination of copper in a general aqueous sample.
1. Reagents:
-
Standard Copper Solution (1000 mg/L): Dissolve 1.000 g of copper metal in a minimal amount of concentrated nitric acid and dilute to 1 liter with deionized water.
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium Citrate (B86180) Solution (30% w/v): Dissolve 30 g of sodium citrate in 100 mL of deionized water.
-
Neocuproine Solution (0.1% w/v in Ethanol): Dissolve 0.1 g of neocuproine in 100 mL of ethanol.[2]
-
Chloroform (B151607) (CHCl₃): Analytical grade.
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) for pH adjustment.
2. Procedure:
-
Pipette a known volume of the sample into a separatory funnel.
-
Add 5 mL of the hydroxylamine hydrochloride solution to reduce Cu(II) to Cu(I).[3]
-
Add 10 mL of the sodium citrate solution to complex any interfering metal ions.[3]
-
Adjust the pH to between 4 and 6 with ammonium hydroxide.[3]
-
Add 10 mL of the neocuproine solution and mix.
-
Add 10 mL of chloroform and shake the funnel for approximately 30 seconds to extract the copper-neocuproine complex.[11]
-
Allow the layers to separate and drain the chloroform layer into a volumetric flask.
-
Measure the absorbance of the chloroform solution at 457 nm using a spectrophotometer.[3]
-
Prepare a calibration curve using standard copper solutions treated with the same procedure.
Diethyldithiocarbamate Method: Experimental Protocol
This protocol is a representative example for the determination of copper in a general aqueous sample.
1. Reagents:
-
Standard Copper Solution (1000 mg/L): As prepared for the neocuproine method.
-
Sodium Diethyldithiocarbamate (NaDDC) Solution (0.1% w/v): Dissolve 0.1 g of NaDDC in 100 mL of deionized water. Prepare fresh daily.[4]
-
Ammonium Hydroxide (NH₄OH) for pH adjustment.
-
Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄): Analytical grade.
-
EDTA solution (as masking agent, if necessary).
2. Procedure:
-
Pipette a known volume of the sample into a separatory funnel.
-
If interfering ions are present, add a suitable masking agent like EDTA.[4]
-
Adjust the pH to approximately 8-9 with ammonium hydroxide.[4][6]
-
Add 10 mL of the NaDDC solution and mix. A yellow-brown complex will form.[10]
-
Add 10 mL of chloroform or carbon tetrachloride and shake the funnel for about 1 minute to extract the complex.
-
Allow the layers to separate and drain the organic layer into a volumetric flask.
-
Measure the absorbance of the organic solution at approximately 435-440 nm using a spectrophotometer.[4][5]
-
Prepare a calibration curve using standard copper solutions treated with the same procedure.
Visualizing the Methodologies
To further elucidate the core processes of each method, the following diagrams illustrate the chemical reactions and the general experimental workflows.
References
- 1. info.gfschemicals.com [info.gfschemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. NEMI Method Summary - 3500-Cu B [nemi.gov]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2 [scirp.org]
- 6. aidic.it [aidic.it]
- 7. Neocuproine - Wikipedia [en.wikipedia.org]
- 8. A method for the determination of copper in biological materials involving the use of sodium diethyldithiocarbamate - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. The determination of copper with sodium diethyldithiocarbamate in the presence of nickel and other interfering elements. With particular reference to traces of copper in sodium hydroxide - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Copper Testing of Food by Sodium Diethyldithiocarbamate Method [proresearchindia.com]
- 11. Procedure [chem.fsu.edu]
A Comparative Guide to the CUPRAC Assay for Antioxidant Capacity Assessment
For Researchers, Scientists, and Drug Development Professionals
The CUPRAC assay is recognized for its versatility, enabling the measurement of both hydrophilic and lipophilic antioxidants at a physiological pH, which is a distinct advantage over other antioxidant capacity assays.[1][2] The method is based on the reduction of the Cu(II)-neocuproine complex by antioxidants to the colored Cu(I)-neocuproine complex, with the resulting absorbance being proportional to the antioxidant concentration.[3]
Comparative Antioxidant Capacity Data
The antioxidant capacities of various compounds, as determined by the CUPRAC assay, are frequently expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Trolox, a water-soluble analog of vitamin E, is used as a standard, allowing for the relative comparison of antioxidant potencies. The following table summarizes the TEAC values for a range of polyphenolic compounds, providing a basis for comparing their antioxidant strength as measured by the CUPRAC method.
| Compound | TEAC (CUPRAC) |
| Trolox (Standard) | 1.00 |
| Ascorbic acid | 1.12 |
| Uric acid | 1.03 |
| Quercetin | 4.34 |
| Catechin | 4.36 |
| Epicatechin | 4.69 |
| Epigallocatechin | 5.75 |
| Epicatechin gallate | 6.45 |
| Epigallocatechin gallate | 7.63 |
| Gallic acid | 3.65 |
| Caffeic acid | 2.86 |
| Ferulic acid | 2.05 |
| Rosmarinic acid | 4.88 |
| Naringenin | 1.45 |
| Naringin | 0.25 |
Note: Data is compiled from published research and may vary slightly depending on specific experimental conditions.
Experimental Protocols
Accurate and reproducible results in the CUPRAC assay hinge on the careful preparation of reagents and adherence to a standardized protocol. Below are detailed methodologies for the standard CUPRAC assay and a variation for analyzing both hydrophilic and lipophilic antioxidants.
Standard CUPRAC Assay Protocol
This protocol is adapted from the original method and is suitable for the analysis of hydrophilic antioxidants in various samples.[4]
1. Reagent Preparation:
-
Copper(II) Chloride (CuCl₂) Solution (10 mM): Dissolve the appropriate amount of CuCl₂·2H₂O in deionized water.[5]
-
Neocuproine (B1678164) (Nc) Solution (7.5 mM): Dissolve neocuproine in 96% ethanol (B145695).[5]
-
Ammonium (B1175870) Acetate (B1210297) (NH₄Ac) Buffer (1 M, pH 7.0): Dissolve ammonium acetate in deionized water and adjust the pH to 7.0.[5]
-
Trolox Standard Stock Solution (1 mM): Prepare in 96% ethanol.
2. Standard Curve Preparation:
-
Prepare a series of Trolox standards by diluting the stock solution with 96% ethanol to achieve concentrations ranging from approximately 0.02 to 0.2 mM.
3. Assay Procedure:
-
To a test tube, add 1 mL of CuCl₂ solution, 1 mL of Nc solution, and 1 mL of NH₄Ac buffer.
-
Add x mL of the antioxidant solution (sample or standard) and (1.1 - x) mL of deionized water to bring the total volume to 4.1 mL.
-
Mix thoroughly and let the mixture stand at room temperature for 30 minutes.[6] For slow-reacting antioxidants like naringin, incubation at 50°C for 20 minutes may be necessary.[7]
-
Measure the absorbance at 450 nm against a reagent blank. The reagent blank contains all reagents except the antioxidant, with the volume being made up with deionized water.[5]
4. Calculation:
-
Construct a calibration curve by plotting the absorbance of the Trolox standards against their concentrations.
-
Determine the Trolox equivalent antioxidant capacity (TEAC) of the sample from the calibration curve.
Protocol for Simultaneous Measurement of Hydrophilic and Lipophilic Antioxidants
A modified CUPRAC assay allows for the simultaneous measurement of both antioxidant types in a single solution.[8]
1. Reagent Preparation:
-
Prepare CuCl₂, Nc, and NH₄Ac buffer solutions as described in the standard protocol.
-
Methyl-β-cyclodextrin (M-β-CD) Solution (2% w/v): Prepare in an acetone-water mixture (9:1, v/v).[8]
2. Assay Procedure:
-
Dissolve the sample containing both hydrophilic and lipophilic antioxidants in the 2% M-β-CD solution.
-
Follow the same mixing and incubation steps as the standard CUPRAC assay.
-
Measure the absorbance at 450 nm.
Visualizing the CUPRAC Assay
To further clarify the experimental process and the underlying chemical principles, the following diagrams have been generated.
Caption: A flowchart of the standard CUPRAC assay procedure.
Caption: The redox reaction underlying the CUPRAC assay.
References
- 1. Cupric ion reducing antioxidant capacity assay for antioxidants in human serum and for hydroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cupric ion reducing antioxidant capacity assay for food antioxidants: vitamins, polyphenolics, and flavonoids in food extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants: Vitamins, Polyphenolics, and Flavonoids in Food Extracts | Springer Nature Experiments [experiments.springernature.com]
- 8. Simultaneous total antioxidant capacity assay of lipophilic and hydrophilic antioxidants in the same acetone-water solution containing 2% methyl-beta-cyclodextrin using the cupric reducing antioxidant capacity (CUPRAC) method - PubMed [pubmed.ncbi.nlm.nih.gov]
critical evaluation of neocuproine-based antioxidant capacity assays
A Critical Evaluation of Neocuproine-Based Antioxidant Capacity Assays
In the realm of antioxidant research, the accurate and reliable measurement of antioxidant capacity is paramount for understanding the potential of various compounds to combat oxidative stress. Among the diverse array of available methods, neocuproine-based assays, particularly the Cupric Reducing Antioxidant Capacity (CUPRAC) assay, have emerged as a significant analytical tool. This guide provides a critical evaluation of the CUPRAC assay, comparing it with other prevalent antioxidant capacity assays, and offers detailed experimental protocols and supporting data for researchers, scientists, and drug development professionals.
Introduction to Antioxidant Capacity Assays
Antioxidant capacity assays are broadly categorized into two main types based on their chemical reaction mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2] HAT-based assays quantify the ability of an antioxidant to quench free radicals by donating a hydrogen atom.[1] In contrast, SET-based assays measure the capacity of an antioxidant to reduce an oxidant, which is observed through a color change.[1][3] The neocuproine-based CUPRAC assay falls under the SET category.[1][2]
The CUPRAC Assay: Principle and Advantages
The CUPRAC method, developed as a simple and cost-effective antioxidant capacity assay, utilizes a copper(II)-neocuproine reagent as the chromogenic oxidizing agent.[1][2] In this assay, antioxidants reduce the cupric ion (Cu²⁺) in the Cu(II)-neocuproine complex to the cuprous ion (Cu⁺). The resulting Cu(I)-neocuproine chelate is a stable, orange-yellow complex with a maximum absorbance at 450 nm.[3][4][5] The degree of color change is proportional to the total antioxidant capacity of the sample.
One of the primary advantages of the CUPRAC assay is its operation at a physiological pH of 7, unlike the acidic conditions of the FRAP assay or the alkaline environment of the Folin-Ciocalteu method.[6][7] This makes it particularly suitable for analyzing biological fluids.[6][7] Furthermore, the CUPRAC assay is versatile, capable of measuring both hydrophilic and lipophilic antioxidants.[2][8] A notable advantage over the FRAP assay is its sensitivity to thiol-containing antioxidants like glutathione.[6][8] The CUPRAC reagent is also stable, readily available, and low-cost.[6][7]
Comparison with Other Antioxidant Capacity Assays
While the CUPRAC assay offers several benefits, a critical evaluation necessitates a comparison with other widely used methods such as DPPH, ABTS, FRAP, and ORAC. Each of these assays has its own set of advantages and limitations.
| Assay | Principle | Wavelength | Pro-oxidant | pH | Applicability (Hydrophilic/Lipophilic) | Key Advantages | Key Disadvantages |
| CUPRAC | SET | 450 nm | Cu(II)-neocuproine | 7.0 | Both | Operates at physiological pH, stable reagent, responds to thiols | Potential interference from reducing sugars and other non-antioxidant reducing agents |
| DPPH | SET/HAT | ~517 nm | 2,2-diphenyl-1-picrylhydrazyl radical | Variable | Primarily Lipophilic | Simple, rapid, commercially available stable radical | Steric hindrance can be an issue, reaction kinetics can be slow for some antioxidants |
| ABTS | SET | 734 nm | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | Variable | Both | Applicable to a wide range of antioxidants, soluble in both aqueous and organic solvents | Radical needs to be generated before the assay, potential for interference from colored compounds |
| FRAP | SET | 593 nm | Fe(III)-TPTZ complex | 3.6 | Primarily Hydrophilic | Simple, rapid, inexpensive, and reproducible | Does not react with some important antioxidants like thiols, operates at a non-physiological pH |
| ORAC | HAT | ~485 nm (Excitation), ~520 nm (Emission) | Peroxyl radicals | 7.4 | Both | Measures radical quenching ability, biologically relevant radical source | More complex and requires specialized equipment (fluorescence plate reader), longer assay time |
Experimental Protocols
CUPRAC Assay Protocol
The standard CUPRAC assay protocol involves the following steps:
-
Reagent Preparation :
-
Copper(II) chloride solution: 10 mM aqueous solution.[9]
-
Neocuproine (B1678164) solution: 7.5 mM ethanolic solution.[9]
-
Ammonium (B1175870) acetate (B1210297) buffer: 1 M, pH 7.0.
-
-
Assay Procedure :
-
To a test tube, add 1 mL of copper(II) chloride solution, 1 mL of neocuproine solution, and 1 mL of ammonium acetate buffer.
-
Add x mL of the antioxidant solution and (1.1 - x) mL of distilled water.
-
The total volume should be 4.1 mL.
-
Mix well and let the mixture stand at room temperature for 30 minutes.[6][7]
-
Measure the absorbance at 450 nm against a reagent blank.[6][7]
-
For slow-reacting antioxidants, the reaction mixture can be incubated at 50°C for 20 minutes.[6][7]
-
DPPH Assay Protocol
-
Reagent Preparation :
-
DPPH radical solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl in methanol.
-
-
Assay Procedure :
-
Add 2 mL of the DPPH solution to 1 mL of the antioxidant solution at various concentrations.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The antioxidant activity is calculated as the percentage of DPPH radical scavenging.
-
ABTS Assay Protocol
-
Reagent Preparation :
-
ABTS radical cation (ABTS•⁺) generation: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]
-
Dilute the ABTS•⁺ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
-
Assay Procedure :
-
Add 1 mL of the diluted ABTS•⁺ solution to 10 µL of the antioxidant solution.
-
After 6 minutes, measure the absorbance at 734 nm.
-
The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP Assay Protocol
-
Reagent Preparation :
-
FRAP reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[10]
-
-
Assay Procedure :
ORAC Assay Protocol
-
Reagent Preparation :
-
Fluorescein (B123965) solution: Prepare a working solution in 75 mM phosphate (B84403) buffer (pH 7.4).
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution: Prepare fresh in 75 mM phosphate buffer (pH 7.4).
-
Trolox standard solutions.
-
-
Assay Procedure :
-
In a black 96-well plate, add the antioxidant solution or Trolox standard and the fluorescein solution.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the fluorescence decay every minute for at least 35 minutes using a fluorescence plate reader.
-
Calculate the area under the curve (AUC) and compare it to the AUC of the Trolox standard.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental flows, the following diagrams are provided.
Caption: Chemical principle of the CUPRAC assay.
Caption: Simplified workflow comparison of antioxidant assays.
Critical Evaluation and Conclusion
The neocuproine-based CUPRAC assay presents a robust and versatile method for determining antioxidant capacity. Its ability to operate at physiological pH, coupled with its applicability to a wide range of antioxidants, including thiols, makes it a valuable tool in food science, clinical chemistry, and drug development.[2][6][8]
However, no single assay can provide a complete picture of a sample's antioxidant profile.[11] The choice of assay should be guided by the specific research question and the nature of the sample. For instance, while CUPRAC and ABTS are suitable for both hydrophilic and lipophilic compounds, FRAP is more appropriate for hydrophilic antioxidants, and DPPH is often favored for lipophilic ones.[2] The ORAC assay, although more complex, provides a measure of radical scavenging activity that is considered more biologically relevant by some researchers.[9]
A positive correlation between the results of different assays can enhance the validity of the findings.[9] It has been reported that CUPRAC and ABTS results often show good correlation.[8] In contrast, some studies have found poor correlation between FRAP and other assays, which may be attributed to its acidic reaction conditions and inability to detect certain antioxidants.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cupric ion reducing antioxidant capacity assay for food antioxidants: vitamins, polyphenolics, and flavonoids in food extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants: Vitamins, Polyphenolics, and Flavonoids in Food Extracts | Springer Nature Experiments [experiments.springernature.com]
- 8. Total antioxidant capacity assay of human serum using copper(II)-neocuproine as chromogenic oxidant: the CUPRAC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of antioxidant capacity assays with chemometric methods - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00330J [pubs.rsc.org]
- 11. Evaluation of Antioxidant Capacity (ABTS and CUPRAC) and Total Phenolic Content (Folin-Ciocalteu) Assays of Selected Fruit, Vegetables, and Spices - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Neocuproine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Neocuproine (B1678164) hydrochloride, a chemical reagent utilized in laboratory settings, requires careful management and disposal to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for its proper disposal, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific protocols, is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Neocuproine hydrochloride may cause skin, eye, and respiratory irritation.[1]
Recommended PPE:
-
Gloves: Wear appropriate chemical-resistant gloves. Inspect them before use.[2]
-
Eye Protection: Use chemical safety goggles or eyeglasses.[3]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[2]
-
Respiratory Protection: If working with the powder form and there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.[4]
Handle the chemical in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[5]
Step-by-Step Disposal Procedure
The disposal of chemical waste is regulated and must be handled systematically. The following steps outline the general procedure for disposing of this compound waste.
Step 1: Waste Classification and Determination
The primary step is to determine if the this compound waste is classified as hazardous.[3][4] This determination must be made in consultation with your institution's Environmental Health and Safety (EHS) department and in accordance with local, regional, and national regulations.[3][4] It is a common policy for institutions to manage all chemical wastes as hazardous unless explicitly stated otherwise by EHS.[6][7]
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container:
-
Use a container that is compatible with this compound. Plastic bottles are often preferred for hazardous waste when compatibility is not an issue.[8]
-
The container must be in good condition, with no leaks or rust, and have a secure, tight-fitting lid.[9]
-
Never use food-grade containers, such as milk jugs, for chemical waste.[6]
-
-
Collect the Waste:
Step 3: Labeling the Waste Container
Proper labeling is crucial for safety and regulatory compliance. The hazardous waste container must be clearly labeled as soon as waste is added.[7]
The label should include the following information[8]:
-
The words "Hazardous Waste".
-
The full common chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
The quantity of the waste.
-
The date of waste generation.
-
The place of origin (e.g., department, room number).
-
The name and contact information of the Principal Investigator.
-
Appropriate hazard pictograms.
Step 4: Storing the Waste
-
Secure Storage: Keep the waste container tightly closed except when adding more waste.[6][9]
-
Location: Store the container in a designated, well-ventilated, and cool, dry area.[3]
-
Segregation: Store the waste container segregated from incompatible materials.[9]
-
Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent spills.[7]
Step 5: Arranging for Disposal
-
Contact your EHS Office: Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[8] Submit a hazardous waste pickup request according to your institution's procedures.
-
Do Not Dispose in Regular Trash or Drains: Chemical waste, such as this compound, should not be disposed of in the regular trash or down the sewer system unless you have written permission from your EHS department.[8][10]
Disposal of Empty Containers
Empty containers that held this compound may also require special handling.
-
Acutely Hazardous Waste: If the chemical is classified as an acutely hazardous waste, the empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]
-
Non-Acutely Hazardous Waste: For other classifications, triple-rinsing the container with an appropriate solvent (like water) may be sufficient. The rinsate should still be collected as hazardous waste. After rinsing and air-drying, deface the original label, and the container may then be disposed of in the regular trash.[9] Always confirm this procedure with your EHS office.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.dk [fishersci.dk]
- 3. westliberty.edu [westliberty.edu]
- 4. westliberty.edu [westliberty.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pfw.edu [pfw.edu]
- 7. vumc.org [vumc.org]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Neocuproine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling neocuproine (B1678164) hydrochloride, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and maintain a safe research environment.
Personal Protective Equipment (PPE)
When handling neocuproine hydrochloride, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE to prevent exposure.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Chemical safety goggles or eyeglasses with side-shields | OSHA 29 CFR 1910.133 or European Standard EN166[1][2] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin exposure | EN ISO 374[3] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or exposure limits are exceeded.[2] | OSHA 29 CFR 1910.134 or European Standard EN 149[2] |
Operational Plan: From Receipt to Use
A systematic workflow is critical for the safe handling of this compound. This plan outlines the key steps from receiving the chemical to its use in experimental procedures.
-
Receiving and Storage :
-
Preparation :
-
Handling and Use :
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
-
Spill Cleanup :
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][7]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2][4][7]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][7]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization :
-
Disposal of Unused Material :
-
Container Disposal :
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. westliberty.edu [westliberty.edu]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. sdfine.com [sdfine.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. westliberty.edu [westliberty.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
